molecular formula C7H9BrN2O2 B1429657 ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1328640-39-6

ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1429657
CAS No.: 1328640-39-6
M. Wt: 233.06 g/mol
InChI Key: MBLKICOIMWDSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-bromo-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLKICOIMWDSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Ethyl 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and an ester group for further derivatization, makes it a highly valuable intermediate. This technical guide provides an in-depth exploration of the primary synthesis pathway for this compound, designed for researchers, chemists, and drug development professionals. We will dissect the strategic considerations behind the chosen route, provide a mechanistic rationale for each transformation, and present detailed, field-proven experimental protocols. The discussion emphasizes control over regioselectivity, a common challenge in pyrazole chemistry, and offers insights into process optimization.

Retrosynthetic Analysis and Strategic Overview

The synthesis of substituted pyrazoles often presents a key challenge: controlling the regiochemical outcome of substitutions on the heterocyclic ring. A retrosynthetic analysis of the target molecule reveals two primary bond disconnections to consider: the C4-Br bond and the N1-CH₃ bond. This leads to two plausible forward-synthetic strategies:

  • Pathway A (Preferred): N-methylation of a pyrazole precursor followed by electrophilic bromination.

  • Pathway B (Alternative): Bromination of a pyrazole precursor followed by N-methylation.

While both routes are viable, Pathway A is generally preferred for its superior control over regioselectivity. The N-methylation of an unsubstituted pyrazole can lead to a mixture of N1 and N2 isomers, which are often difficult to separate.[1] By incorporating the methyl group early via the use of methylhydrazine in the initial cyclization, this issue is circumvented entirely. The subsequent electrophilic bromination of the resulting ethyl 1-methyl-1H-pyrazole-5-carboxylate intermediate proceeds with high regioselectivity at the electron-rich and sterically accessible C4 position.[2]

This guide will focus on the more robust and industrially scalable Pathway A.

G cluster_main Retrosynthetic Analysis Target This compound Intermediate1 Ethyl 1-methyl-1H-pyrazole-5-carboxylate Target->Intermediate1 C-Br Disconnection (Electrophilic Bromination) Precursors Key Precursors: - Diethyl 2-(ethoxymethylene)-3-oxobutanedioate - Methylhydrazine Intermediate1->Precursors C-N & C-C Disconnection (Cyclocondensation)

Caption: Retrosynthetic analysis of the target compound.

Primary Synthesis Pathway: A Mechanistic Examination

The selected two-step synthesis provides a reliable and efficient route to the target compound, beginning with the construction of the methylated pyrazole core.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The foundational step is a cyclocondensation reaction to form the pyrazole ring. This is classically achieved by reacting a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][4] In our case, the use of methylhydrazine directly installs the required N1-methyl group, providing an elegant solution to the isomerism problem. A common and effective starting material is ethyl 2-(ethoxymethylene)-3-oxosuccinate or a similar activated carbonyl species.

Causality Behind Experimental Choices:

  • Reagent: Methylhydrazine is chosen over hydrazine hydrate to directly form the N-methylated pyrazole, thus avoiding a separate methylation step and the associated regioselectivity issues.[5]

  • Solvent: Ethanol is a common solvent as it readily dissolves the reactants and is compatible with the reaction conditions.

  • Temperature: The reaction is typically run at reflux to ensure a sufficient rate of reaction for the condensation and cyclization to proceed to completion.

G Overall Synthesis Workflow start Starting Materials|{Diethyl ethoxymethylenemalonate | Methylhydrazine} step1 Step 1: Cyclocondensation Reaction in Ethanol Reflux Conditions start->step1 intermediate Intermediate|Ethyl 1-methyl-1H-pyrazole-5-carboxylate step1->intermediate Formation of Pyrazole Core step2 Step 2: Bromination N-Bromosuccinimide (NBS) Acetonitrile Solvent intermediate->step2 product Final Product|this compound step2->product Electrophilic Addition of Br+

Caption: The primary two-step synthesis workflow.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (e.g., 200 mL).

  • Reagent Addition: Add ethyl 2-(ethoxymethylene)-3-oxosuccinate (1.0 eq). Begin stirring and then add methylhydrazine (1.05 eq) dropwise to the solution. The addition may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate as a pure substance.[5]

Step 2: Electrophilic Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

With the N-methylated pyrazole core in hand, the final step is the regioselective installation of the bromine atom at the C4 position. The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site for this reaction.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for laboratory-scale synthesis.[2] It is a solid that is easier and safer to handle, and it provides a slow, controlled release of the electrophilic bromine species, which can minimize the formation of over-brominated byproducts.

  • Solvent: Acetonitrile or a chlorinated solvent like dichloromethane (DCM) is typically used as it is inert to the reaction conditions and effectively solubilizes the reactants.

  • Setup: In a flask protected from light, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in acetonitrile (e.g., 10 mL per gram of substrate).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining active bromine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material is then purified via silica gel chromatography or recrystallization to afford the final product, this compound.[2]

Alternative Pathway and the N-Methylation Challenge

An alternative synthesis involves brominating first and then performing the N-methylation. While this route is less common, understanding its challenges highlights the importance of regiochemical control in pyrazole chemistry. When methylating a 4-bromopyrazole precursor, two isomeric products can form: the desired N1-methyl product and the undesired N2-methyl product.

G cluster_main The N-Methylation Regioselectivity Challenge Start Ethyl 4-bromo-1H-pyrazole-5-carboxylate Reagent + Methylating Agent (e.g., MeI, (CH₃)₂SO₄) Product1 N1-methyl Isomer (Desired Product) Reagent->Product1 Attack at N1 Product2 N2-methyl Isomer (Undesired Byproduct) Reagent->Product2 Attack at N2

Caption: Formation of N1 and N2 isomers during methylation.

Traditional methylating agents like methyl iodide or dimethyl sulfate often yield poor selectivity.[1] However, modern synthetic methods have been developed to overcome this. The use of sterically bulky "masked" methylating reagents, such as (chloromethyl)triisopropoxysilane, can dramatically favor methylation at the less sterically hindered N1 position, achieving selectivities greater than 95:5 in many cases.[6][7][8] This approach involves N-alkylation with the bulky silane, followed by a fluoride-mediated protodesilylation to reveal the methyl group.[9] While more complex, this method provides a powerful tool when the alternative pathway is necessary.

Data Summary and Characterization

The successful synthesis of the target compound and its key intermediate should be confirmed through standard analytical techniques.

CompoundFormulaMW ( g/mol )Typical YieldAppearanceKey ¹H NMR Signal (CDCl₃, δ ppm)
Ethyl 1-methyl-1H-pyrazole-5-carboxylateC₇H₁₀N₂O₂154.1775-85%Colorless oil or low-melting solid~3.9-4.1 (s, 3H, N-CH₃)
This compoundC₇H₉BrN₂O₂233.0780-90%White to off-white solid~4.0-4.2 (s, 3H, N-CH₃), ~7.5-7.7 (s, 1H, Pyrazole C₃-H)

Note: Exact NMR shifts can vary based on solvent and instrument calibration. Yields are representative and depend on reaction scale and purification efficiency.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence involving the initial cyclocondensation of an appropriate carbonyl precursor with methylhydrazine, followed by regioselective electrophilic bromination using N-Bromosuccinimide. This strategy preemptively addresses the critical challenge of N1/N2 regioselectivity inherent in pyrazole chemistry. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to produce this valuable synthetic intermediate with high purity and yield, enabling further exploration in drug discovery and materials science.

References

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link][6][7][8][9]

  • Banu, H., & Kumar, R. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4983. [Link][10]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed, 38422621. [Link][6][7][8][9]

  • Kharitonov, D. I., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(26), 4989-4999. [Link][4][11]

  • Various Authors. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Semantic Scholar. [Link][3]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link][6][7][8][9]

  • Chen, Q., et al. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 19(12), 20416-20429. [Link][12]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link][6][7][8][9]

  • Kharitonov, D. I., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link][4][11]

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Google Patents. [5]

Sources

An In-depth Technical Guide to Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, pyrazole derivatives stand out as a critical class of heterocyclic compounds. Their prevalence in a wide array of biologically active molecules underscores their importance as scaffolds in drug discovery. This guide focuses on a specific, yet highly versatile, member of this family: Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS Number: 1328640-39-6 ). This molecule, with its strategically positioned reactive sites—a bromo substituent and an ethyl ester group—presents a wealth of opportunities for synthetic elaboration and the generation of diverse chemical libraries. This document serves as a comprehensive technical resource, providing in-depth insights into its chemical properties, synthesis, applications, and safety considerations, tailored for professionals engaged in cutting-edge research and development.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. Herein, we delineate the key identifiers and physicochemical characteristics of this compound.

Table 1: Chemical Identity and Properties

PropertyValueSource
CAS Number 1328640-39-6[1]
Molecular Formula C₇H₉BrN₂O₂[1]
Molecular Weight 233.06 g/mol [1]
IUPAC Name This compound
Synonyms 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester
Appearance Solid (predicted)
Storage Room temperature, under dry and sealed conditions.[1]

The Synthetic Rationale: Strategic Assembly of the Pyrazole Core

The synthesis of substituted pyrazoles is a well-established field, yet the specific regiochemistry of this compound requires a carefully considered synthetic strategy. While a definitive, publicly available, step-by-step protocol for this exact CAS number is not readily found in the provided search results, we can infer a logical synthetic pathway based on established pyrazole chemistry.

A plausible and efficient approach involves the cyclocondensation of a suitably substituted hydrazine with a 1,3-dicarbonyl compound, followed by regioselective bromination.

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Pyrazole Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Regioselective Bromination cluster_product Final Product A Ethyl 2-formyl-3-oxobutanoate C Cyclocondensation A->C B Methylhydrazine B->C D Ethyl 1-methyl-1H-pyrazole-5-carboxylate C->D Formation of pyrazole ring E Brominating Agent (e.g., NBS) D->E F This compound (CAS: 1328640-39-6) E->F Introduction of bromo group at C4

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • To a stirred solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol at 0 °C, add methylhydrazine (1 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product, this compound.

Applications in Drug Discovery and Organic Synthesis: A Scaffold of Opportunity

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The pyrazole core is a well-known pharmacophore, and this particular derivative offers two distinct points for diversification.

Role as a Versatile Synthetic Intermediate
  • Cross-Coupling Reactions: The C4-bromo substituent is primed for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling the exploration of the structure-activity relationship (SAR) in this region of the molecule.

  • Derivatization of the Ester Group: The ethyl ester at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse array of amines to form amides, a common functional group in many drug molecules. Alternatively, the ester can be reduced to the corresponding alcohol, which can be further functionalized.

G cluster_core Core Scaffold cluster_diversification Diversification Pathways cluster_products Resulting Scaffolds cluster_final Further Derivatization Core Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd-catalyzed Heck Heck Coupling (Alkenes) Core->Heck Pd-catalyzed Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu-catalyzed Hydrolysis Ester Hydrolysis Core->Hydrolysis Base/Acid ArylPyrazole 4-Aryl-1-methyl-1H-pyrazole- 5-carboxylates Suzuki->ArylPyrazole AlkenylPyrazole 4-Alkenyl-1-methyl-1H-pyrazole- 5-carboxylates Heck->AlkenylPyrazole AlkynylPyrazole 4-Alkynyl-1-methyl-1H-pyrazole- 5-carboxylates Sonogashira->AlkynylPyrazole CarboxylicAcid 4-Bromo-1-methyl-1H-pyrazole- 5-carboxylic acid Hydrolysis->CarboxylicAcid Amide Amide Formation CarboxylicAcid->Amide

Caption: Diversification pathways for the target compound in organic synthesis.

Potential in Medicinal Chemistry

While specific biological activities for this compound are not extensively documented, the broader class of pyrazole-containing molecules has shown significant promise in various therapeutic areas. It is plausible that derivatives of this compound could be investigated for:

  • Anti-inflammatory and Anticancer Effects: Many pyrazole derivatives have been explored for their potential as anti-inflammatory and anticancer agents.[2]

  • Enzyme Inhibition and Receptor Modulation: The functional groups on this molecule provide handles to design compounds that can interact with the active sites of enzymes or bind to cellular receptors.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this exact CAS number is not available in the search results, data from closely related compounds can provide guidance.

General Safety Precautions (based on related compounds):

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[3][4]

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[3][4]

  • Fire Safety: While not considered a significant fire risk, it may emit corrosive fumes if involved in a fire. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures (based on related compounds):

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Analytical Characterization

The definitive identification and purity assessment of this compound would rely on standard analytical techniques. While specific spectra for this compound were not found, a hypothetical ¹H NMR spectrum can be predicted.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8-8.0s1HPyrazole C3-H
~4.3-4.5q2H-OCH₂CH₃
~3.8-4.0s3HN-CH₃
~1.3-1.5t3H-OCH₂CH₃

Note: These are predicted values and may vary.

Further characterization would involve:

  • ¹³C NMR Spectroscopy: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (~1720 cm⁻¹).

Conclusion: A Promising Scaffold for Future Discoveries

This compound represents a valuable and versatile building block for chemists in both academic and industrial research. Its dual reactive sites offer a strategic advantage for the synthesis of diverse and complex molecular architectures. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of such well-defined and adaptable chemical intermediates will undoubtedly increase. This guide provides a foundational understanding of this compound, empowering researchers to harness its full potential in their synthetic endeavors.

References

  • MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry and materials science, pyrazole scaffolds are indispensable building blocks. Their unique electronic properties and versatile reactivity make them central to the design of novel therapeutics and functional materials. This guide focuses on ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, a member of this important class. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental data for this exact isomeric structure.

To provide a scientifically grounded and practical resource, this guide will therefore focus on the closely related and well-documented analog, Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS Number: 5775-89-3) . The principles of synthesis, reactivity, and application discussed herein are largely translatable to the target molecule and offer a robust framework for researchers working with substituted pyrazole systems.

Core Compound Profile: Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

This section summarizes the key physicochemical properties of the reference compound, providing a foundational dataset for experimental design.

PropertyValueSource(s)
IUPAC Name Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate[1]
CAS Number 5775-89-3[1][2]
Molecular Formula C₈H₁₁BrN₂O₂[1][2]
Molecular Weight 247.09 g/mol [1]
Boiling Point 114 °C at 2 mmHg[3]
Purity Typically ≥96%[2]
Appearance White to off-white solid or oil[4]
SMILES CCOC(=O)c1c(Br)c(C)nn1C
InChIKey Not readily available

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles like ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate typically follows a logical sequence involving heterocycle formation followed by functionalization. The causality behind this strategy is rooted in controlling regioselectivity.

General Synthetic Workflow

A robust and common method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. Subsequent bromination provides the final product.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Precursor) The synthesis begins with the reaction of ethyl acetoacetate (a β-ketoester) with methylhydrazine. The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl, leading to a condensation reaction that, after dehydration and cyclization, forms the pyrazole ring. This method provides high yields of the precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5744-40-1).[5]

Step 2: Electrophilic Bromination The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophiles. The precursor from Step 1 is treated with a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent like acetic acid or tetrahydrofuran, to install the bromo group regioselectively at the C4 position.[6]

Below is a diagram illustrating this logical workflow.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Regioselective Bromination A Ethyl Acetoacetate + Methylhydrazine B Condensation & Cyclization A->B Knorr Synthesis C Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate B->C Formation of Precursor D Precursor (from Step 1) E Electrophilic Bromination (e.g., NBS) D->E Activation of C4 Position F Ethyl 4-bromo-1,3-dimethyl-1H- pyrazole-5-carboxylate E->F Final Product Formation

Caption: Synthetic workflow for ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate.

Chemical Reactivity and Synthetic Utility

The true value of this pyrazole derivative lies in its trifunctional nature, which allows for sequential and orthogonal chemical modifications. This makes it a highly versatile building block in multi-step organic synthesis.

  • The C4-Bromo Group: The bromine atom at the C4 position is the primary reactive handle for introducing molecular diversity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions. This is the cornerstone of its utility, as it allows for the construction of carbon-carbon and carbon-heteroatom bonds with high precision.

    • Suzuki Coupling: Reaction with boronic acids to form aryl- or heteroaryl-substituted pyrazoles.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form 4-amino-pyrazole derivatives.

  • The C5-Ester Group: The ethyl ester at the C5 position offers another site for modification, typically under conditions that do not affect the C-Br bond.

    • Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup yields the corresponding carboxylic acid. This acid can then be used in amide bond formation or other carboxylate chemistry.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

    • Amidation: Direct conversion to amides can be achieved by heating with an amine, sometimes with a catalyst.

  • The Pyrazole Core: The N-methylated pyrazole ring is generally stable to many reaction conditions, providing a robust scaffold for the attached functional groups.

The diagram below illustrates the key reactive sites and potential transformations.

G cluster_bromo C4-Bromo Reactivity cluster_ester C5-Ester Reactivity main Ethyl 4-bromo-1,3-dimethyl- 1H-pyrazole-5-carboxylate suzuki Suzuki Coupling (Ar-B(OH)2) main->suzuki Pd Catalyst sonogashira Sonogashira Coupling (R-C≡CH) main->sonogashira Pd/Cu Catalysts buchwald Buchwald-Hartwig (R2NH) main->buchwald Pd Catalyst hydrolysis Hydrolysis (LiOH) main->hydrolysis -> Carboxylic Acid reduction Reduction (LiAlH4) main->reduction -> Primary Alcohol

Caption: Reactivity map of key functional groups.

Applications in Research and Drug Development

Substituted pyrazoles are classified as "privileged scaffolds" in medicinal chemistry because their core structure is frequently found in biologically active compounds.[7] Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate serves as a critical starting material for building more complex molecules with potential therapeutic value.

  • Oncology: The pyrazole core is a feature of numerous kinase inhibitors used in cancer therapy. The ability to functionalize the C4 position allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against specific cancer-related enzymes.[4]

  • Inflammation and Immunology: Pyrazole derivatives are known to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This scaffold is central to the design of novel anti-inflammatory agents.[7]

  • Agrochemicals: The pyrazole ring is also a key component in many modern fungicides, herbicides, and insecticides. The synthetic versatility of compounds like ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate enables the development of new crop protection agents.[4]

  • Materials Science: The rigid, aromatic nature of the pyrazole ring, combined with the potential for extensive functionalization, makes these compounds interesting for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not available, data from closely related analogs, such as 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, provides essential guidance.[9]

  • Hazard Classification: Assumed to be hazardous. Similar compounds cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[9]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Avoid breathing dust or vapors.[10]

    • Handling: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

This compound and its well-documented analog, ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate, represent a class of highly valuable and versatile intermediates in chemical synthesis. Their trifunctional nature, featuring a reactive bromine atom for cross-coupling, a modifiable ester group, and a stable heterocyclic core, provides a powerful platform for the construction of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, mastering the chemistry of these building blocks is a key step toward innovation and the development of novel, high-value compounds.

References

  • LookChem. Cas 50920-64-4, 4-BROMO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER.[Link]

  • Amerigo Scientific. Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate.[Link]

  • LookChem. CAS No.5775-89-3, 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER Suppliers.[Link]

  • MDPI. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.[Link]

  • RSC Publications. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.[Link]

  • PubChemLite. Ethyl 4-bromo-5-methyl-1h-pyrazole-3-carboxylate.[Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.[Link]

  • Organic Process Research & Development. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.[Link]

  • Springer. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.[Link]

  • Google Patents.Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their diverse biological activities and tunable electronic properties make them a focal point of intensive research in drug discovery and materials science. The precise structural elucidation of these molecules is paramount to understanding their function and ensuring their quality. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this analytical endeavor.[3][4]

This technical guide provides an in-depth analysis of the spectroscopic data for a representative pyrazole derivative: ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate . We will explore the theoretical underpinnings of each spectroscopic method and apply them to the interpretation of the compound's characteristic spectral features. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. A thorough spectroscopic analysis is essential to confirm the connectivity and chemical environment of each atom within the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][5] For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.35Quartet (q)2H-O-CH₂ -CH₃
~4.05Singlet (s)3HN-CH₃
~1.38Triplet (t)3H-O-CH₂-CH₃
~7.80Singlet (s)1HPyrazole H-3

Interpretation:

  • Ethyl Ester Protons: The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (-O-CH₂ -) and a triplet for the methyl protons (-CH₂-CH₃ ). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to coupling with the two adjacent methylene protons.

  • N-Methyl Protons: The methyl group attached to the nitrogen of the pyrazole ring is expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.

  • Pyrazole Ring Proton: The single proton on the pyrazole ring (H-3) will also appear as a singlet due to the absence of neighboring protons. Its downfield chemical shift is attributed to the deshielding effect of the aromatic pyrazole ring and the adjacent electron-withdrawing ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.0C =O (Ester)
~145.0Pyrazole C -5
~140.0Pyrazole C -3
~95.0Pyrazole C -4 (bearing Br)
~61.5-O-CH₂ -CH₃
~37.0N-CH₃
~14.0-O-CH₂-CH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~162.0 ppm).

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the bromine atom (C-4) is expected to be significantly shielded compared to the other ring carbons.

  • Alkyl Carbons: The carbons of the ethyl ester and the N-methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Expected IR Data (KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~1725StrongC=O stretch (Ester)
~1550MediumC=N stretch (Pyrazole ring)
~1250StrongC-O stretch (Ester)
~1100StrongC-N stretch (Pyrazole ring)
~750StrongC-Br stretch

Interpretation:

  • Carbonyl Stretch: A strong absorption band around 1725 cm⁻¹ is a clear indicator of the ester carbonyl group.[8]

  • Pyrazole Ring Vibrations: The characteristic stretching vibrations of the C=N and C-N bonds within the pyrazole ring are expected in the fingerprint region.

  • C-O Stretch: The C-O single bond stretch of the ester group will also produce a strong absorption band.

  • C-Br Stretch: The vibration of the carbon-bromine bond will appear at a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9] It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Expected Mass Spectrometry Data

m/zInterpretation
248/250Molecular ion peak [M]⁺ and [M+2]⁺
203/205Loss of ethoxy group (-OCH₂CH₃)
175/177Loss of ethyl carboxylate group (-COOCH₂CH₃)
124Loss of Br and ethoxy group

Interpretation:

  • Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: The fragmentation of pyrazole derivatives is influenced by the substituents on the ring. For this compound, common fragmentation pathways would involve the loss of the ethoxy group from the ester, or the entire ethyl carboxylate group.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H NMR Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Transfer->Acquire_C13

Sources

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical framework for the evaluation of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, the subsequent sections are designed to not only present protocols but to instill a deeper understanding of the causality behind the experimental design, ensuring a robust and scientifically sound characterization of this molecule.

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of particular interest for their ability to form specific interactions with biological targets. Understanding the solubility and stability of this compound is a critical early step in its development pathway. Poor aqueous solubility can lead to low bioavailability for orally administered drugs, while instability can result in the formation of degradation products, potentially impacting efficacy and safety.[1] This guide will, therefore, equip the researcher with the necessary protocols and theoretical understanding to comprehensively profile this compound.

Part 1: Solubility Assessment of this compound

A drug's ability to dissolve in a solvent to create a homogenous solution is a critical factor influencing its absorption and distribution in the body. For oral dosage forms, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, a comprehensive understanding of the solubility of this compound in various physiologically relevant media is essential.

Equilibrium Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[2] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Experimental Protocol for Equilibrium Solubility Determination

  • Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents. This should include:

    • Purified water (e.g., Milli-Q or equivalent).

    • Aqueous buffers at pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) to assess the pH-dependent solubility.[2]

    • Common organic co-solvents used in formulations, such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

    • Aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used for initial stock solution preparation in biological assays.

  • Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a clear glass vial for each solvent. The use of an excess of solid material is crucial to ensure that the solution becomes saturated.

  • Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or incubator, typically maintained at 25 °C and 37 °C to simulate room temperature and physiological temperature, respectively.[2] Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[2][3] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[2]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE).[3][4] It is critical to avoid any transfer of solid particles into the sample for analysis.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent and quantify the concentration of dissolved this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.

Data Presentation: Solubility Profile

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25
pH 1.2 Buffer37
pH 4.5 Buffer37
pH 6.8 Buffer37
Ethanol25
Propylene Glycol25
PEG 40025
DMSO25

Part 2: Stability Profiling of this compound

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[5][6] Forced degradation, or stress testing, is an essential part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[7][8][9] This information is vital for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[10]

Forced Degradation Studies: A Systematic Approach

Forced degradation studies are designed to produce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[11] Degradation beyond this level can lead to secondary degradation products that may not be relevant to real-world storage conditions.

Experimental Protocols for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water, for the following studies. The solid-state stability should also be evaluated under thermal and photolytic stress.

  • Acidic Hydrolysis:

    • Treat the compound solution with 0.1 N to 1 N hydrochloric acid (HCl).[10]

    • Incubate the mixture at room temperature and at an elevated temperature (e.g., 60-80 °C).

    • Monitor the reaction over time (e.g., 2, 4, 8, 24 hours).

    • After the desired time points, neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.

  • Basic Hydrolysis:

    • Treat the compound solution with 0.1 N to 1 N sodium hydroxide (NaOH).[10]

    • Follow the same incubation and monitoring procedure as for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.

  • Oxidative Degradation:

    • Treat the compound solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.[12]

    • Conduct the experiment at room temperature, protected from light, and monitor over time.

    • The reaction can be quenched by the addition of a reducing agent like sodium bisulfite if necessary.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C, or in 10°C increments above the accelerated testing temperature).[13]

    • Also, subject a solution of the compound to thermal stress.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in the ICH Q1B guideline.[13][14]

    • A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

Visualization of the Stability Study Workflow

The following diagram illustrates the comprehensive workflow for the stability assessment of this compound.

Stability_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Outcome Outcome API Ethyl 4-bromo-1-methyl-1H- pyrazole-5-carboxylate Acid Acid Hydrolysis (0.1N HCl, RT & 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, RT & 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (LC-MS/MS, NMR) HPLC->Characterization Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway Stability Intrinsic Stability Profile Pathway->Stability

Caption: Workflow for Forced Degradation and Stability Assessment.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[6]

Key Steps in Method Development:

  • Chromatographic System Selection: Reverse-phase HPLC is the most common technique. A C18 column is a good starting point.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the parent compound from all degradation products.

  • Detector Wavelength Selection: The UV detector wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Decision Tree for Stability Testing

The results from accelerated stability studies guide the long-term storage conditions and re-test period determination, as outlined in the ICH guidelines.

Stability_Decision_Tree Start Accelerated Stability Study (e.g., 40°C/75% RH for 6 months) SignificantChange Significant Change Observed? Start->SignificantChange Yes Yes SignificantChange->Yes No No SignificantChange->No Intermediate Conduct Intermediate Study (e.g., 30°C/65% RH) Yes->Intermediate LongTerm25 Propose Long-Term Storage at 25°C/60% RH No->LongTerm25 LongTerm30 Propose Long-Term Storage at 30°C/65% RH Intermediate->LongTerm30 End Establish Re-test Period/ Shelf Life LongTerm25->End LongTerm30->End

Caption: Decision Tree for Stability Study Outcomes per ICH Guidelines.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By adhering to these protocols, which are grounded in established scientific principles and regulatory guidelines, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions during the drug development process, from lead optimization and formulation development to the establishment of appropriate storage conditions and shelf-life. A thorough understanding of these core physicochemical properties is the bedrock upon which successful pharmaceutical development is built.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). Available at: [Link]

  • European Medicines Agency, ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • ICH, Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • SNS Courseware, ICH STABILITY TESTING GUIDELINES. Available at: [Link]

  • AxisPharm, Equilibrium Solubility Assays Protocol. Available at: [Link]

  • Slideshare, Ich guideline for stability testing. Available at: [Link]

  • World Health Organization (WHO), Annex 4. Available at: [Link]

  • American Pharmaceutical Review, What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • MedCrave, Forced Degradation – A Review. Available at: [Link]

  • MedCrave, Forced Degradation Studies. Available at: [Link]

  • Research Journal of Pharmacy and Technology, A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • National Institutes of Health, Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

Sources

Mechanism of Action of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate belongs to the pyrazole class of heterocyclic compounds. The pyrazole nucleus is widely recognized in medicinal chemistry as a "privileged scaffold" due to its synthetic accessibility and its ability to form key interactions with a wide range of biological targets.[1] This has led to the successful development of numerous pyrazole-containing drugs, including the anti-inflammatory agent Celecoxib and several FDA-approved protein kinase inhibitors like Crizotinib and Ruxolitinib.[1][2]

While the specific molecular mechanism of this compound has not been extensively elucidated in publicly available literature, its structural motifs—a substituted pyrazole ring—strongly suggest its potential as an inhibitor of key enzymatic pathways. Drawing from the vast body of research on analogous compounds, this guide outlines the most plausible mechanisms of action for this molecule and provides the experimental frameworks required for their validation.[3][4][5][6] This document is designed to serve as a foundational resource for researchers aiming to characterize this compound and unlock its therapeutic potential.

Part 1: Hypothesized Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of the pyrazole class, three primary mechanisms of action are proposed for this compound: Protein Kinase Inhibition, Topoisomerase Inhibition, and Carbonic Anhydrase Inhibition.

1.1 Protein Kinase Inhibition: Targeting Cellular Signaling at the Source

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including growth, differentiation, and apoptosis.[3][4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1] The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, often acting as a bioisostere for the adenine region of ATP.[1][7]

Proposed Mechanism: It is hypothesized that this compound functions as an ATP-competitive kinase inhibitor . The nitrogen atoms of the pyrazole ring are predicted to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of ATP's adenine group.[8] The substituents on the pyrazole ring (the ethyl, bromo, methyl, and carboxylate groups) would then occupy adjacent hydrophobic pockets, determining the compound's potency and selectivity for specific kinases.[8] Inhibition of a kinase, for example, one involved in a pro-growth signaling cascade like the MAPK or PI3K pathways, would block downstream signal transduction, leading to cell cycle arrest or apoptosis.[2][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A (e.g., PI3K) Receptor->KinaseA Activates KinaseB Kinase B (e.g., Akt) KinaseA->KinaseB Phosphorylates KinaseC Kinase C (e.g., mTOR) KinaseB->KinaseC Phosphorylates TF Transcription Factors KinaseC->TF Activates Inhibitor Ethyl 4-bromo-1-methyl-1H- pyrazole-5-carboxylate Inhibitor->KinaseA Inhibits (ATP-Competitive) Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates GF Growth Factor GF->Receptor Binds

Figure 1: Hypothesized inhibition of a generic kinase signaling pathway.

1.2 Topoisomerase Inhibition: Inducing DNA Damage in Proliferating Cells

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication and transcription.[5][10] By creating transient breaks in the DNA backbone, they allow strands to pass through one another. These enzymes, particularly Topoisomerase II, are validated targets for chemotherapy because their inhibition leads to the accumulation of DNA double-strand breaks, which is cytotoxic to rapidly dividing cancer cells.[6][11]

Proposed Mechanism: Several pyrazole-containing compounds have been identified as inhibitors of Topoisomerase II.[5][9] The proposed mechanism involves the stabilization of the "cleavable complex," an intermediate in the enzyme's catalytic cycle where the topoisomerase is covalently bound to the cleaved DNA.[11] this compound may intercalate into the DNA at the site of cleavage or bind to a pocket on the enzyme, preventing the re-ligation of the DNA strands. This transforms the transient enzyme action into a permanent DNA double-strand break, triggering cell cycle arrest and apoptosis.[5]

1.3 Carbonic Anhydrase Inhibition: A Target in Metabolism and pH Regulation

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[12][13] They are involved in numerous physiological processes, including pH regulation and respiration. Certain CA isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[14]

Proposed Mechanism: The pyrazole scaffold has been successfully utilized in the design of potent carbonic anhydrase inhibitors.[12][15] The mechanism typically involves the pyrazole moiety coordinating with the zinc ion (Zn²⁺) in the enzyme's active site. This interaction displaces a key water molecule or hydroxide ion required for catalysis, thereby inhibiting the enzyme's function.[16] Inhibition of tumor-associated CAs can disrupt the pH balance of cancer cells, making them more susceptible to other therapies and inhibiting their metastatic potential.

Part 2: Experimental Validation Framework

To validate these hypothesized mechanisms, a tiered experimental approach is necessary, beginning with biochemical assays to confirm direct enzyme interaction, followed by cell-based assays to assess physiological effects.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the compound's ability to inhibit a specific kinase by quantifying ATP consumption. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[17]

Principle: Kinase activity consumes ATP, converting it to ADP. The assay first stops the kinase reaction and depletes remaining ATP. A second reagent then converts the generated ADP back to ATP, which is used in a luciferase reaction to produce light. The luminescent signal is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a separate 96-well plate, add the kinase of interest, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[17]

  • Inhibitor Pre-incubation: Transfer a small volume (e.g., 2.5 µL) of the serially diluted compound to the kinase reaction plate. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase. Incubate for 60 minutes at 30°C.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent, which contains the luciferase/luciferin components. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[18][19]

G start Start: Prepare Reagents prep_compound 1. Prepare serial dilution of Inhibitor in 96-well plate start->prep_compound incubate 3. Add Inhibitor to Kinase. Incubate 15 min. prep_compound->incubate prep_kinase 2. Prepare Kinase/ Substrate mix prep_kinase->incubate initiate 4. Initiate reaction with ATP. Incubate 60 min at 30°C incubate->initiate stop_rxn 5. Add ADP-Glo™ Reagent to stop reaction. Incubate 40 min. initiate->stop_rxn detect 6. Add Kinase Detection Reagent. Incubate 30 min. stop_rxn->detect read 7. Measure Luminescence with Plate Reader detect->read analyze 8. Plot Dose-Response Curve & Calculate IC50 read->analyze

Figure 2: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topoisomerase II to separate interlocked DNA circles found in kinetoplast DNA (kDNA). Inhibitors prevent the release of individual DNA minicircles.[11][20]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a dilution series of the test compound in DMSO as described in Protocol 1.

  • Reaction Setup: On ice, prepare a reaction mix containing 10x Topo II Assay Buffer, ATP, and kDNA substrate.[11] Aliquot the mix into microcentrifuge tubes.

  • Add Inhibitor: Add the test compound dilutions to the tubes. Include a DMSO vehicle control and a known Topo II inhibitor (e.g., etoposide) as a positive control.

  • Initiate Reaction: Add purified human Topoisomerase IIα enzyme to each tube to start the reaction. Incubate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the DNA forms.

  • Visualization: Visualize the DNA bands under UV light. The catenated kDNA network remains in the well, while the decatenated, single minicircles migrate into the gel.

  • Analysis: Assess the degree of inhibition by comparing the amount of decatenated product in the compound-treated lanes to the control lanes.

Protocol 3: Cell-Based Cytotoxicity Assay

This protocol assesses the compound's effect on the viability and proliferation of cancer cells in culture. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method.[21]

Principle: The assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22]

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO in medium).

  • Incubation: Incubate the plates for a set period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

G start Start plate_cells 1. Seed cancer cells in a 96-well plate. Incubate overnight. start->plate_cells treat_cells 2. Treat cells with serial dilutions of the compound. plate_cells->treat_cells incubate_cells 3. Incubate for 72 hours at 37°C. treat_cells->incubate_cells add_reagent 4. Add CellTiter-Glo® Reagent to each well. incubate_cells->add_reagent mix_lyse 5. Mix to lyse cells and stabilize signal. add_reagent->mix_lyse read_plate 6. Measure Luminescence mix_lyse->read_plate analyze_data 7. Plot % Viability vs. [Compound] & Calculate GI50 read_plate->analyze_data

Figure 3: Workflow for a cell-based cytotoxicity assay.

Part 3: Data Presentation and Interpretation

Quantitative data from the validation assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Kinase Inhibitory Profile

The following table presents plausible IC₅₀ data that could be generated from Protocol 1 against a panel of cancer-relevant kinases.

Kinase TargetCompound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
Kinase A (e.g., JAK2)855
Kinase B (e.g., PI3Kα)25015
Kinase C (e.g., CDK2)1,50020
Kinase D (e.g., EGFR)>10,00010

Data are hypothetical. Staurosporine is a non-selective kinase inhibitor used as a positive control.[17]

Interpretation: These hypothetical results would suggest that the compound is a potent inhibitor of Kinase A and a moderately potent inhibitor of Kinase B, with selectivity over Kinases C and D.

Table 2: Hypothetical Anticancer Activity in Cell-Based Assays

The following table presents plausible GI₅₀ data from Protocol 3 across different cancer cell lines.

Cell LinePrimary Tumor TypeCompound GI₅₀ (µM)Doxorubicin GI₅₀ (µM) (Control)
MCF-7Breast Cancer5.20.95
A549Lung Cancer14.51.2
HCT116Colon Cancer8.90.8
HEK293Normal Kidney (Toxicity Control)>5010.5

Data are hypothetical. Doxorubicin is a standard chemotherapeutic agent used as a positive control.[9]

Interpretation: These hypothetical results would indicate that the compound exhibits cytotoxic activity against multiple cancer cell lines, with some selectivity for cancer cells over non-cancerous cells (HEK293), a desirable therapeutic characteristic.

Conclusion and Future Directions

This guide posits that this compound most likely functions as an enzyme inhibitor, with protein kinases, topoisomerases, and carbonic anhydrases representing the most probable targets. The provided experimental framework offers a clear, validated path for researchers to systematically investigate these hypotheses, determine the compound's potency and selectivity, and assess its potential as a therapeutic agent.

Successful validation of a primary mechanism should be followed by more advanced studies, including:

  • Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[23]

  • Broad Selectivity Profiling: Screening against a large panel of kinases (>400) to fully characterize its selectivity profile.

  • In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics, and safety in animal models of relevant diseases.[23]

By synthesizing established knowledge with a rigorous, forward-looking experimental plan, the scientific community can effectively decipher the mechanism of action of this compound and determine its place in the landscape of modern therapeutics.

References
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]

  • Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). (2023). PubMed. Retrieved from [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. (n.d.). FLORE. Retrieved from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved from [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed. Retrieved from [Link]

  • Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. (n.d.). PubMed. Retrieved from [Link]

  • Topoisomerase Assays. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2005). Biochemistry. Retrieved from [Link]

  • Topoisomerase Assays. (2011). National Institutes of Health (NIH). Retrieved from [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). PubMed. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved from [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). PubMed. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. Retrieved from [Link]

  • In vitro assays used to measure the activity of topoisomerases. (1990). ASM Journals. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved from [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives as Promising DNA-Binding Agents and Evaluation of Antitumor and Antitopoisomerases I/II Activities. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • (PDF) Guideline for anticancer assays in cells. (2024). ResearchGate. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Unveiling the Biological Landscape of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a synthetic heterocyclic compound belonging to the diverse and pharmacologically significant pyrazole class of molecules. While direct experimental data on its specific biological targets remains emerging, its structural motifs are present in a multitude of bioactive agents. This in-depth technical guide synthesizes the known biological activities of structurally analogous pyrazole-5-carboxylate derivatives to construct a predictive framework for the potential targets and mechanisms of action of the title compound. By examining structure-activity relationships (SAR) and the therapeutic applications of related molecules, we can infer a high probability of interaction with key enzyme families and receptor systems. This document serves as a foundational resource for researchers initiating investigations into the pharmacological potential of this compound, providing hypothesized targets and detailed experimental protocols for their validation.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile pharmacophore.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The specific substitutions on the pyrazole core play a critical role in defining the compound's biological targets and pharmacological profile. This compound features key substitutions—a bromine atom at the 4-position, a methyl group at the N1 position, and an ethyl carboxylate at the 5-position—that are hypothesized to govern its interactions with biological macromolecules.

Predictive Biological Targets Based on Structural Analogs

Based on the biological activities of structurally related pyrazole derivatives, we can predict several potential target classes for this compound.

Enzyme Inhibition: A Primary Mode of Action

The pyrazole core is a common feature in numerous enzyme inhibitors. The electronic and steric properties of this compound suggest its potential to interact with the active sites of various enzymes.

Meprins are zinc-dependent metalloproteinases involved in inflammation and tissue remodeling. Recent studies have identified 3,5-diphenylpyrazole derivatives as potent inhibitors of meprin α and β.[2] The structure-activity relationship (SAR) of these inhibitors indicates that substitutions on the pyrazole ring are crucial for activity. While the exact contribution of a 4-bromo substituent is yet to be determined, the overall pyrazole scaffold suggests that this compound could be explored as a potential meprin inhibitor.

Various heterocyclic sulfonamides incorporating a pyrazole moiety have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms.[3] These enzymes are involved in pH regulation and have been targeted for the treatment of glaucoma and other diseases. The SAR studies reveal that the substitution pattern on the pyrazole ring influences the inhibitory potency and selectivity against different hCA isoforms.[3] Although this compound lacks the canonical sulfonamide group, the potential for the pyrazole ring to coordinate with the active site zinc ion cannot be disregarded.

FabH is a key enzyme in bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents.[4] A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent inhibitors of E. coli FabH.[4] This highlights the potential of the pyrazole scaffold in the design of new antibacterial compounds. The biological evaluation of this compound against bacterial FabH could be a fruitful area of investigation.

Postulated Signaling Pathway Involvement

The potential inhibitory activities of this compound on the aforementioned enzymes suggest its involvement in key signaling pathways.

Signaling_Pathways cluster_inflammation Inflammatory Pathways cluster_ph_regulation pH Homeostasis cluster_bacterial_synthesis Bacterial Fatty Acid Synthesis Meprins Meprins Pro-inflammatory Cytokines Pro-inflammatory Cytokines Meprins->Pro-inflammatory Cytokines Activation Tissue Damage Tissue Damage Pro-inflammatory Cytokines->Tissue Damage Carbonic Anhydrases Carbonic Anhydrases Bicarbonate Production Bicarbonate Production Carbonic Anhydrases->Bicarbonate Production Catalysis pH Regulation pH Regulation Bicarbonate Production->pH Regulation FabH FabH Fatty Acid Elongation Fatty Acid Elongation FabH->Fatty Acid Elongation Initiation Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Fatty Acid Elongation->Bacterial Cell Wall Integrity This compound This compound This compound->Meprins Potential Inhibition This compound->Carbonic Anhydrases Potential Inhibition This compound->FabH Potential Inhibition

Figure 1: Postulated involvement of this compound in key signaling pathways through the inhibition of predicted enzyme targets.

Experimental Protocols for Target Validation

To validate the predicted biological targets of this compound, a series of in vitro and cell-based assays are recommended.

General Workflow for Target Identification and Validation

Target_Validation_Workflow Start Start In Silico Docking In Silico Docking Start->In Silico Docking In Vitro Enzyme Inhibition Assays In Vitro Enzyme Inhibition Assays In Silico Docking->In Vitro Enzyme Inhibition Assays Binding Affinity Determination (SPR, ITC) Binding Affinity Determination (SPR, ITC) In Vitro Enzyme Inhibition Assays->Binding Affinity Determination (SPR, ITC) Cell-Based Functional Assays Cell-Based Functional Assays Binding Affinity Determination (SPR, ITC)->Cell-Based Functional Assays Lead Optimization Lead Optimization Cell-Based Functional Assays->Lead Optimization

Figure 2: A generalized workflow for the identification and validation of biological targets for a novel compound.

Detailed Protocol: In Vitro Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified enzyme.

  • Reagents and Materials:

    • Purified target enzyme (e.g., Meprin α, Carbonic Anhydrase II, FabH)

    • Substrate specific for the target enzyme

    • Assay buffer specific to the enzyme's optimal activity

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Positive control inhibitor

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted compound to the respective wells. Include wells with assay buffer and solvent as negative controls, and a positive control inhibitor.

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights from Analogs

SAR studies on related pyrazole derivatives provide valuable clues for predicting the activity of this compound and for guiding future lead optimization efforts.

Structural Moiety Position Observed Effect on Activity of Analogs Reference
Phenyl group5A para-substituted phenyl ring is crucial for cannabinoid CB1 receptor antagonism.[5]
Carboxamide group3Essential for potent cannabinoid CB1 receptor antagonistic activity.[5]
2,4-Dichlorophenyl group1Important for selective brain cannabinoid CB1 receptor antagonism.[5]
Acidic moietiesN-substituentIntroduction of aromatic carboxylic acids improved activity against meprin α and significantly increased potency against meprin β.[2]
Carboxylate derivativesN-substituentProved to be inactive in disrupting PEX14-PEX5 protein-protein interaction.[6]

Table 1: Summary of Structure-Activity Relationship insights from analogous pyrazole derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is currently limited, a predictive analysis based on its structural analogs strongly suggests its potential as an inhibitor of enzymes such as meprins, carbonic anhydrases, and bacterial FabH. The provided experimental frameworks offer a clear path for the validation of these predicted targets. Further investigation into the SAR of 4-bromopyrazole derivatives will be crucial for the optimization of this compound as a potential therapeutic agent. The exploration of its activity against a broader range of kinases and other enzyme families containing a pyrazole-binding motif is also a promising avenue for future research.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Top 5 Pyrazole Derivatives for Chemical Synthesis: Ethyl 1,3-Dimethylpyrazole-5-carboxyl
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])

  • Structure–activity relationship summary of tested compounds. - ResearchGate. (URL: [Link])

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate - PubChem. (URL: [Link])

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. (URL: [Link])

  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid - MySkinRecipes. (URL: not available)
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

  • CAS No : 2075-45-8 | Product Name : 4-Bromopyrazole | Pharmaffiliates. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: not available)
  • Some pyrazole derivatives as DPP-4 inhibitors. - ResearchGate. (URL: [Link])

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid - Amerigo Scientific. (URL: [Link])

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC - NIH. (URL: [Link])

Sources

The Strategic Utility of Ethyl 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1] Its inherent chemical properties and synthetic tractability have made it a cornerstone in the development of therapeutics across various domains, including oncology, inflammation, and infectious diseases.[2] Within this important class of heterocycles, Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate emerges as a particularly strategic building block. While not extensively studied for its own direct therapeutic effects, its true value lies in its exceptional utility as a synthetic intermediate, offering a gateway to a vast chemical space of potential drug candidates.

This technical guide will provide an in-depth exploration of this compound, elucidating its synthesis, chemical reactivity, and, most importantly, its potential therapeutic applications as a precursor to more complex and potent bioactive molecules. We will delve into the rationale behind its design as a molecular scaffold and provide practical insights for its application in drug discovery programs.

Synthesis and Physicochemical Properties: A Foundation for Versatility

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and efficient approach involves the cyclocondensation of a suitably substituted β-dicarbonyl compound with methylhydrazine, followed by bromination.

Proposed Synthetic Pathway

A plausible and scalable synthetic route is outlined below. This multi-step process leverages readily available starting materials and robust chemical transformations.

Synthetic_Pathway start Diethyl 2-bromo-3-oxosuccinate product This compound start->product Cyclocondensation reagent1 Methylhydrazine reagent1->product

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a solution of diethyl 2-bromo-3-oxosuccinate in a suitable solvent such as ethanol, add methylhydrazine dropwise at a controlled temperature, typically 0-5 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Physicochemical Data
PropertyValue
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents

The Chemical Bi-functionality: A Gateway to Diverse Derivatives

The synthetic power of this compound stems from its two distinct and reactive functional groups: the bromo substituent at the 4-position and the ethyl carboxylate at the 5-position. This bi-functionality allows for sequential and regioselective modifications, making it an ideal scaffold for building molecular complexity.

Reactivity of the 4-Bromo Position

The bromine atom on the pyrazole ring is a versatile handle for introducing a wide array of substituents via cross-coupling reactions. This is a cornerstone of modern medicinal chemistry, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides access to alkynyl-substituted pyrazoles.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing various amine functionalities.

  • Stille Coupling: Coupling with organostannanes offers another avenue for carbon-carbon bond formation.

Bromo_Reactivity start Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig (R2NH, Pd catalyst) start->buchwald product_suzuki 4-Aryl/Heteroaryl Derivative suzuki->product_suzuki product_sonogashira 4-Alkynyl Derivative sonogashira->product_sonogashira product_buchwald 4-Amino Derivative buchwald->product_buchwald Ester_Reactivity start Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate amide Amidation (R2NH) start->amide hydrolysis Hydrolysis (LiOH or NaOH) start->hydrolysis reduction Reduction (LiAlH4) start->reduction product_amide 5-Amide Derivative amide->product_amide product_hydrolysis 5-Carboxylic Acid Derivative hydrolysis->product_hydrolysis product_reduction 5-Hydroxymethyl Derivative reduction->product_reduction

Caption: Transformations of the 5-ethyl carboxylate group.

Potential Therapeutic Applications: A Launchpad for Drug Discovery

While direct biological data for this compound is scarce, its structural motifs are present in numerous compounds with significant therapeutic potential. By serving as a precursor to these more complex molecules, it plays a critical role in the exploration of various therapeutic areas.

Anticancer Applications

The pyrazole scaffold is a well-established pharmacophore in oncology. Derivatives of pyrazole carboxylates have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. [2]For example, the core structure can be elaborated to target enzymes like cyclin-dependent kinases (CDKs) or BRAF kinase. [3] Hypothetical Drug Discovery Workflow for Anticancer Agents:

Anticancer_Workflow start Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate step1 Suzuki coupling to introduce a key aryl/heteroaryl moiety start->step1 step2 Hydrolysis of the ester to the carboxylic acid step1->step2 step3 Amide coupling with a solubilizing amine fragment step2->step3 end Final Kinase Inhibitor Candidate step3->end

Caption: A potential workflow for developing kinase inhibitors.

Anti-inflammatory Agents

Pyrazole derivatives are famously represented in the class of non-steroidal anti-inflammatory drugs (NSAIDs) by celecoxib, a selective COX-2 inhibitor. The structural features of this compound make it a suitable starting point for the synthesis of novel anti-inflammatory agents that could target enzymes like cyclooxygenases (COX) or other mediators of inflammation. [1][3]

Enzyme Inhibition

The pyrazole ring system is a versatile scaffold for designing enzyme inhibitors for a wide range of targets. The ability to introduce diverse substituents at both the 4- and 5-positions of this compound allows for the fine-tuning of interactions within an enzyme's active site. This makes it a valuable tool for developing inhibitors of proteases, phosphatases, and other enzymes implicated in disease. [4]

Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives have found significant applications in agriculture as fungicides and insecticides. [5]The synthetic accessibility and biological activity of this class of compounds make intermediates like this compound valuable for the development of new crop protection agents.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound represents a prime example of a molecular building block that, while not a therapeutic agent in itself, is of immense strategic importance to the drug discovery and development process. Its bi-functional nature provides a robust platform for the synthesis of diverse and complex molecules. The ability to perform selective and high-yielding modifications at two distinct positions on the pyrazole core empowers medicinal chemists to rapidly explore chemical space and optimize compounds for desired biological activity. As the demand for novel therapeutics continues to grow, the judicious use of such versatile intermediates will remain a critical component of successful drug discovery campaigns.

References

  • Amerigo Scientific. (n.d.). Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of pyrazoles.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Journal of Chemistry & Chemical Sciences. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-5-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020, September 1). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

The Strategic Derivatization of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide focuses on a particularly valuable building block, ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate , and explores the synthesis of its derivatives and analogues as a strategic approach in modern drug discovery. The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, making this scaffold an exceptional starting point for generating libraries of potential drug candidates.[5]

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a multi-step process that begins with the construction of the pyrazole ring, followed by regioselective bromination. A common and efficient route involves the cyclocondensation of a β-ketoester with a hydrazine derivative.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.[6]

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Strategic Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This strategic derivatization is a cornerstone of modern medicinal chemistry for generating novel chemical entities with diverse pharmacological profiles.[7][8]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters.[9] This reaction is instrumental in the synthesis of compounds with potential applications as kinase inhibitors and anticancer agents.[6][10]

General Workflow for Suzuki-Miyaura Coupling

reagents Reactants: - this compound - Aryl/Heteroaryl Boronic Acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, K₃PO₄) setup Reaction Setup: - Combine reagents in a Schlenk flask under inert atmosphere (Ar/N₂). - Add degassed solvent (e.g., Dioxane/Water). reagents->setup 1. Combine reaction Reaction: - Heat the mixture (e.g., 90-110°C) with stirring for 2-12 hours. - Monitor progress by TLC/LC-MS. setup->reaction 2. Heat workup Work-up: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. reaction->workup 3. Quench purification Purification: - Dry the organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification 4. Isolate product Product: Ethyl 4-aryl-1-methyl-1H-pyrazole-5-carboxylate purification->product 5. Characterize

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube, combine this compound (1 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add a degassed mixture of a solvent like 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 90-110 °C and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired 4-aryl-1-methyl-1H-pyrazole-5-carboxylate derivative.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100685[9]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DME80492[11]
3-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90878[12]
Heck Reaction: Formation of Carbon-Carbon Bonds with Alkenes

The Heck reaction provides a route to introduce alkenyl substituents at the 4-position of the pyrazole ring, creating derivatives with potential applications in materials science and as precursors for further transformations.[13]

Catalytic Cycle of the Heck Reaction

pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_aryl Ar-Pd(II)-X(L₂) oxidative_add->pd_aryl alkene_coord Alkene Coordination pd_aryl->alkene_coord Alkene pd_alkene [Ar-Pd(II)(alkene)(L₂)]⁺X⁻ alkene_coord->pd_alkene migratory_ins Migratory Insertion pd_alkene->migratory_ins pd_alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) migratory_ins->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim pd_hydride H-Pd(II)-X(L₂) beta_elim->pd_hydride Alkene Product reductive_elim Reductive Elimination pd_hydride->reductive_elim + Base reductive_elim->pd0 - HBX

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1 equiv.), the desired alkene (1.5 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), a phosphine ligand such as PPh₃ or P(o-tol)₃ (4-10 mol%), and a base (e.g., Et₃N or NaOAc) (2 equiv.).

  • Solvent Addition: Add a polar aprotic solvent like DMF or NMP.

  • Reaction Execution: Heat the mixture to 100-140 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Aminopyrazole Derivatives

The Buchwald-Hartwig amination is a highly versatile method for constructing carbon-nitrogen bonds, enabling the synthesis of a wide array of 4-aminopyrazole derivatives.[14] These derivatives are of significant interest due to their potential as anti-inflammatory and anticancer agents.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, tBuXPhos) (2-4 mol%), and a strong base such as NaOt-Bu or LHMDS (1.5-2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring completion by LC-MS.

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Yields for Buchwald-Hartwig Amination of 4-Bromopyrazoles

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃/tBuXPhos (2/4)NaOt-BuToluene1001885[17]
AnilinePd(OAc)₂/XPhos (2/4)K₃PO₄Dioxane1102478[18]
Pyrrolidine[Pd(allyl)Cl]₂/tBuXPhos (1/2)LHMDSToluene801291[19]

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[20][21]

Inhibition of TGF-β Receptor Kinase

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[20][22] Pyrazole-based compounds have been identified as potent inhibitors of the TGF-β type I receptor (TβRI) kinase, also known as ALK5.[23] These inhibitors typically act as ATP-competitive binders in the kinase domain.

TGF-β/SMAD Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates Inhibitor Pyrazole Inhibitor Inhibitor->TBRI Inhibits (ATP-competitive) pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex + SMAD4 SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates DNA DNA SMAD_complex_nuc->DNA Binds gene_transcription Gene Transcription (e.g., EMT, Fibrosis) DNA->gene_transcription Regulates

Caption: Inhibition of the TGF-β/SMAD pathway by pyrazole derivatives.

Table 3: Biological Activity of Pyrazole-based TGF-β Receptor I (ALK5) Inhibitors

CompoundIC₅₀ (nM)Assay TypeReference
IN-113045.8Cell-based reporter[24]
EW-7197 (Vactosertib)13.2Cell-based reporter[24]
Pyrazole Analog 115 (Kᵢ)Enzymatic[20][22]
Inhibition of p38 MAPK

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[25] Overactivation of this pathway is implicated in various inflammatory diseases. Pyrazole-based compounds, particularly pyrazole ureas, have been developed as potent and selective inhibitors of p38 MAPK.[21][25]

p38 MAPK Signaling Pathway

cluster_upstream Upstream Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K Activate MKK36 MKK3/6 MAP3K->MKK36 Phosphorylate p38 p38 MAPK MKK36->p38 Phosphorylate MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylate TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylate Inhibitor Pyrazole Inhibitor Inhibitor->p38 Inhibits Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammation TranscriptionFactors->Inflammation

Caption: Inhibition of the p38 MAPK pathway by pyrazole derivatives.

Table 4: Biological Activity of Pyrazole-based p38 MAPK Inhibitors

CompoundIC₅₀ (nM)TargetReference
BIRB 79638p38α[21]
SD-000610p38α/β[1]
Pyrazole Urea Analog21p38[25]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the reactivity of the C4-bromo substituent allow for the efficient generation of diverse libraries of compounds through robust palladium-catalyzed cross-coupling methodologies. The demonstrated success of pyrazole derivatives as potent and selective kinase inhibitors, particularly targeting the TGF-β and p38 MAPK pathways, underscores the therapeutic potential of this chemical class. Future research will undoubtedly continue to leverage this core structure to develop novel therapeutics for a range of diseases, from cancer to chronic inflammatory conditions. The strategic derivatization of this pyrazole core, guided by structure-activity relationship studies and an understanding of the underlying biology, will remain a fruitful endeavor for medicinal chemists.

References

  • Sawyer, J. S., et al. (2004). Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Biochemistry, 43(38), 12083-12092. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(24), 5227-5235. [Link]

  • Laping, N. J., et al. (2004). Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. Cancer Research, 64(7 Supplement), 290. [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(24), 5227-5235. [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(24), 5227-5235. [Link]

  • A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (2022). Molecules, 27(19), 6289. [Link]

  • Schematic diagram of TGF-β signaling pathway. (n.d.). ResearchGate. [Link]

  • Yingling, J. M., et al. (2010). Pyrazolone based TGFbetaR1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 326-329. [Link]

  • Schematic diagram showing the main components of the TGF-b signaling... (n.d.). ResearchGate. [Link]

  • Pyrazole carboxylic acid and derivatives: Synthesis and biological applications. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-854. [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (2014). Journal of Medicinal Chemistry, 57(19), 7838-7854. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 4784-4803. [Link]

  • TGF-β/SMAD Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry, 35(10), 2681-2688. [Link]

  • p38 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • The p38-MAPK pathway overview. (n.d.). ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals, 15(4), 452. [Link]

  • Schematic of p38 pathway signaling. (n.d.). ResearchGate. [Link]

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents... (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances, 11(8), 4643-4652. [Link]

  • 3-Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety... (2020). Molecules, 25(24), 5892. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3768. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2021). Catalysts, 11(5), 609. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2018). ACS Catalysis, 8(4), 3451-3455. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12, 1424107. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2022). Current Organic Synthesis, 19(6), 665-674. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2016). DSpace@MIT. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Journal of Saudi Chemical Society, 18(5), 578-585. [Link]

  • Palladium-catalyzed cross-couplings by C-O bond activation. (2020). Chemical Society Reviews, 49(20), 7254-7294. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives... (2022). Molecules, 27(12), 3762. [Link]

  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2012). ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12064-12229. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(15), 5851. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2018). ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2016). Molecules, 21(11), 1461. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Advances, 11(12), 6829-6838. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18011-18021. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). Catalysts, 11(11), 1335. [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. (2023). ChemRxiv. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate was publicly available at the time of this writing. The following guide has been meticulously compiled based on data from structurally similar compounds, including isomers and other brominated pyrazole derivatives. This information should be regarded as a comprehensive safety guideline, but it is imperative to consult a certified safety professional and conduct a thorough risk assessment before handling this chemical.

Introduction: Understanding the Compound

This compound is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core, substituted with a bromine atom and an ethyl carboxylate group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. However, the presence of the bromo-pyrazole moiety necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.

This guide provides a detailed overview of the known and anticipated hazards associated with this class of compounds, offering field-proven insights into its safe handling, storage, and disposal.

Hazard Identification and GHS Classification (Anticipated)

Based on the hazard profiles of closely related brominated pyrazole derivatives, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[1][2]

Anticipated GHS Pictograms:

  • Exclamation Mark: For skin/eye irritation, respiratory tract irritation, and acute toxicity (harmful).

Anticipated Signal Word: Warning

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Anticipated Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical Properties (Estimated)

The following properties are estimated based on structurally similar compounds and should be confirmed with experimental data when available.

PropertyEstimated ValueSource (Similar Compounds)
Molecular Formula C₇H₉BrN₂O₂N/A
Molecular Weight 233.06 g/mol [4][5]
Physical State Solid, crystalline powder
Melting Point 103-104 °C[4]
Boiling Point ~343.0 °C (Predicted)[4]
Density ~1.576 g/cm³ (Predicted)[4]
Solubility Likely soluble in organic solvents such as dichloromethane and ethyl acetate. Low water solubility is expected.General knowledge for similar structures

Safe Handling and Storage: A Proactive Approach

The cornerstone of safety when working with this compound is a proactive approach that minimizes exposure and mitigates risk.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[6][7] The ventilation system should be sufficient to maintain airborne concentrations below any established exposure limits.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Handling Protocols

The causality behind these protocols is to prevent direct contact and aerosol generation.

  • Avoid Dust Formation: This compound is expected to be a solid, so care must be taken to avoid generating dust during handling.[2]

  • Grounding: When transferring large quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge, which could ignite flammable solvent vapors.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and laundered before reuse.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling Prep Conduct Risk Assessment PPE Don Appropriate PPE Prep->PPE Proceed if safe FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weighing Carefully Weigh/Transfer (Avoid Dust Generation) FumeHood->Weighing Reaction Add to Reaction Vessel Weighing->Reaction Decon Decontaminate Glassware and Work Area Reaction->Decon Waste Dispose of Waste Properly Decon->Waste RemovePPE Doff PPE Correctly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Safe Handling Workflow for this compound.
Storage Requirements
  • Container: Store in a tightly sealed, chemically resistant container to prevent leakage.[6]

  • Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[3][6]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and amines, as these may cause hazardous reactions.[2]

Personal Protective Equipment (PPE): Your Personal Safety Barrier

The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

PPE CategorySpecificationsRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) inspected before use. A flame-resistant lab coat should be worn.Prevents skin irritation upon contact. Proper glove removal technique is crucial to avoid cross-contamination.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.Protects against inhalation of dust or aerosols, which can cause respiratory tract irritation.

Emergency Procedures: A Self-Validating System

Being prepared for emergencies is a critical component of laboratory safety.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.[2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance. Wear appropriate PPE as described in Section 5.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2] For large spills, activate the emergency response plan and contact environmental health and safety personnel.

G Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor & Contained LargeSpill Large Spill Assess->LargeSpill Major or Uncontained DonPPE Don Appropriate PPE SmallSpill->DonPPE CallEHS Call Emergency Services/ Environmental Health & Safety LargeSpill->CallEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Carefully Sweep/Collect into a Labeled Container Contain->Cleanup Decon Decontaminate Spill Area Cleanup->Decon End Spill Managed Decon->End CallEHS->End

Caption: Emergency Spill Response Flowchart.

Disposal Considerations

Waste disposal must be conducted in accordance with all local, regional, and national regulations.

  • Chemical Waste: Unused or surplus this compound should be disposed of as hazardous waste. Contact a licensed professional waste disposal service.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

  • Halogenated Waste Stream: Ensure that waste containing this compound is segregated into a halogenated organic waste stream to prevent the formation of toxic byproducts during incineration.[6]

Conclusion

While this compound is a valuable tool in chemical synthesis, its potential hazards demand a culture of safety and preparedness. By understanding its anticipated properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being well-versed in emergency procedures, researchers can handle this compound with confidence and ensure a safe laboratory environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Online] Available at: [Link]

  • Washington State University. Halogenated Solvents. [Online] Available at: [Link]

  • Royal Society of Chemistry. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. [Online] Available at: [Link]

  • ChemBK. Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. [Online] Available at: [Link]

  • Stockholm University. General Safety Framework of the Department of Organic Chemistry. [Online] Available at: [Link]

  • GOV.UK. What to do in a chemical emergency. [Online] Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, a key building block in medicinal chemistry and materials science. This pyrazole derivative serves as a versatile intermediate, primarily due to the bromine substituent at the C4 position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions for further molecular elaboration[1]. The protocol herein is designed for reproducibility and scalability, detailing the initial cyclocondensation to form the pyrazole core followed by a regioselective bromination. Explanations for critical process parameters and safety considerations are provided to ensure successful execution by researchers in drug development and organic synthesis.

Introduction and Synthetic Strategy

Substituted pyrazoles are a cornerstone of modern heterocyclic chemistry, frequently appearing in pharmaceuticals and agrochemicals[2]. The target molecule, this compound, is particularly valuable. The ester and methyl groups provide stability and influence solubility, while the bromine atom acts as a synthetic handle for introducing further complexity via reactions like the Suzuki or Sonogashira couplings[1].

The synthetic approach is a robust two-step sequence:

  • Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate. This step involves the construction of the pyrazole ring system. A common and efficient method is the reaction between a β-ketoester equivalent and methylhydrazine[1].

  • Step 2: Regioselective Bromination. The synthesized pyrazole ester undergoes electrophilic substitution at the C4 position. This position is electronically activated and sterically accessible, allowing for high regioselectivity.

This guide will detail the experimental procedures for both steps, offering insights into the reaction mechanisms and practical considerations for laboratory execution.

Overall Synthetic Scheme

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Electrophilic Bromination r1 Ethyl (ethoxymethylene)acetoacetate p1 Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Intermediate) r1->p1 Cyclocondensation (Ethanol, Reflux) r2 Methylhydrazine r2->p1 p1_ref Intermediate from Step 1 p2 This compound (Final Product) p1_ref->p2 Bromination (Acetonitrile, RT) r3 N-Bromosuccinimide (NBS) r3->p2

Caption: Two-step synthesis of the target compound.

Part I: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Intermediate)

Principle and Rationale

The formation of the pyrazole ring is achieved via a cyclocondensation reaction. Methylhydrazine, with its two distinct nucleophilic nitrogen atoms, reacts with an appropriate three-carbon electrophilic partner. The use of ethyl (ethoxymethylene)acetoacetate provides the required carbon backbone. The reaction proceeds through an initial nucleophilic attack by the substituted nitrogen of methylhydrazine, followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. Ethanol is an excellent solvent choice as it readily dissolves the reactants and is suitable for reflux conditions.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
Ethyl (ethoxymethylene)acetoacetateC₉H₁₄O₄186.211.08 g/mL18.62 g100
MethylhydrazineCH₆N₂46.070.87 g/mL4.84 g (5.56 mL)105
Ethanol (Absolute)C₂H₅OH46.070.789 g/mL200 mL-
Sodium Sulfate (Anhydrous)Na₂SO₄142.04-As needed-
Ethyl AcetateC₄H₈O₂88.110.902 g/mLFor extraction-
Brine (Saturated NaCl)NaCl(aq)-~1.2 g/mLFor washing-
Detailed Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (ethoxymethylene)acetoacetate (18.62 g, 100 mmol) and absolute ethanol (200 mL).

  • Reagent Addition: Stir the solution at room temperature. Slowly add methylhydrazine (5.56 mL, 105 mmol) dropwise over 15 minutes. Causality Note: Slow addition is crucial to control the initial exotherm of the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Trustworthiness Check: The washing steps are essential to remove any unreacted methylhydrazine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product, ethyl 1-methyl-1H-pyrazole-5-carboxylate, is typically obtained as a pale yellow oil or low-melting solid and is often of sufficient purity (>95%) for the next step. If necessary, further purification can be achieved via vacuum distillation.

    • Expected Yield: 13.9 - 15.4 g (82-91%).

Part II: Synthesis of this compound (Final Product)

Principle and Rationale

This step is a classic electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles like the bromonium ion (Br⁺). The C4 position is the most nucleophilic site in the 1,5-disubstituted pyrazole system. N-Bromosuccinimide (NBS) is chosen as the brominating agent. It is a solid, making it easier and safer to handle than liquid bromine, and it provides a slow, controlled concentration of Br₂ in solution, which minimizes the formation of over-brominated byproducts[1]. Acetonitrile is an ideal polar aprotic solvent for this reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
Ethyl 1-methyl-1H-pyrazole-5-carboxylateC₈H₁₂N₂O₂168.19-10.0 g59.5
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98-11.1 g62.5
AcetonitrileCH₃CN41.050.786 g/mL150 mL-
Sodium ThiosulfateNa₂S₂O₃158.11-For quenching-
Sodium Bicarbonate (Sat. Soln)NaHCO₃(aq)84.01-For washing-
Ethyl AcetateC₄H₈O₂88.110.902 g/mLFor extraction-
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (10.0 g, 59.5 mmol) in acetonitrile (150 mL). Stir the solution at room temperature.

  • Reagent Addition: Add N-Bromosuccinimide (11.1 g, 62.5 mmol) portion-wise over 20 minutes. Expertise Note: Adding NBS in portions helps to maintain better temperature control and reaction homogeneity.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (100 mL) to quench any unreacted bromine/NBS. Stir for 10 minutes.

  • Work-up and Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Extraction: Add ethyl acetate (150 mL) to the aqueous residue and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 75 mL) and then with brine (1 x 75 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product is typically an off-white or pale yellow solid. Recrystallization from a mixture of ethanol and water or isopropyl alcohol will yield the pure this compound.

    • Expected Yield: 12.3 - 13.8 g (83-93%).

    • Expected Appearance: White crystalline solid.

Laboratory Workflow Visualization

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Bromination start Start s1_setup 1. Combine ethyl (ethoxymethylene)- acetoacetate and ethanol in flask start->s1_setup end Final Product: Ethyl 4-bromo-1-methyl-1H- pyrazole-5-carboxylate s1_add 2. Add Methylhydrazine dropwise s1_setup->s1_add s1_reflux 3. Heat to reflux for 4h s1_add->s1_reflux s1_tlc Monitor by TLC s1_reflux->s1_tlc s1_conc 4. Cool and concentrate (remove ethanol) s1_tlc->s1_conc s1_extract 5. Dissolve in EtOAc, wash with H₂O and Brine s1_conc->s1_extract s1_dry 6. Dry (Na₂SO₄), filter, and concentrate s1_extract->s1_dry s1_product Intermediate Product s1_dry->s1_product s2_setup 7. Dissolve intermediate in acetonitrile s1_product->s2_setup s2_add 8. Add NBS in portions s2_setup->s2_add s2_stir 9. Stir at RT for 12-18h s2_add->s2_stir s2_tlc Monitor by TLC s2_stir->s2_tlc s2_quench 10. Quench with Na₂S₂O₃ solution s2_tlc->s2_quench s2_conc 11. Concentrate (remove MeCN) s2_quench->s2_conc s2_extract 12. Extract with EtOAc, wash with NaHCO₃ and Brine s2_conc->s2_extract s2_dry 13. Dry (Na₂SO₄), filter, and concentrate s2_extract->s2_dry s2_purify 14. Recrystallize s2_dry->s2_purify s2_purify->end

Caption: Step-by-step experimental workflow.

Safety and Handling

  • Methylhydrazine: Is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin. It can decompose upon exposure to light and moisture.

  • Solvents: Ethanol, ethyl acetate, and acetonitrile are flammable. Keep away from ignition sources. Perform all solvent removals on a rotary evaporator in a fume hood.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction.Extend reflux time and monitor by TLC. Ensure methylhydrazine is of good quality and used in slight excess.
Loss during work-up.Ensure pH is neutral before extraction to prevent the product from becoming water-soluble. Perform multiple extractions.
Impure intermediate Side reactions.If purity is low, perform vacuum distillation before proceeding to Step 2.
Low yield in Step 2 Inactive NBS.Use freshly opened or properly stored NBS. Protect the reaction from light.
Incomplete reaction.Increase reaction time. A slight excess of NBS (1.05-1.1 eq) can be used.
Di-brominated product Reaction too vigorous.Add NBS more slowly or cool the reaction mixture in an ice bath during addition.
Difficult purification Persistent impurities.Consider column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) if recrystallization fails.

References

  • Bhat, M. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Krasavin, M., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Inam, M., et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Available at: [Link]

  • Gao, L., et al. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

Topic: Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate Suzuki Coupling Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-Aryl-1-methyl-1H-pyrazole-5-carboxylates

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the field of drug discovery.[1][4]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[5][6] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, methods for the precise functionalization of the pyrazole ring are of paramount importance.

This application note provides a detailed guide to the Suzuki-Miyaura coupling of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate . We will explore the mechanistic underpinnings of the reaction, offer a systematic analysis of critical reaction parameters, and provide robust, field-proven protocols for both conventional and microwave-assisted synthesis. The objective is to equip researchers with the knowledge to not only successfully execute this transformation but also to rationally troubleshoot and optimize conditions for their specific coupling partners.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is critical for rationalizing the role of each reagent and for optimizing reaction conditions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), inserting into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) intermediate.[2][7] This is often the rate-determining step of the cycle.[7]

  • Transmetalation : Before this step can occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base. The base converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻).[3][8][9] This boronate then exchanges its organic group (Ar') with the bromide on the Pd(II) complex, forming a new di-organopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups (the pyrazole and the aryl group) couple and are expelled from the palladium center, forming the desired C-C bond in the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition pyrazole Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate (Ar-Br) pyrazole->pd_complex1 pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 Transmetalation boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex2 pd_complex2->pd0 Reductive Elimination product Product (Ar-Ar') pd_complex2->product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Suzuki coupling on a heteroaryl substrate like this compound hinges on the careful selection of several key parameters.

  • Palladium Catalyst System (Precatalyst & Ligand) : The choice of catalyst is paramount. While simple sources like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective, modern, well-defined "precatalysts" often provide superior results, especially for challenging heteroaryl couplings.[8] These precatalysts, such as XPhos Pd G2 or SPhos Pd G3, are air-stable and efficiently generate the active Pd(0) species in solution.[10][11] The ligands associated with the palladium center are crucial; they stabilize the metal, prevent decomposition into palladium black, and modulate its reactivity.[1] For electron-rich heteroaryl bromides, bulky and electron-donating phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often the ligands of choice as they promote the oxidative addition step.[7][10]

  • The Boron Reagent : Arylboronic acids are the most common coupling partners.[1] However, they can be prone to a competitive side reaction known as protodeboronation, where the C-B bond is cleaved by solvent or water, especially at elevated temperatures.[1][10] To circumvent this, more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates, can be used. MIDA boronates are particularly stable and can be employed in sequential couplings.[1]

  • The Base : The base plays a critical, non-negotiable role: it activates the boronic acid to form the reactive boronate species required for transmetalation.[3][8][9] The choice of base must be made carefully, considering the stability of the starting material. The ethyl ester in our substrate is susceptible to hydrolysis (saponification) under strongly basic conditions (e.g., NaOH, KOH). Therefore, moderately strong inorganic bases are preferred.

    • K₃PO₄ (Potassium Phosphate) : An excellent, versatile base that is effective in many systems, including those with sensitive functional groups.[10]

    • K₂CO₃ (Potassium Carbonate) : A widely used, cost-effective base.[2][12]

    • Cs₂CO₃ (Cesium Carbonate) : A stronger and more soluble carbonate base that can sometimes accelerate slow reactions.

  • The Solvent System : The solvent must solubilize the organic substrate, the boronic acid, and, to some extent, the inorganic base to facilitate the reaction. Aprotic solvents are commonly used, often in combination with water.[1][3]

    • 1,4-Dioxane/Water or THF/Water : These are perhaps the most common solvent systems. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate.[2][12][13] A typical ratio is 4:1 or 5:1 organic solvent to water.

    • DMF or Toluene : These can also be effective solvents, depending on the specific substrates and catalyst system.[2]

  • Reaction Temperature : Temperature significantly impacts the reaction rate. Most Suzuki couplings are heated, typically between 80-110 °C for conventional heating.[2][14] Microwave-assisted protocols can drastically reduce reaction times from hours to minutes by using higher temperatures (100-150 °C) in a sealed vessel.[13][15]

Comparative Table of Reaction Conditions for Heteroaryl Bromides

The following table summarizes conditions reported in the literature for Suzuki-Miyaura couplings of various bromopyrazoles and other nitrogen-rich heterocycles, providing a valuable starting point for optimization.

Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
4-BromopyrazoleP1 (XPhos Precat.) (1.5)-K₃PO₄ (2.0)Dioxane/H₂O60 °C / 5-8 h61-86[10]
3-BromopyrazoleP1 (XPhos Precat.) (1.5)-K₃PO₄ (2.0)Dioxane/H₂O60 °C / 5-8 h71-85[10]
4-Bromo-3,5-dinitro-1H-pyrazoleXPhos Pd G2 (3)-K₃PO₄ (3.0)Dioxane/H₂O80 °C / 16 h~70-90[11]
4-BromoacetophenonePd-Complex (0.1)-KOH (2.0)H₂O100 °C / 1 h96[16]
4-Bromo-1-methylpyrazolePd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O100 °C / 24 hN/A[2]
Various Aryl BromidesPyridine-Pyrazole/Pd(II) (0.1)-KOH (2.0)EtOH/H₂O120 °C (MW) / 2 min85-98[15]

Experimental Protocols

Safety Note: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and organic solvents should be handled with care.

Protocol 1: Conventional Heating Method

This protocol is a robust, general procedure suitable for most standard laboratory setups.

Reagents and Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.)

  • 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Schlenk flask or round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification supplies (Ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the base.[14]

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask.[13][14]

  • Degassing (Optional but Recommended) : Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure it is thoroughly degassed.[14]

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-20 hours).[14]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature.[13] Dilute with ethyl acetate and water. Separate the layers.

  • Extraction : Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13][14]

  • Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[13][14]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant acceleration of the reaction, ideal for rapid library synthesis or methods development.

Reagents and Materials:

  • Same as Protocol 1

  • Microwave reaction vial with a snap cap

  • Microwave reactor

Procedure:

  • Vial Setup : To a microwave reaction vial equipped with a small magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium precatalyst (1-3 mol%), and the base (e.g., KOH or K₃PO₄, 2.0-3.0 equiv.).[15]

  • Solvent Addition : Add the chosen solvent system (e.g., 1,4-dioxane/water or EtOH/water).[15]

  • Sealing : Securely seal the vial with the cap.

  • Microwave Irradiation : Place the vial in the microwave reactor. Set the reaction parameters to irradiate at a constant temperature of 120-150 °C for 10-30 minutes.[13][15] Use the stir function throughout.

  • Cooling : After the reaction is complete, allow the vial to cool to room temperature (often with forced air cooling within the instrument).

  • Work-up and Purification : Carefully open the vial. Work-up and purify the reaction mixture as described in the conventional protocol (steps 6-9).[13]

Workflow A 1. Setup (Add Reagents to Vial) B 2. Degas (Inert Atmosphere) A->B C 3. Reaction (Conventional Heat or Microwave) B->C D 4. Work-up (Quench & Extract) C->D E 5. Purification (Chromatography) D->E F Pure Product E->F

Figure 2: General Experimental Workflow.

Troubleshooting Common Side Reactions

Even with optimized protocols, side reactions can occur. Being able to identify them is key to successful synthesis.

  • Protodeboronation : The loss of the boronic acid functional group. This results in observing unreacted starting pyrazole bromide after the reaction. It can be mitigated by using milder temperatures, shorter reaction times, or switching to a more stable boronic ester.[1][10]

  • Homocoupling : The coupling of two boronic acid molecules (Ar'-Ar'). This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1] Thorough degassing is the best preventative measure.

  • Dehalogenation : The replacement of the bromine atom on the pyrazole with a hydrogen atom. This side product can arise from various pathways.[1] Changing the ligand or solvent system may help to minimize it.

  • Ester Hydrolysis : If the corresponding carboxylic acid is observed as a major byproduct, the base is likely too strong or the reaction temperature too high for an extended period. Switch to a milder base like K₂CO₃ or use lower temperatures.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for accessing novel, functionalized pyrazoles for drug discovery and materials science. Success relies on the rational selection of a modern palladium precatalyst system, a suitable base that is compatible with the ester functionality, and an appropriate solvent system. By understanding the core mechanism and key parameters, researchers can confidently apply the detailed protocols provided herein to achieve high yields and purity, accelerating their research and development efforts.

References

The Strategic Utility of Ethyl 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, particularly within the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and within this class of therapeutics, the pyrazole scaffold has attained the status of a "privileged structure."[1][2] Its prevalence in numerous FDA-approved drugs, such as Crizotinib, Ruxolitinib, and Encorafenib, underscores its importance.[1] The pyrazole ring's unique electronic properties and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a versatile building block, ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate , in the synthesis of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and illustrate the logical flow of synthetic strategies.

The Versatility of this compound

This compound is a highly valuable starting material in medicinal chemistry due to the orthogonal reactivity of its functional groups. The bromine atom at the 4-position serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. This allows for the exploration of chemical space and the optimization of inhibitor potency and selectivity. The ethyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, a common feature in many kinase inhibitors responsible for crucial interactions with the hinge region of the kinase.[4]

Core Synthetic Strategies and Key Transformations

The primary utility of this compound lies in its ability to undergo a variety of cross-coupling reactions to build the core structure of kinase inhibitors. The most frequently employed transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging Aryl-Pyrazole Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between the pyrazole core and various aryl or heteroaryl moieties. These appended aromatic systems are often crucial for establishing interactions with the solvent-exposed regions of the ATP-binding site or for inducing a specific conformation of the kinase.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of catalyst and ligand can significantly impact reaction efficiency, depending on the electronic and steric nature of the coupling partners.

  • Base: A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is required to activate the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0247 mg
Arylboronic acid1.21.2 mmol
Pd(PPh₃)₄0.0558 mg
2 M aq. Na₂CO₃3.01.5 mL
Dioxane-5 mL

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add dioxane and the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Coupling Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd(PPh₃)₄ inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvents Add Solvents: - Dioxane - 2 M aq. Na₂CO₃ inert->solvents heat Heat to 90-100 °C (4-12 hours) solvents->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate Wash with Water & Brine cool->extract dry Dry over Na₂SO₄ extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups at the 4-position of the pyrazole ring. This is a powerful strategy for extending the inhibitor into different regions of the kinase active site and for creating rigid linkers to other pharmacophoric elements.

Causality of Experimental Choices:

  • Catalysts: A dual catalytic system is employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne.

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are essential to prevent catalyst deactivation and side reactions.

Experimental Protocol: Representative Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0247 mg
Terminal Alkyne1.51.5 mmol
PdCl₂(PPh₃)₂0.0321 mg
CuI0.0510 mg
Triethylamine3.00.42 mL
THF (anhydrous, degassed)-5 mL

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualization of the Sonogashira Catalytic Cycle:

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (R-Br) alkyne_complex R-Pd(II)L₂(C≡CR') pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R-C≡CR' alkyne_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex Transmetalation alkyne R'C≡CH alkyne->cu_acetylide Base cu_salt Cu(I) cu_acetylielide cu_acetylielide

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are prevalent in many kinase inhibitors. This reaction allows for the introduction of anilines, alkylamines, or other nitrogen-containing heterocycles at the 4-position of the pyrazole core.

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0247 mg
Amine1.21.2 mmol
Pd₂(dba)₃0.0218 mg
XPhos0.0838 mg
Sodium tert-butoxide1.4135 mg
Toluene (anhydrous)-5 mL

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Downstream Modifications: From Ester to Amide

A common subsequent step in the synthesis of kinase inhibitors is the conversion of the ethyl ester at the 5-position to an amide. This is typically achieved through a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

Step 1: Ester Hydrolysis

ReagentMolar Equiv.
Substituted Pyrazole Ester1.0
Lithium Hydroxide (LiOH)3.0
THF/Water (1:1)-

Procedure:

  • Dissolve the pyrazole ester in a 1:1 mixture of THF and water.

  • Add lithium hydroxide and stir at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate to afford the carboxylic acid, which is often used in the next step without further purification.

Step 2: Amide Coupling

ReagentMolar Equiv.
Pyrazole Carboxylic Acid1.0
Amine1.1
HATU (or HBTU/EDC)1.2
DIPEA3.0
DMF-

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add the amine, HATU, and DIPEA.

  • Stir at room temperature for 4-16 hours.

  • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of pyrazole-based kinase inhibitors. Its capacity to undergo a range of cross-coupling reactions at the 4-position, coupled with the ease of modification of the ester at the 5-position, provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field, enabling the efficient and logical design and synthesis of the next generation of kinase inhibitors.

References

  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]

Sources

Application Notes and Protocols for Agrochemical Screening of Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Pyrazole Carboxylates in Agrochemical Discovery

The pyrazole scaffold is a cornerstone in modern agrochemical research, with numerous commercial products demonstrating its versatility and efficacy across fungicidal, herbicidal, and insecticidal applications.[1][2] Pyrazole derivatives are known to interact with a range of biological targets, leading to potent activity against various pests and weeds.[3][4] Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate represents a promising, yet underexplored, scaffold within this chemical class. Its structural features—a substituted pyrazole core with bromo and ethyl carboxylate moieties—suggest the potential for novel modes of action or improved activity profiles.

These application notes provide a comprehensive guide for the initial biological screening of this compound. The protocols are designed to be robust and adaptable, allowing researchers to efficiently assess its potential as a fungicide, herbicide, or insecticide. The overarching goal is to generate reliable preliminary data to guide further structure-activity relationship (SAR) studies and lead optimization.[3]

High-Throughput Screening (HTS) Cascade: A Strategic Approach

Modern agrochemical discovery relies heavily on high-throughput screening (HTS) to rapidly evaluate large compound libraries.[5][6][7] The proposed screening of this compound should be integrated into a tiered HTS cascade to maximize efficiency and resource allocation. This approach involves progressing from broad, high-throughput primary screens to more specific and complex secondary and tertiary assays.

HTS_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Dose-Response & Spectrum) cluster_2 Tertiary Screening (Mechanism of Action & In Vivo) Primary_Fungicide In Vitro Fungicide Assay (Mycelium Growth - 3 pathogens) Secondary_Fungicide EC50 Determination (Broad-spectrum panel) Primary_Fungicide->Secondary_Fungicide Active 'Hits' Primary_Herbicide In Vitro Herbicide Assay (Multi-well plate - 2 weeds) Secondary_Herbicide EC50 Determination (Pre- & Post-emergence) Primary_Herbicide->Secondary_Herbicide Active 'Hits' Primary_Insecticide In Vitro Insecticide Assay (Larval Toxicity - 1 species) Secondary_Insecticide LC50 Determination (Multiple insect species) Primary_Insecticide->Secondary_Insecticide Active 'Hits' Tertiary_Fungicide Mechanism of Action Assay (e.g., SDH Inhibition) Secondary_Fungicide->Tertiary_Fungicide Potent Candidates Tertiary_Herbicide Whole-Plant Greenhouse Assay Secondary_Herbicide->Tertiary_Herbicide Potent Candidates Tertiary_Insecticide Systemic & Contact Activity Secondary_Insecticide->Tertiary_Insecticide Potent Candidates

Caption: A tiered HTS cascade for agrochemical screening.

Part 1: Fungicidal Activity Screening

Scientific Rationale: Many successful pyrazole-based fungicides function as succinate dehydrogenase inhibitors (SDHIs).[8][9][10][11] SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration. The structural motifs within this compound suggest it could potentially bind to the ubiquinone-binding site of the SDH complex. Therefore, the primary fungicidal screen will assess broad-spectrum activity, with subsequent assays designed to investigate a potential SDHI mechanism of action.[12]

Protocol 1.1: In Vitro Mycelium Growth Inhibition Assay (Primary Screen)

This assay provides a rapid assessment of the compound's intrinsic ability to inhibit fungal growth.[13][14][15]

Materials:

  • This compound (test compound)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • A panel of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Positive control (e.g., a commercial SDHI fungicide like Boscalid)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Media Preparation: Autoclave PDA and cool to 50-55°C. Add the test compound stock solution to the molten PDA to achieve a final concentration of 50 µg/mL. Also, prepare a control plate with an equivalent amount of DMSO and a positive control plate.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately 80% of the plate diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

Protocol 1.2: Succinate Dehydrogenase (SDH) Activity Assay (Mechanism of Action)

This in vitro biochemical assay directly measures the inhibitory effect of the compound on the target enzyme, SDH.[16][17][18]

Materials:

  • Mitochondria isolated from a susceptible fungal species

  • Succinate Dehydrogenase Activity Colorimetric Assay Kit (e.g., Sigma-Aldrich MAK197 or similar)[16]

  • Test compound and positive control (e.g., Malonate, a known competitive inhibitor)[19]

  • Microplate reader

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fungal mycelia following established protocols.

  • Assay Preparation: Follow the manufacturer's instructions for the SDH activity assay kit. This typically involves preparing a reaction mix containing a substrate (succinate) and a probe that changes color upon reduction.

  • Inhibition Assay:

    • Add isolated mitochondria to the wells of a 96-well plate.

    • Add various concentrations of the test compound (e.g., in a serial dilution) to the wells.

    • Initiate the reaction by adding the reaction mix.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 600 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the SDH enzyme activity.

SDH_Inhibition TCA_Cycle Succinate TCA Cycle SDH Succinate Dehydrogenase (SDH) Complex II TCA_Cycle:f0->SDH Fumarate Fumarate SDH->Fumarate Oxidation ETC FADH2 Electron Transport Chain (ETC) SDH->ETC:f0 Electron Transfer ATP ATP Synthesis ETC:f1->ATP Inhibitor This compound Inhibitor->SDH Inhibition

Caption: Proposed mechanism of action via SDH inhibition.

Part 2: Herbicidal Activity Screening

Scientific Rationale: Certain pyrazole derivatives are known to inhibit plant-specific enzymes, such as protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] The initial screening will assess for any phytotoxic effects on both monocot and dicot weed species.

Protocol 2.1: Multi-Well Plate Bioassay for Pre- and Post-Emergence Herbicidal Screening

This miniaturized assay allows for rapid screening of herbicidal effects on seed germination (pre-emergence) and seedling growth (post-emergence).[20]

Materials:

  • Test compound

  • Acetone and Tween-20 (surfactant)

  • Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus retroflexus)

  • 24-well or 48-well microplates

  • Agar or sand as a growth medium

  • Growth chamber

Procedure:

  • Test Solution Preparation: Dissolve the test compound in acetone and then dilute with water containing 0.1% Tween-20 to achieve the desired test concentrations (e.g., 100, 200 µg/mL).

  • Pre-emergence Assay:

    • Place seeds on the surface of the growth medium in the wells.

    • Apply a small volume of the test solution to each well.

    • Seal the plate and incubate in a growth chamber with a defined light/dark cycle.

    • Assess germination rates and seedling vigor after 7-10 days.

  • Post-emergence Assay:

    • Germinate seeds in a separate container and transfer young seedlings (e.g., at the one-leaf stage) to the wells.

    • Apply the test solution as a foliar spray or directly to the growth medium.

    • Incubate in the growth chamber.

    • Visually assess phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) after 7-10 days compared to a solvent-treated control.

Protocol 2.2: Whole-Plant Greenhouse Assay (Secondary Screen)

Materials:

  • Pots with a standard soil mix

  • Established monocot and dicot weed plants (e.g., at the 2-4 leaf stage)

  • Test compound formulated as a sprayable solution

  • Laboratory spray chamber

  • Greenhouse with controlled temperature and light

Procedure:

  • Plant Preparation: Grow weeds in pots until they reach the desired growth stage.

  • Incubation: Place the treated plants in a greenhouse.

  • Evaluation: Visually assess the percentage of injury (0 = no effect, 100 = plant death) at 7, 14, and 21 days after treatment.

Parameter Pre-Emergence Post-Emergence
Objective Assess effect on seed germination and early growthAssess effect on established seedlings
Method Application to soil/media before weed emergenceFoliar application to emerged weeds
Evaluation Germination rate, root/shoot length, biomassVisual injury (%), biomass reduction
Typical Weeds Echinochloa crusgalli, Amaranthus retroflexusDigitaria sanguinalis, Abutilon theophrasti

Table 1: Comparison of Pre- and Post-Emergence Herbicidal Assays.

Part 3: Insecticidal Activity Screening

Scientific Rationale: Many pyrazole-based insecticides act as antagonists of the GABA receptor-chloride ionophore complex in the insect nervous system. This mode of action leads to hyperexcitation and death. The initial screening will evaluate both contact and systemic activity against a representative insect pest.

Protocol 3.1: Larval Toxicity Bioassay (Primary Screen)

This assay determines the toxicity of the compound to insect larvae upon ingestion or contact.[25][26]

Materials:

  • Test compound

  • Acetone

  • Artificial diet for the selected insect species (e.g., Diamondback moth, Plutella xylostella)

  • Second or third instar larvae of the test insect

  • Petri dishes or multi-well plates

  • Micro-pipettor

Procedure:

  • Diet Preparation: Prepare the artificial diet according to standard protocols.

  • Dosing: While the diet is still molten, add the test compound (dissolved in a small amount of acetone) to achieve the desired concentration (e.g., 100 mg/L). Pour the treated diet into the assay containers.

  • Infestation: Place one larva in each container.

  • Incubation: Incubate at an appropriate temperature and humidity for the insect species.

  • Mortality Assessment: Record larval mortality after 48 and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality, correcting for any mortality in the solvent control group using Abbott's formula.

Protocol 3.2: Contact and Systemic Activity Assays (Secondary Screen)

These assays differentiate between the compound's ability to kill on contact versus its ability to be absorbed and translocated within a plant to kill feeding insects.[27][28]

A. Contact Activity (Topical Application):

  • Dissolve the test compound in acetone.

  • Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the solution to the dorsal thorax of the insect.

  • Place the treated insects in a clean container with a food source.

  • Assess mortality at 24, 48, and 72 hours.

B. Systemic Activity (Root Drench):

  • Grow host plants (e.g., cabbage for P. xylostella) in pots.

  • Apply a solution of the test compound to the soil as a drench.

  • After 24-48 hours, place insect larvae on the leaves of the treated plants.

  • Assess larval mortality after 48 and 72 hours of feeding.

Assay Type LC50 (mg/L) Mortality at 100 mg/L (%)
Larval Toxicity To be determinedTo be determined
Contact Activity To be determinedTo be determined
Systemic Activity To be determinedTo be determined

Table 2: Data Collection for Insecticidal Activity of this compound.

Conclusion and Future Directions

The protocols outlined in these application notes provide a systematic and scientifically grounded framework for the initial agrochemical screening of this compound. Positive results in any of these primary assays should be followed by more detailed dose-response studies to determine EC50 or LC50 values, expansion of the test panel to include a broader range of species, and further investigation into the mechanism of action.[8][25] This structured approach will facilitate the efficient evaluation of this novel compound and determine its potential as a lead candidate for the development of a new generation of agrochemicals.

References

  • Jeske, P. (2017). Progress in the Chemistry of Agrochemicals. Pest Management Science, 73(4), 694-713. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, Z., et al. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry, 71(25), 9535–9548. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Tietjen, K., Drewes, M., & Stenzel, K. (2005). High throughput screening in agrochemical research. Combinatorial Chemistry & High Throughput Screening, 8(7), 589-594. [Link]

  • Zhang, J., et al. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(5), 2326–2336. [Link]

  • Klymenko, V. D., et al. (2021). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae. Scientific Reports, 12(1), 21873. [Link]

  • Li, M., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6523. [Link]

  • Lee, D., et al. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 11(15), 1958. [Link]

  • Wang, Z., et al. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry. [Link]

  • Burgos, N. R., & Talbert, R. E. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 62(S1), 154-165. [Link]

  • Edmund, K. (2005). High-Throughput Screening in Agrochemical Research. ResearchGate. [Link]

  • Mattison, G., et al. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Pest Management Science, 79(6), 2264-2280. [Link]

  • Unnamed Author. (n.d.). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Synthego. [Link]

  • Rizk, S. A., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

  • Zhang, J., et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules, 17(11), 13576-13589. [Link]

  • Li, X., et al. (2020). Synthesis and herbicidal activities of pyrazole amide derivatives. CABI Digital Library. [Link]

  • Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Wang, Y., et al. (2019). Inhibition of fungal mycelial growth by volatile compounds produced by Streptomyces spp. ResearchGate. [Link]

  • Haguewood, J. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension. [Link]

  • Guo, Z., et al. (2018). In vitro mycelium growth inhibition of plant pathogens by SYP-14288. ResearchGate. [Link]

  • Unnamed Author. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. [Link]

  • Burgos, N. R., & Talbert, R. E. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. [Link]

  • Unnamed Author. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds. [Link]

  • Favorova, L. A., & Dolgov, G. F. (1963). [ASSESSMENT OF THE INSECTICIDAL ACTION OF SOME PYRAZOLONE DERIVATIVES]. Zhurnal Mikrobiologii, Epidemiologii i Immunobiologii, 40, 7-11. [Link]

  • Berłowska, J., et al. (2006). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Food Technology and Biotechnology, 44(3), 409-413. [Link]

  • Wang, D., et al. (2021). Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. Molecules, 26(18), 5649. [Link]

  • Gholampour, N., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24981–25001. [Link]

  • Miller, A. L. E., Tindall, K., & Leonard, B. R. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. JoVE. [Link]

  • Khan, A., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(4), 98. [Link]

  • Cirillo, A., et al. (2022). Pomegranate Peel and Curly Dock Root Extracts for a Smart Use of Packaging. Foods, 11(15), 2208. [Link]

  • El-Baky, R. M. A., & Al-Ghamdi, A. A. (2018). Purification, Characterization, and Inhibition Cryptococcus neoformans Succinate Dehydrogenase. Acta Scientific Microbiology, 1(7), 18-26. [Link]

  • Unnamed Author. (n.d.). Experimental design for assessment of insecticidal activity by contact or by fumigation of different plant substances. ResearchGate. [Link]

  • Ricquier, D. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3848. [Link]

  • Xia, D., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. ResearchGate. [Link]

  • World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. World Health Organization. [Link]

  • World Health Organization. (2013). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. World Health Organization. [Link]

  • Centers for Disease Control and Prevention. (2017). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. CDC. [Link]

  • Unnamed Author. (n.d.). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. MDPI. [Link]

Sources

Application Note: A High-Throughput Strategy for the Discovery of Novel Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Inflammation

The pyrazole nucleus is a five-membered heterocyclic ring that serves as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its prominence is exemplified by Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for its potent anti-inflammatory and analgesic effects.[2][3] The diaryl-substituted pyrazole structure of Celecoxib allows it to selectively bind to a hydrophilic pocket near the active site of the COX-2 enzyme, inhibiting the production of inflammatory prostaglandins while sparing the gastroprotective COX-1 isoform.[4] This selectivity highlights the therapeutic potential of the pyrazole core.

The starting material, ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate , is an ideal platform for generating a diverse library of new chemical entities (NCEs). The bromine atom at the C4 position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the ethyl ester at C5 can be readily hydrolyzed and converted into a variety of amides. This strategic design allows for systematic exploration of the structure-activity relationship (SAR) to identify novel agents that may target key inflammatory pathways beyond COX-2, such as the NF-κB, MAPK, or JAK-STAT signaling cascades.[5][6][7] This application note provides a comprehensive, field-proven workflow for the synthesis, screening, and mechanistic validation of novel anti-inflammatory agents derived from this versatile pyrazole scaffold.

Part 1: Synthetic Diversification of the Pyrazole Core

The primary synthetic objective is to create a focused library of compounds by introducing diverse aryl or heteroaryl moieties at the C4 position. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acids.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with the pyrazole starting material.

Rationale: Palladium(0) catalysts, such as Pd(PPh₃)₄, are highly efficient for this transformation. A weak base like sodium carbonate is used to activate the boronic acid without promoting hydrolysis of the ethyl ester. The solvent system (e.g., Toluene/Ethanol/Water) ensures solubility of both organic and inorganic reagents.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene, Ethanol, Deionized Water (e.g., 4:1:1 ratio)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, the selected arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (Toluene/Ethanol/Water) followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the desired 4-aryl-pyrazole derivative.

  • Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. A successful synthesis is defined by >95% purity.

Part 2: High-Throughput In Vitro Screening Cascade

A tiered screening approach is employed to efficiently identify promising hits while eliminating cytotoxic or non-specific compounds. The workflow prioritizes cell health assessment, followed by a primary screen for anti-inflammatory activity and a secondary screen to quantify inflammatory mediator inhibition.

G cluster_0 Screening Workflow Compound Compound Library (5-10 µM) MTT Cytotoxicity Screen (MTT Assay) Compound->MTT Step 1 Primary Primary Screen (LPS-induced TNF-α/IL-6) MTT->Primary Step 2 (Select non-toxic compounds) Secondary Secondary Screen (Nitric Oxide Assay) Primary->Secondary Step 3 (Confirm hits) Hit Validated Hit Secondary->Hit Step 4

Figure 1. High-throughput screening cascade for identifying anti-inflammatory hits.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Rationale: It is critical to first exclude compounds that reduce inflammatory markers simply by killing the cells. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[8][9] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]

Procedure:

  • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Treat cells with various concentrations of the synthesized pyrazole derivatives (e.g., 1, 5, 10, 25 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation: Calculate cell viability as a percentage relative to the vehicle control. Compounds exhibiting >90% cell viability at the screening concentration (e.g., 10 µM) are advanced to the primary screen.

Protocol 3: Primary Anti-Inflammatory Screen (LPS-Induced Cytokine Release)

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the robust release of pro-inflammatory cytokines like TNF-α and IL-6.[12][13] This assay serves as a reliable model of the innate immune response.[12]

Procedure:

  • Seed RAW 264.7 cells as described in Protocol 2.

  • Pre-treat cells with non-toxic concentrations of the pyrazole derivatives for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone).

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.

  • Self-Validation: A "hit" is defined as a compound that inhibits LPS-induced TNF-α or IL-6 production by >50% compared to the LPS-only control.

Protocol 4: Secondary Screen (Nitric Oxide Production - Griess Assay)

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, producing large amounts of nitric oxide (NO), a key inflammatory mediator.[13] The Griess assay is a simple colorimetric method that indirectly measures NO production by detecting its stable metabolite, nitrite (NO₂⁻), in the culture supernatant.[14][15]

Procedure:

  • Conduct the experiment as described in Protocol 3 (steps 1-3).

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.[14]

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine) to each sample.[14]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Self-Validation: Confirmation of a hit requires significant, dose-dependent inhibition of NO production.

Compound IDCytotoxicity (% Viability @ 10µM)TNF-α Inhibition (% @ 10µM)NO Inhibition (IC₅₀, µM)
PYZ-001 98.7 ± 2.112.3 ± 3.5> 25
PYZ-007 (Hit) 95.4 ± 3.3 78.2 ± 4.1 4.2
PYZ-015 34.1 ± 5.6 (Toxic)89.5 ± 2.8N/A
Dexamethasone 99.1 ± 1.592.4 ± 1.90.8

Table 1: Representative data from the in vitro screening cascade. PYZ-007 is identified as a non-toxic hit with potent anti-inflammatory activity.

Part 3: Mechanism of Action (MoA) Elucidation

Once a validated hit is identified, the next critical step is to determine its molecular target and mechanism of action. Many inflammatory stimuli converge on a few key intracellular signaling pathways.[16] The NF-κB pathway is a master regulator of inflammatory gene expression and serves as an excellent starting point for MoA studies.[5][17][18]

G cluster_0 Canonical NF-κB Signaling Pathway cluster_1 Cytoplasm cluster_2 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB p50/p65 (NF-κB) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc p50/p65 DNA DNA (Promoter Region) Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription NFkB_nuc->DNA Binds

Figure 2. The canonical NF-κB signaling pathway activated by LPS.

Protocol 5: Western Blot for IκBα Degradation

Rationale: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[18] Upon stimulation by LPS, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus.[17] A compound that prevents IκBα degradation is acting upstream in the pathway.

Procedure:

  • Seed and treat RAW 264.7 cells with the hit compound as in Protocol 3, but use a shorter LPS stimulation time (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against IκBα overnight at 4°C. Use an antibody against β-actin as a loading control.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Self-Validation: A successful hit will show a dose-dependent preservation of the IκBα protein band at time points where the LPS-only control shows significant degradation.

Part 4: In Vivo Proof-of-Concept

Promising candidates must be evaluated in a living system to assess their efficacy, pharmacokinetics, and safety. The carrageenan-induced paw edema model is a classic, robust, and highly reproducible model of acute inflammation.[19][20][21]

Protocol 6: Carrageenan-Induced Paw Edema in Rats

Rationale: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw elicits an acute inflammatory response characterized by edema (swelling), which is maximal at 3-5 hours.[19][22] The reduction in paw volume is a direct measure of the anti-inflammatory activity of the test compound.[23]

Procedure:

  • Acclimate male Wistar rats (180-200g) for at least one week.

  • Group the animals (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).

  • Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan challenge.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[20]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Self-Validation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group. A statistically significant, dose-dependent reduction in paw edema indicates in vivo efficacy.

Conclusion and Future Directions

This application note outlines a comprehensive and logically structured workflow for the discovery and preclinical validation of novel anti-inflammatory agents derived from this compound. By integrating rational synthetic chemistry with a robust biological screening cascade and mechanistic studies, this approach enables the efficient identification of lead candidates. A compound that demonstrates efficacy in the in vivo model would be a strong candidate for further development, including pharmacokinetic profiling, toxicology studies, and evaluation in more complex chronic inflammation models (e.g., collagen-induced arthritis). The versatility of the pyrazole scaffold suggests that this strategy can yield NCEs targeting a range of inflammatory diseases.[24][25][26]

References

  • Title: Celecoxib - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]

  • Title: Celecoxib Source: Wikipedia URL: [Link]

  • Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: Preprints.org (Note: While a preprint, this source provides a recent overview and was selected for its comprehensive nature. Peer-reviewed sources are preferred when available.) URL: [Link]

  • Title: NF-κB signaling in inflammation Source: PubMed - NIH URL: [Link]

  • Title: The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation Source: PMC - PubMed Central URL: [Link]

  • Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: PMC - PubMed Central URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

  • Title: NF-κB: At the Borders of Autoimmunity and Inflammation Source: Frontiers in Immunology URL: [Link]

  • Title: Mitogen-activated Protein Kinases in Inflammation Source: KoreaMed Synapse URL: [Link]

  • Title: JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects Source: PMC - PubMed Central URL: [Link]

  • Title: JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: The Nuclear Factor NF-κB Pathway in Inflammation Source: PMC - NIH URL: [Link]

  • Title: Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases Source: Inflammation & Allergy - Drug Targets URL: [Link]

  • Title: MAPK Signaling Links Autophagy and Inflammation Source: Bio-Techne URL: [Link]

  • Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

  • Title: Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents Source: PubMed URL: [Link]

  • Title: JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases Source: Austin Publishing Group URL: [Link]

  • Title: Pyrazole as an anti-inflammatory scaffold: A comprehensive review Source: ResearchGate URL: [Link]

  • Title: IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS Source: Vels University URL: [Link]

  • Title: Carrageenan-Induced Paw Edema Model Source: Creative Bioarray URL: [Link]

  • Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: PubMed URL: [Link]

  • Title: MAPK signalling pathway: Significance and symbolism Source: ScienceDirect URL: [Link]

  • Title: JAK-STAT signaling pathway Source: Wikipedia URL: [Link]

  • Title: NF-kB: THE PATHWAY OF INFLAMMATION Source: PUR-FORM URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: PMC - NIH URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat Source: PMC - NIH URL: [Link]

  • Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors Source: PubMed URL: [Link]

  • Title: NF-κB Source: Wikipedia URL: [Link]

  • Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL: [Link]

  • Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]

  • Title: Screening models for inflammatory drugs Source: Slideshare URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

  • Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: Carrageenan-Induced Paw Edema Model Source: Charles River Laboratories URL: [Link]

  • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: Springer Nature Experiments URL: [Link]

  • Title: Nitric oxide estimation (modified Griess assay) Source: Bio-protocol URL: [Link]

Sources

ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Introduction: The Privileged Status of Pyrazoles in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility, synthetic accessibility, and ability to engage in diverse non-covalent interactions with biological targets have cemented its importance.[3] Pyrazole-containing molecules are found in numerous FDA-approved drugs, treating a wide array of conditions from cancer and inflammation to viral infections and erectile dysfunction.[2][4][5] Notable examples include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and a range of protein kinase inhibitors like Crizotinib and Ruxolitinib used in oncology.[2][3][6]

Within the vast chemical space of pyrazole derivatives, This compound emerges as a particularly strategic building block for the construction of compound libraries. Its structure is pre-configured for efficient and modular diversification, making it an invaluable tool for researchers aiming to accelerate the drug discovery process.

The strategic importance of this scaffold can be dissected by its key structural features:

  • The Pyrazole Core : A stable aromatic ring that acts as the central framework, orienting substituents in a defined three-dimensional space.

  • N1-Methyl Group : This modification blocks the hydrogen-bond donating capability of the N1-H tautomer, which can be crucial for tuning selectivity and improving metabolic stability and oral bioavailability.[3]

  • C4-Bromo Atom : This is the scaffold's primary reactive handle. The bromine atom is an excellent leaving group for a suite of powerful palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of chemical moieties at this position.

  • C5-Ethyl Carboxylate : This ester group is more than just a substituent; it's a versatile functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into a diverse range of amides, providing a secondary point for modification to fine-tune physicochemical properties and target interactions.

This guide provides a detailed exploration of this compound, presenting its synthetic utility, strategic applications in medicinal chemistry, and detailed protocols for its derivatization.

Core Synthetic Strategies: Diversification via Palladium-Catalyzed Cross-Coupling

The true power of the this compound scaffold lies in the reactivity of its C4-bromo position. Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, provides a robust toolbox for forging new carbon-carbon and carbon-nitrogen bonds at this site with high efficiency and functional group tolerance.[7] This enables the rapid generation of diverse libraries of analogues from a single, common intermediate.

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sono Sonogashira Coupling scaffold This compound suzuki Aryl/Heteroaryl Boronic Acid (R-B(OH)2) scaffold->suzuki Pd Catalyst Base buchwald Amine (R-NH2) scaffold->buchwald Pd Catalyst Base sono Terminal Alkyne (R-C≡CH) scaffold->sono Pd/Cu Catalysts Base product_suzuki C4-Aryl/Heteroaryl Pyrazole (C-C Bond Formation) suzuki->product_suzuki product_buchwald C4-Amino Pyrazole (C-N Bond Formation) buchwald->product_buchwald product_sono C4-Alkynyl Pyrazole (C-C Bond Formation) sono->product_sono

Caption: Diversification workflow of the pyrazole scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in medicinal chemistry for creating carbon-carbon bonds.[8][9] It involves the reaction of the bromo-pyrazole with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[9]

  • Causality & Insight: This reaction is fundamental for exploring Structure-Activity Relationships (SAR). By introducing a wide variety of aryl and heteroaryl groups at the C4 position, chemists can probe hydrophobic pockets, establish pi-stacking interactions, and orient other functional groups toward key residues within a biological target's active site. The commercial availability of thousands of diverse boronic acids makes this an exceptionally powerful tool for library synthesis.[10][11]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the bromo-pyrazole with a primary or secondary amine.[12][13] This reaction has revolutionized the synthesis of anilines and other arylamines, which were previously difficult to access.

  • Causality & Insight: The introduction of an amino group at the C4 position provides a critical hydrogen bond donor and/or acceptor. This is particularly important for targets like protein kinases, where the "hinge-binding" motif often relies on specific hydrogen bonds between the inhibitor and the protein backbone.[3] The ability to install a diverse range of amines allows for the precise tuning of these interactions and the optimization of binding affinity and selectivity.[14][15]

Sonogashira Coupling: Forging C-C (Alkynyl) Bonds

The Sonogashira coupling reaction connects the bromo-pyrazole with a terminal alkyne, creating a rigid, linear alkynyl linkage.[16][17] This reaction typically uses a dual catalytic system of palladium and a copper(I) salt.[18][19]

  • Causality & Insight: Alkynes are valuable linkers in drug design. Their linear geometry can be used to span distances within a binding site to reach secondary pockets or to act as a rigid scaffold to orient other pharmacophoric elements. Furthermore, the alkyne moiety itself is synthetically versatile and can participate in subsequent reactions, such as cycloadditions (e.g., "click chemistry") to form triazoles, further expanding the accessible chemical space.[20]

Reaction NameBond FormedCoupling PartnerTypical Catalyst SystemTypical Base
Suzuki-Miyaura C(sp²) - C(sp²)Boronic Acid / EsterPd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, K₃PO₄
Buchwald-Hartwig C(sp²) - NPrimary/Secondary AminePd₂(dba)₃ + Ligand (e.g., XPhos)NaOtBu, K₂CO₃, Cs₂CO₃
Sonogashira C(sp²) - C(sp)Terminal AlkynePdCl₂(PPh₃)₂ + CuIEt₃N, DIPEA

Application in Medicinal Chemistry: A Pharmacophore-Centric View

The derivatives synthesized from this compound have found application across numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[1][21] The success of this scaffold is rooted in its ability to present key pharmacophoric features in a desirable spatial arrangement.

cluster_main General Pyrazole Pharmacophore Model N1 N1-Methyl (Modulates PK/Solubility) C5 C5-Ester/Amide (Vector for Solubility, H-Bonding) C4 C4-Substituent (Targets Specificity Pocket, Forms Key Interactions) Core Pyrazole Core (Rigid Scaffold) Core->N1 Core->C5 Core->C4

Caption: Pharmacophoric elements of the pyrazole scaffold.

  • Structure-Activity Relationship (SAR) Insights:

    • C4 Position (The "Specificity Pocket" Interactor): In many target classes, especially protein kinases, the substituent introduced at the C4 position extends into a region of the active site that varies between different family members. A large, hydrophobic aryl group introduced via Suzuki coupling might confer selectivity for a kinase with a deep, greasy pocket, while a smaller, polar amine installed via Buchwald-Hartwig amination might favor a target that presents hydrogen bonding opportunities.

    • C5 Position (The "Solubility and Vector" Handle): The ethyl carboxylate at C5 is a crucial modulator of physicochemical properties. Saponification to the carboxylic acid can enhance aqueous solubility and provide a strong hydrogen bond acceptor/donor. Conversion to a series of amides (e.g., with amino alcohols or morpholine) is a classic medicinal chemistry strategy to improve metabolic stability, tune permeability, and engage in additional hydrogen bonds with the target or surrounding water molecules.

    • N1-Methyl Group (The "Metabolic Blocker"): By methylating the N1 position, the potential for N-dealkylation or conjugation metabolism at this site is altered compared to an N-H pyrazole. It also removes a hydrogen bond donor, which can be critical for avoiding off-target interactions or for fitting into specific hydrophobic pockets.[3]

Detailed Experimental Protocols

The following protocols are provided as robust, field-proven starting points for the diversification of this compound. Researchers should note that optimal conditions may vary depending on the specific coupling partners used.

Protocol 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids

This protocol describes a general procedure for the C-C bond formation between the title scaffold and a representative arylboronic acid.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water solvent mixture (concentration ~0.1 M).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired C4-aryl pyrazole product.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

This protocol details the C-N bond formation using a modern, highly active catalyst system.[12][22]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a glovebox or under a strong flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.

  • Add the this compound and anhydrous toluene.

  • Add the amine coupling partner via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 4-16 hours, stirring vigorously. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography to afford the C4-amino pyrazole derivative.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol provides a standard method for the synthesis of C4-alkynyl pyrazoles.[16][18]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (anhydrous, 3.0 equiv)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate, Saturated aqueous NH₄Cl, Brine, Anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon (repeat 3x).

  • Add anhydrous THF (or DMF) followed by the anhydrous amine base (e.g., Et₃N).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 8-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude material by flash chromatography on silica gel to isolate the pure C4-alkynyl pyrazole product.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in modern drug discovery. It is not merely a chemical intermediate but a carefully crafted scaffold engineered for versatility and efficiency. Its pre-installed handles at the C4 and C5 positions, combined with the robust and predictable nature of palladium-catalyzed cross-coupling reactions, empower medicinal chemists to rapidly explore vast regions of chemical space. This accelerates the identification of novel hits, the optimization of lead compounds, and ultimately, the development of new medicines. As drug discovery continues to tackle increasingly complex biological targets, the demand for such versatile and powerful building blocks will only grow, ensuring that this pyrazole scaffold remains a cornerstone of synthetic and medicinal chemistry for the foreseeable future.

References

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]

  • Bansal, R. K., & Kumar, A. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies, 19(4), 1-22. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences and Research, 13(11), 4229-4241. [Link]

  • Chegwidden, W. R., & Spencer, I. M. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Cancer Drug Targets, 6(5), 375-384. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]

  • Cimpean, C., & Oprea, T. I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]

  • Cimpean, C., & Oprea, T. I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4649. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole a. (2017). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 1, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition in English, 44(29), 4442–4489. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Reut, A. A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]

Sources

Application Notes and Protocols: Functionalization of the Pyrazole Ring in Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in medicinal chemistry.[1][2] The targeted functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, potency, and selectivity. Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a key intermediate, offering a reactive handle at the C4 position for the introduction of diverse substituents. This guide provides a comprehensive overview of established and innovative methods for the functionalization of this important building block, with a focus on palladium-catalyzed cross-coupling reactions and other key transformations.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4][5] These reactions are indispensable tools for the derivatization of this compound. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Sonogashira, and Negishi reactions) or migratory insertion (for the Heck reaction), and reductive elimination.[5][6][7]

A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between a halide and an organoboron compound.[7] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.[8]

Mechanistic Overview

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyrazole. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active palladium(0) catalyst.[3][6]

Suzuki_Coupling Pyrazole_Br Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate Ox_Add Oxidative Addition Pyrazole_Br->Ox_Add Pd0 Pd(0)L_n Pd0->Ox_Add Pd_II_Intermediate [Pyrazole-Pd(II)(Br)L_n] Ox_Add->Pd_II_Intermediate Transmetalation Transmetalation Pd_II_Intermediate->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Pd_II_R [Pyrazole-Pd(II)(R)L_n] Transmetalation->Pd_II_R Red_Elim Reductive Elimination Pd_II_R->Red_Elim Red_Elim->Pd0 Regeneration Product 4-Substituted Pyrazole Red_Elim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterCondition
Catalyst Pd(OAc)₂ / PPh₃
Base K₂CO₃
Solvent 1,4-Dioxane
Temperature 80-100 °C
Typical Yield 70-95%
B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction allows for the introduction of alkynyl moieties at the C4 position of the pyrazole ring, which are valuable precursors for further transformations.

Mechanistic Overview

The Sonogashira reaction involves a dual catalytic system of palladium and copper.[9][11] The palladium catalyst undergoes oxidative addition to the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product.[12]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Pd_II_Intermediate [Pyrazole-Pd(II)(Br)L_n] Ox_Add->Pd_II_Intermediate Transmetalation Transmetalation Pd_II_Intermediate->Transmetalation Pd_II_Alkyne [Pyrazole-Pd(II)(C≡CR)L_n] Transmetalation->Pd_II_Alkyne Red_Elim Reductive Elimination Pd_II_Alkyne->Red_Elim Red_Elim->Pd0 Regeneration Product 4-Alkynyl Pyrazole Red_Elim->Product Pyrazole_Br Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate Pyrazole_Br->Ox_Add Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide CuI Cu(I) CuI->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂ / CuI
Base Triethylamine
Solvent THF
Temperature Room Temperature
Typical Yield 65-90%
C. Heck Reaction: Vinylation of the Pyrazole Ring

The Heck reaction provides a method for the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[13][14][15] This allows for the introduction of vinyl groups at the C4 position of the pyrazole, which can serve as versatile synthetic handles.

Mechanistic Overview

The Heck reaction proceeds via oxidative addition of the palladium(0) catalyst to the pyrazole bromide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species. The base then regenerates the active palladium(0) catalyst.[5]

Heck_Reaction Pyrazole_Br Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate Ox_Add Oxidative Addition Pyrazole_Br->Ox_Add Pd0 Pd(0)L_n Pd0->Ox_Add Pd_II_Intermediate [Pyrazole-Pd(II)(Br)L_n] Ox_Add->Pd_II_Intermediate Migratory_Insertion Migratory Insertion Pd_II_Intermediate->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Pd_II_Alkyl [Alkyl-Pd(II)L_n] Migratory_Insertion->Pd_II_Alkyl Beta_Hydride_Elim β-Hydride Elimination Pd_II_Alkyl->Beta_Hydride_Elim Product 4-Vinyl Pyrazole Beta_Hydride_Elim->Product HPdBr [H-Pd(II)(Br)L_n] Beta_Hydride_Elim->HPdBr Regeneration Regeneration HPdBr->Regeneration Base Base Base->Regeneration Regeneration->Pd0

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri-o-tolylphosphine (0.04 eq).

  • Add anhydrous DMF and triethylamine.

  • Add styrene (1.5 eq) to the reaction mixture.

  • Heat the reaction to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

ParameterCondition
Catalyst Pd(OAc)₂ / P(o-tol)₃
Base Triethylamine
Solvent DMF
Temperature 100-120 °C
Typical Yield 60-85%
D. Buchwald-Hartwig Amination: Synthesis of 4-Aminopyrazoles

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[16][17] For the target pyrazole, this reaction allows for the introduction of primary and secondary amines at the C4 position.[18][19]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings. It involves the oxidative addition of the palladium(0) catalyst to the pyrazole bromide, followed by the formation of a palladium-amido complex. Reductive elimination then yields the desired 4-aminopyrazole and regenerates the palladium(0) catalyst.[16]

Buchwald_Hartwig Pyrazole_Br Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate Ox_Add Oxidative Addition Pyrazole_Br->Ox_Add Pd0 Pd(0)L_n Pd0->Ox_Add Pd_II_Intermediate [Pyrazole-Pd(II)(Br)L_n] Ox_Add->Pd_II_Intermediate Amide_Formation Amide Formation Pd_II_Intermediate->Amide_Formation Amine R₂NH Amine->Amide_Formation Base Base Base->Amide_Formation Pd_II_Amido [Pyrazole-Pd(II)(NR₂)L_n] Amide_Formation->Pd_II_Amido Red_Elim Reductive Elimination Pd_II_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product 4-Aminopyrazole Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) and XPhos (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

ParameterCondition
Catalyst Pd₂(dba)₃ / XPhos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Typical Yield 75-95%

II. Other Functionalization Strategies

Beyond palladium-catalyzed cross-coupling, other transformations are valuable for the derivatization of this compound.

A. Nucleophilic Aromatic Substitution (SNAAr)

While less common for electron-rich pyrazoles, nucleophilic aromatic substitution can be a viable strategy, particularly if the pyrazole ring is activated by strongly electron-withdrawing groups.[20][21]

Mechanistic Considerations

The reaction proceeds through a Meisenheimer-like intermediate, where a nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate. Subsequent elimination of the bromide ion yields the substituted product.[22]

B. Metal-Halogen Exchange

Lithium-halogen exchange is a powerful method for generating organolithium reagents, which can then be reacted with a variety of electrophiles.[23]

Protocol: Lithium-Halogen Exchange followed by Quenching with an Electrophile

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Electrophile (e.g., carbon dioxide, aldehydes, ketones)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 30-60 minutes.

  • Add the desired electrophile (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterCondition
Reagent n-Butyllithium or tert-Butyllithium
Solvent THF or Diethyl Ether
Temperature -78 °C
Electrophiles CO₂, Aldehydes, Ketones, etc.

Conclusion

The functionalization of this compound is a critical step in the synthesis of a wide array of biologically active molecules. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, provide a robust and versatile platform for the introduction of diverse substituents at the C4 position. Additionally, other transformations such as nucleophilic aromatic substitution and metal-halogen exchange offer complementary strategies for derivatization. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Introduction: The Central Challenge of Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective N-Alkylation of Ethyl 4-Bromo-1H-pyrazole-5-carboxylate

N-substituted pyrazoles are foundational scaffolds in modern drug discovery and agrochemical development, forming the core of numerous approved therapeutic agents.[1][2] The functionalization of the pyrazole nitrogen atoms is a critical step that profoundly influences the molecule's spatial orientation, binding affinity, and overall pharmacological profile. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as ethyl 4-bromo-1H-pyrazole-5-carboxylate, presents a significant synthetic hurdle: controlling the site of alkylation.

The two nitrogen atoms within the pyrazole ring (N1 and N2) possess similar electronic properties and nucleophilicity, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers.[1][3] This lack of selectivity complicates downstream processing, requiring challenging chromatographic separation and reducing the overall yield of the desired product. This guide provides a detailed examination of the factors governing regioselectivity and offers robust protocols for the N-alkylation of ethyl 4-bromo-1H-pyrazole-5-carboxylate, empowering researchers to navigate this common challenge.

Mechanistic Insights: A Scientist's Guide to Controlling Regiochemistry

The outcome of the N-alkylation reaction is not arbitrary but is dictated by a subtle interplay of steric, electronic, and environmental factors. A thorough understanding of these principles is paramount for designing a successful and selective synthesis.

  • Steric Hindrance : This is often the most dominant factor. The alkylating agent will preferentially attack the nitrogen atom that is less sterically encumbered.[3] In the case of ethyl 4-bromo-1H-pyrazole-5-carboxylate, the C5 position is substituted with a bulky ethyl carboxylate group. Therefore, alkylation is generally favored at the N1 position, which is adjacent to the less bulky C5 substituent (an ester) compared to the N2 position which is flanked by both the C3 position (unsubstituted) and the C4-bromo substituent.

  • Reaction Conditions (Base & Solvent) : The choice of base and solvent system is a powerful tool for manipulating the regiochemical outcome.[1][3]

    • Strong Bases (e.g., Sodium Hydride, NaH) : Using a strong, non-nucleophilic base like NaH in a solvent such as Tetrahydrofuran (THF) leads to the rapid and irreversible formation of the pyrazolate anion. The subsequent alkylation is then governed by the inherent electronic and steric properties of this anion. It has been observed that using sodium hydride can prevent the formation of regioisomeric products in certain systems.[1][2]

    • Weaker Bases (e.g., Potassium Carbonate, K₂CO₃) : In the presence of a weaker base like K₂CO₃ in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), an equilibrium exists between the neutral pyrazole and the pyrazolate anion. This method is exceptionally common and often provides good yields, though it may result in isomeric mixtures. The K₂CO₃/DMSO combination has been shown to favor N1-alkylation in many 3-substituted pyrazoles.[4]

  • The Nature of the Alkylating Agent : The reactivity of the alkylating agent (R-X) follows the general trend: Iodides > Bromides > Chlorides. More reactive electrophiles can sometimes lead to lower selectivity. Furthermore, specialized and sterically demanding alkylating agents have been developed to achieve high selectivity.[3]

  • Alternative Chemistries : Beyond traditional base-mediated approaches, acid-catalyzed methods have emerged as a viable alternative. For instance, the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst can facilitate N-alkylation under milder conditions, avoiding the need for strong bases entirely.[5][6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of ethyl 4-bromo-1H-pyrazole-5-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Ethyl 4-bromo-1H-pyrazole-5-carboxylate>97%Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Synthesis GradeAcros Organics
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Saturated aq. Ammonium Chloride (NH₄Cl)-Lab Prepared
Brine (Saturated aq. NaCl)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Tech.
Protocol 1: General N-Alkylation using Potassium Carbonate in DMF

This protocol is a robust and widely used method suitable for a broad range of alkylating agents. It often favors the thermodynamically preferred N1 isomer but may yield mixtures.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 4-bromo-1H-pyrazole-5-carboxylate (1.0 eq.).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the stirred solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine (2x), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the N-alkylated product(s).

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add Pyrazole & K₂CO₃ to Anhydrous DMF add_alkyl Add Alkyl Halide start->add_alkyl heat Heat (50-60°C) & Monitor (TLC) add_alkyl->heat quench Quench with Water heat->quench extract Extract with EtOAc quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify via Column Chromatography wash_dry->purify product Isolated Product(s) purify->product

Workflow for K₂CO₃-mediated N-alkylation.
Protocol 2: Selective N-Alkylation using Sodium Hydride in THF

This method employs a stronger base and may offer improved selectivity by rapidly forming the pyrazolate anion before alkylation.[1][2] Caution: Sodium hydride reacts violently with water. Strict anhydrous conditions are essential.

Step-by-Step Methodology:

  • To a dry, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask to suspend the NaH. Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 4-bromo-1H-pyrazole-5-carboxylate (1.0 eq.) in a separate flask with anhydrous THF and transfer this solution to the dropping funnel.

  • Add the pyrazole solution dropwise to the stirred NaH suspension at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should cease.

  • Add the alkylating agent (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by silica gel column chromatography.

Data Summary and Expected Outcomes

The choice of protocol will influence the ratio of the resulting N1 and N2 isomers. The precise ratio is highly dependent on the specific alkylating agent used.

ParameterProtocol 1 (K₂CO₃/DMF)Protocol 2 (NaH/THF)
Base Strength WeakStrong
Temperature 50-60 °C0 °C to Room Temp.
Key Advantage Operationally simple, good for general screening.May offer higher regioselectivity.[1][2]
Consideration Often produces mixtures requiring careful separation.Requires strict anhydrous conditions; safety precautions.
Typical Outcome Mixture of N1 and N2 isomers, N1 often major.Potentially higher ratio of a single isomer.

Characterization and Isomer Identification

Distinguishing between the N1 and N2 alkylated isomers is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D NOE (Nuclear Overhauser Effect): Irradiation of the N-alkyl protons should show an NOE enhancement with the adjacent proton on the pyrazole ring (H-5 for N1-isomer, H-3 for N2-isomer).

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment can show long-range correlations (2-3 bonds) between the N-alkyl protons and the carbons of the pyrazole ring (C5 and C3a), allowing for unambiguous assignment.

Troubleshooting & Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Reaction Insufficiently reactive alkylating agent; low temp.Use the corresponding alkyl iodide instead of bromide/chloride. Ensure the reaction temperature is adequate. For Protocol 2, ensure the NaH is active and free of oil.
Inseparable Isomers Similar polarity of N1 and N2 products.Modify the alkylating group to introduce a larger polarity difference. Alternatively, try preparative HPLC or SFC for separation. Sometimes, converting the ester to a carboxylic acid can alter polarity enough for separation.[7]
Low Yield after Column Product is basic and sticks to acidic silica gel.Deactivate the silica gel by preparing the slurry with a solvent system containing 0.5-1% triethylamine or ammonia in methanol before packing the column.[7] This neutralizes acidic sites and improves the recovery of basic compounds.
Side Reactions Reaction temperature too high; presence of water.Run the reaction at the lowest effective temperature. For Protocol 2, ensure all reagents and glassware are scrupulously dried to prevent quenching of the NaH and pyrazolate anion.

Conclusion

The N-alkylation of ethyl 4-bromo-1H-pyrazole-5-carboxylate is a tractable but nuanced transformation. Control over regioselectivity is achievable through the careful and informed selection of the base, solvent, and reaction conditions. While general methods using potassium carbonate provide a reliable entry point, stronger bases like sodium hydride may offer a pathway to improved selectivity. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can efficiently synthesize the desired N-alkyl pyrazole isomers, accelerating progress in the fields of medicinal chemistry and materials science.

References

  • Popova, M.; Mironovich, L.; Gevorkyan, E.; et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • Fustero, S.; Román, R.; Sanz-Cervera, J. F.; et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Green, D.; Gande, S.; Zultanski, S. L.; et al. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Zhang, Y.; Gu, H.; Chen, Y.; et al. Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. Available at: [Link]

  • ResearchGate. Selective synthesis of minimally differentiated N-alkyl pyrazoles and... Available at: [Link]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

  • Meador, R.; Mate, N. A.; Chisholm, J. D. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available at: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • National Institutes of Health. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the large-scale synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process, commencing with the formation of the pyrazole core via a cyclocondensation reaction, followed by a regioselective bromination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, scalable and robust protocols, and critical safety information to ensure a safe and efficient synthesis campaign.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique chemical properties.[1] The pyrazole scaffold is a key pharmacophore in numerous approved drugs, highlighting its importance in drug discovery. The target molecule, this compound, is a versatile intermediate. The bromine atom at the C4 position provides a handle for further functionalization through various cross-coupling reactions, while the ester moiety can be readily modified, making it an invaluable precursor for the synthesis of complex molecular architectures.

Synthetic Strategy Overview

The large-scale synthesis of this compound is most efficiently approached in a two-step sequence. This strategy is designed for scalability, safety, and high yield.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate. This step involves the cyclocondensation of a suitable β-ketoester with methylhydrazine. This reaction is a classic and reliable method for the formation of the pyrazole ring system.

Step 2: Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate. The second step is the regioselective bromination of the pyrazole core at the C4 position. For large-scale synthesis, the use of N-bromosuccinimide (NBS) is recommended over elemental bromine due to its solid nature and safer handling properties.

Below is a visual representation of the overall synthetic workflow:

G A Step 1: Cyclocondensation (Formation of Pyrazole Core) B Intermediate: Ethyl 1-methyl-1H-pyrazole-5-carboxylate A->B C Step 2: Bromination (Regioselective Halogenation) B->C D Final Product: This compound C->D

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

Step 1: Large-Scale Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The formation of the pyrazole ring is achieved through the reaction of ethyl 2-formyl-3-oxopropanoate (or a suitable equivalent) with methylhydrazine. The reaction proceeds via a condensation-cyclization cascade.

Reaction Scheme:

G A Ethyl 2-formyl-3-oxopropanoate C Ethyl 1-methyl-1H-pyrazole-5-carboxylate A->C + B Methylhydrazine B->C Ethanol, Reflux

Caption: Synthesis of the pyrazole intermediate.

Materials and Equipment:

Reagent/EquipmentPurpose
Ethyl 2-formyl-3-oxopropanoateStarting material
MethylhydrazineReagent for cyclocondensation
Ethanol (anhydrous)Solvent
Acetic acid (glacial)Catalyst
Large-scale reaction vessel with reflux condenserReaction setup
Mechanical stirrerEfficient mixing
Temperature probe and controllerMonitoring and controlling reaction temperature
Addition funnelControlled addition of reagents
Rotary evaporatorSolvent removal

Protocol:

  • Reactor Setup: Equip a suitable large-scale reactor with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. The system should be purged with an inert gas (e.g., nitrogen).

  • Charge Reactor: Charge the reactor with ethyl 2-formyl-3-oxopropanoate and anhydrous ethanol.

  • Reagent Addition: In a separate vessel, prepare a solution of methylhydrazine in ethanol. Slowly add this solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 30 °C. A small amount of glacial acetic acid can be added to catalyze the reaction.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the residue, add water and ethyl acetate. Stir vigorously and then separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield crude ethyl 1-methyl-1H-pyrazole-5-carboxylate. This intermediate is often of sufficient purity for the next step.

Step 2: Large-Scale Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This step involves the electrophilic substitution of a hydrogen atom with a bromine atom at the C4 position of the pyrazole ring. N-Bromosuccinimide (NBS) is the reagent of choice for its ease of handling and improved safety profile in a large-scale setting.

Reaction Scheme:

G A Ethyl 1-methyl-1H-pyrazole-5-carboxylate C This compound A->C + B N-Bromosuccinimide (NBS) B->C Acetonitrile, Room Temp.

Caption: Bromination of the pyrazole intermediate.

Materials and Equipment:

Reagent/EquipmentPurpose
Ethyl 1-methyl-1H-pyrazole-5-carboxylateStarting material
N-Bromosuccinimide (NBS)Brominating agent
AcetonitrileSolvent
Large-scale reaction vesselReaction setup
Mechanical stirrerEfficient mixing
Temperature probeMonitoring reaction temperature
Filtration apparatusProduct isolation

Protocol:

  • Reactor Setup: In a large, clean, and dry reactor equipped with a mechanical stirrer and temperature probe, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate in acetonitrile.

  • Reagent Addition: To this solution, add N-bromosuccinimide portion-wise over 30-60 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the internal temperature between 20-25 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

  • Isolation: Concentrate the mixture under reduced pressure to remove the acetonitrile. The product will precipitate out.

  • Purification: Filter the solid product and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity this compound.

Safety and Scale-Up Considerations

4.1. Hazard Analysis and Mitigation

HazardMitigation Measures
Methylhydrazine: Toxic and flammable.Handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent.Avoid contact with skin and eyes.[2] Handle in a well-ventilated area. Keep away from combustible materials.
Exothermic Reactions: Both steps can be exothermic.Use a reactor with adequate cooling capacity. Monitor the internal temperature closely. Control the rate of reagent addition.[3]
Solvent Handling: Ethanol and acetonitrile are flammable.Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge.

4.2. Scale-Up Best Practices

  • Thermal Safety: Before scaling up, it is crucial to perform a thermal hazard assessment (e.g., using reaction calorimetry) to understand the heat of reaction and potential for thermal runaway.

  • Mixing: Ensure efficient mixing is maintained at a larger scale to avoid localized "hot spots" and ensure uniform reaction conditions.

  • Reagent Addition: The rate of addition of reagents, especially methylhydrazine and NBS, should be carefully controlled and may need to be adjusted for larger batches.

  • Emergency Preparedness: Have appropriate spill kits and emergency procedures in place. For bromination reactions, a solution of sodium thiosulfate should be readily available to quench the reaction in case of an emergency.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the ethyl ester protons (a quartet and a triplet), the N-methyl protons (a singlet), and the pyrazole ring proton (a singlet).
¹³C NMR The spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the N-methyl carbon, and the carbons of the ethyl group.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for a bromine-containing compound.
High-Performance Liquid Chromatography (HPLC) HPLC can be used to determine the purity of the final product.
Melting Point A sharp melting point is indicative of a pure compound.

Conclusion

The synthetic route and protocols detailed in this guide provide a robust and scalable method for the large-scale production of this compound. By adhering to the outlined procedures and paying close attention to the safety and scale-up considerations, researchers and production chemists can confidently and safely manufacture this important chemical intermediate.

References

  • Patil, V. S., et al. Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1 H -pyrazole-4-carboxylate derivatives. ResearchGate. [Link]

  • Google Patents.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

  • SpectraBase. ethyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]

  • NIH. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • ACS Publications. Enabling Greener Pharma Manufacturing: Scaling a Photo-Flow Bromination for Belzutifan. [Link]

  • The Role of Pyrazole Derivatives in Modern Chemical Synthesis. PYRAZOLE. [Link]

Sources

Application Notes & Protocols: A Guide to the Initial Bioactivity Screening of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Quest for Novel Bioactive Agents

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, capable of forming key interactions with a multitude of biological targets.[1][2] Consequently, pyrazole derivatives have been successfully developed into drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][4][5][6][7]

This document focuses on Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate , a specific derivative whose biological potential is yet to be fully characterized. Based on the well-documented activities of structurally related pyrazoles, which have shown promise as enzyme inhibitors and modulators of biochemical pathways in inflammation and cancer, a systematic screening of this compound's bioactivity is a critical step in evaluating its therapeutic potential.[8][9][10]

These application notes provide robust, field-proven protocols for an initial, yet crucial, two-pronged screening approach:

  • Anticancer Potential: Assessed through an in vitro cytotoxicity assay against a human cancer cell line.

  • Antimicrobial Efficacy: Determined by evaluating its inhibitory effects on bacterial growth.

The methodologies described herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale to ensure experimental integrity and reproducibility.

Part 1: Anticancer Potential Assessment via MTT Cytotoxicity Assay

Scientific Principle

To evaluate the potential of this compound as an anticancer agent, we must first determine its effect on the viability and proliferation of cancer cells. The MTT assay is a foundational, colorimetric method for this purpose.[11] Its principle is elegant and relies on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[12] The amount of this insoluble purple formazan, which is subsequently solubilized for measurement, is directly proportional to the number of metabolically active (i.e., living) cells.[13] A reduction in the purple color upon treatment with the test compound indicates a loss of cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) mechanisms.[14]

Experimental Workflow: Cytotoxicity Screening

The overall workflow for assessing the cytotoxicity of a novel compound is a multi-step process requiring careful planning and execution to ensure reliable and reproducible results.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis Culture 1. Cancer Cell Line Culture & Maintenance Seed 2. Cell Seeding (96-well plate) Culture->Seed Treat 4. Cell Treatment with Serial Dilutions Seed->Treat Compound 3. Test Compound Stock & Dilution Prep Incubate 5. Incubation (e.g., 48-72 hours) Treat->Incubate MTT_add 6. Add MTT Reagent (Incubate 2-4 hours) Incubate->MTT_add Solubilize 7. Solubilize Formazan (Add DMSO/Solvent) MTT_add->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Analyze 9. Data Analysis (% Viability, IC50) Read->Analyze MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Incubation cluster_analysis Phase 3: Analysis Inoculum 1. Prepare Bacterial Inoculum (Standardize to 0.5 McFarland) Inoculate 4. Inoculate Wells with Standardized Bacteria Inoculum->Inoculate Compound 2. Prepare Compound Stock & Serial Dilutions in Broth Plate 3. Dispense Dilutions into 96-well Plate Compound->Plate Plate->Inoculate Incubate 5. Incubate Plate (37°C for 18-24 hours) Inoculate->Incubate Read 6. Visually Inspect for Growth (Turbidity) Incubate->Read Determine 7. Determine MIC Value Read->Determine

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions are based on established principles of heterocyclic chemistry and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter during the synthesis.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at each stage. The synthesis of this compound typically involves the formation of the pyrazole core, followed by N-methylation and bromination. The order of these steps is critical.

Possible Causes & Solutions:

  • Suboptimal Reaction Sequence: The sequence of N-methylation and bromination significantly impacts the final yield. Bromination of the pyrazole ring is generally more efficient and regioselective when performed before N-methylation. The electron-donating character of the N-methyl group can activate the ring towards over-bromination or lead to a mixture of isomers.

  • Inefficient N-Methylation: The N-methylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, potentially leading to a mixture of N1 and N2 isomers which can be difficult to separate.[1]

    • Recommendation: Employ sterically hindered methylating agents to favor methylation at the less sterically hindered nitrogen.[2][3][4][5] Alternatively, using a protecting group strategy can ensure regioselectivity.

  • Poor Bromination Regioselectivity: While bromination of pyrazoles often favors the 4-position, side reactions can occur.[6]

    • Recommendation: Use a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane or chloroform at controlled, often low, temperatures to minimize over-bromination and side product formation.[6][7]

  • Losses During Workup and Purification: The product and intermediates may have some water solubility, leading to losses during aqueous workup. Additionally, closely related impurities can make chromatographic purification challenging.

    • Recommendation: Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an appropriate organic solvent. For purification, careful selection of the chromatographic eluent system is crucial.

Question 2: I am observing significant amounts of di-brominated byproducts. How can I prevent this?

The formation of di-brominated species is a common issue, especially when the pyrazole ring is activated.

Possible Causes & Solutions:

  • Overly Reactive Brominating Agent: Using elemental bromine (Br₂) can be too harsh and lead to multiple brominations.

    • Recommendation: Switch to a milder brominating agent like N-bromosuccinimide (NBS).[6][7]

  • Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to over-bromination.

    • Recommendation: Carefully control the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents. A slow, portion-wise addition of the brominating agent can also help maintain a low instantaneous concentration, thus favoring mono-bromination.

  • Reaction Temperature: Higher temperatures can increase the rate of the desired reaction but also disproportionately increase the rate of side reactions like di-bromination.

    • Recommendation: Perform the bromination at a lower temperature, for instance, by cooling the reaction mixture in an ice bath (0 °C).[7]

Question 3: My NMR analysis shows a mixture of N1 and N2-methylated isomers. How can I improve the regioselectivity of the N-methylation step?

Controlling the regioselectivity of N-methylation is a well-documented challenge in pyrazole chemistry.[1]

Possible Causes & Solutions:

  • Choice of Methylating Agent: Traditional methylating agents like methyl iodide or dimethyl sulfate often provide poor selectivity.[1]

    • Recommendation: Utilize sterically bulky α-halomethylsilanes as "masked" methylating reagents, which have been shown to provide excellent N1-selectivity.[2][3][4][5]

  • Reaction Conditions: The choice of base and solvent can influence the N1/N2 ratio.

    • Recommendation: A strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) in an anhydrous solvent system (e.g., a mixture of THF and DMSO) can improve selectivity.[1]

  • Steric Hindrance: The substituents on the pyrazole ring can direct the methylation to the less sterically hindered nitrogen.

    • Recommendation: If possible, perform the methylation on a pyrazole precursor with a bulky substituent at a position that directs the methyl group to the desired nitrogen.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis.

Question 4: What is the most logical synthetic route to obtain this compound?

The most reliable and high-yielding approach generally involves a specific sequence of steps to ensure high regioselectivity and minimize side reactions.

Recommended Synthetic Pathway:

  • Pyrazole Core Synthesis: The synthesis typically starts with the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.[8][9]

  • Bromination: The resulting pyrazole ester is then brominated at the 4-position. Performing this step before N-methylation is crucial for achieving high regioselectivity.[6]

  • N-Methylation: The final step is the selective methylation of the N1 position of the brominated pyrazole ester.

dot

Synthetic_Pathway Start 1,3-Dicarbonyl Compound + Hydrazine Derivative Pyrazole Ethyl 1H-pyrazole- 5-carboxylate Start->Pyrazole Cyclocondensation Bromopyrazole Ethyl 4-bromo-1H- pyrazole-5-carboxylate Pyrazole->Bromopyrazole Bromination (e.g., NBS) FinalProduct Ethyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate Bromopyrazole->FinalProduct N-Methylation

Caption: Recommended synthetic workflow.

Question 5: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A combination of chromatographic and spectroscopic methods is essential for effective reaction monitoring and characterization.

Recommended Analytical Methods:

TechniqueApplication
Thin-Layer Chromatography (TLC) Rapidly monitor the consumption of starting materials and the formation of products and byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides more detailed information on the components of the reaction mixture, including their molecular weights, which is invaluable for identifying intermediates and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Essential for the structural elucidation of the final product and key intermediates. It is particularly useful for confirming the regiochemistry of bromination and N-methylation.
High-Resolution Mass Spectrometry (HRMS) Confirms the elemental composition of the final product.

Question 6: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety protocols should always be followed. However, some reagents used in this synthesis require special attention.

Key Safety Considerations:

  • Brominating Agents (e.g., NBS, Br₂): These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are toxic and potential carcinogens. All manipulations should be performed in a fume hood.

  • Strong Bases (e.g., KHMDS, NaH): These are pyrophoric and/or react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Use anhydrous solvents where necessary, as moisture can quench sensitive reagents and lead to side reactions.

Experimental Protocols

Protocol 1: Bromination of Ethyl 1H-pyrazole-5-carboxylate

  • Dissolve ethyl 1H-pyrazole-5-carboxylate in a suitable solvent like dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) in small portions over 20-30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, allow the reaction to warm to room temperature.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 4-bromo-1H-pyrazole-5-carboxylate.

Protocol 2: N-Methylation of Ethyl 4-bromo-1H-pyrazole-5-carboxylate

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-bromo-1H-pyrazole-5-carboxylate and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

dot

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckSequence Is the reaction sequence optimized? (Bromination before N-methylation) Start->CheckSequence CheckBromination Are di-brominated byproducts present? CheckSequence->CheckBromination Yes SolutionSequence Reverse the order of steps: 1. Bromination 2. N-Methylation CheckSequence->SolutionSequence No CheckMethylation Is a mixture of N1/N2 isomers observed? CheckBromination->CheckMethylation No SolutionBromination Use a milder brominating agent (NBS). Control stoichiometry and temperature. CheckBromination->SolutionBromination Yes CheckPurification Are there significant losses during workup/purification? CheckMethylation->CheckPurification No SolutionMethylation Use a sterically hindered methylating agent. Optimize base and solvent. CheckMethylation->SolutionMethylation Yes SolutionPurification Minimize aqueous washes. Optimize chromatography conditions. CheckPurification->SolutionPurification Yes

Caption: Decision tree for troubleshooting.

References

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 643. [Link]

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

Sources

Technical Support Center: Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions and experimental challenges encountered when working with this versatile building block. Our approach is rooted in mechanistic principles to provide you with a robust framework for problem-solving.

I. Synthesis of the Pyrazole Core: The Regioisomer Challenge

A frequent pitfall in the synthesis of N-methylated pyrazoles is the formation of regioisomeric mixtures, which can be difficult to separate and can complicate downstream reactions. The reaction of a 1,3-dicarbonyl precursor with methylhydrazine can lead to two possible isomers.

FAQ 1: I've synthesized my pyrazole, but my NMR shows a mixture of products. How can I confirm the presence of regioisomers and how can I favor the formation of the desired 1,5-disubstituted product?

Answer:

The presence of a regioisomeric mixture is a common issue. The two primary isomers are the 1,5- and 1,3-disubstituted pyrazoles.

Confirmation of Regioisomers:

  • NMR Spectroscopy: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N-methyl protons and the C5 carbon of the pyrazole ring in the desired isomer. In the undesired 1,3-isomer, the correlation will be to the C3 carbon.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can also be informative. For the desired 1,5-isomer, irradiation of the N-methyl protons may show an NOE to the protons of the substituent at the 5-position (in this case, the ethyl ester).

Favoring the Desired 1,5-Regioisomer:

The regioselectivity of the cyclization is highly dependent on the reaction conditions. Here are some strategies to improve the yield of the desired isomer:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in favor of the 1,5-isomer.[1][2]

  • pH Control: The initial addition of the hydrazine to the dicarbonyl compound is often favored at a specific pH. Careful control of the pH during the reaction can influence the regioselectivity.

  • Steric Hindrance: If you are designing a synthesis, introducing a sterically bulky group on the dicarbonyl precursor can direct the cyclization to favor one isomer over the other.

Troubleshooting Workflow for Regioisomer Formation:

start Mixture of Regioisomers Observed confirm Confirm structure with 2D NMR (HMBC/NOE) start->confirm solvent Change solvent to TFE or HFIP confirm->solvent analyze Analyze product ratio solvent->analyze ph Optimize reaction pH sterics Consider redesign of precursor with steric bulk ph->sterics No improvement ph->analyze sterics->analyze analyze->ph Ratio < 95:5 success Desired isomer is major product analyze->success Ratio > 95:5 fail Mixture still problematic analyze->fail Separation required

Caption: Troubleshooting workflow for regioisomer formation.

II. Common Side Reactions of this compound

Once you have the desired starting material, a number of side reactions can occur depending on the experimental conditions.

FAQ 2: I am performing a Suzuki coupling reaction and I am seeing a significant amount of a debrominated byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a debrominated (or hydrodehalogenated) byproduct is a well-documented side reaction in palladium-catalyzed cross-coupling reactions.[3][4][5] This occurs when the bromo-pyrazole intermediate is reduced instead of undergoing cross-coupling.

Mechanism of Debromination:

Debromination can occur through several pathways, often involving the formation of a palladium-hydride species which then participates in a reductive cleavage of the C-Br bond.

Strategies to Minimize Debromination:

ParameterRecommendation to Minimize DebrominationRationale
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing debromination pathway.
Base Use a weaker inorganic base like K₂CO₃ or Cs₂CO₃.Strong bases, especially alkoxides, can promote the formation of palladium-hydride species.[4]
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can increase the rate of the debromination side reaction.[4]
Solvent Use anhydrous solvents.Protic impurities can serve as a source of hydride for the debromination reaction.

Troubleshooting Protocol for Debromination:

  • Analyze the Crude Reaction Mixture: Use LC-MS to confirm the mass of the byproduct corresponds to the debrominated product.

  • Solvent Purity: Ensure your solvent is anhydrous. If necessary, distill from a suitable drying agent.

  • Base Screening: Set up parallel reactions with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Ligand Screening: If debromination persists, screen a panel of bulky, electron-rich phosphine ligands.

  • Temperature Gradient: Run the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and side product formation.

FAQ 3: My product appears to have hydrolyzed to the carboxylic acid. Under what conditions does this happen and how can I avoid it?

Answer:

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction, particularly under basic or acidic conditions.

Conditions Favoring Hydrolysis:

  • Aqueous Basic Conditions: The presence of hydroxide ions (e.g., from NaOH, KOH) during workup or the reaction itself will readily hydrolyze the ester.

  • Aqueous Acidic Conditions: Strong acids (e.g., HCl, H₂SO₄) in the presence of water, especially with heating, can also catalyze hydrolysis.

Preventative Measures:

  • Anhydrous Conditions: If possible, maintain anhydrous conditions throughout your reaction and workup.

  • Non-Aqueous Workup: If an aqueous workup is necessary, use a saturated solution of a milder base like sodium bicarbonate (NaHCO₃) for neutralization, and perform the extraction quickly at low temperatures.

  • Purification: If some hydrolysis is unavoidable, the resulting carboxylic acid can often be removed by a basic wash during workup or by silica gel chromatography.

Logical Flow for Preventing Hydrolysis:

start Reaction Complete check_conditions Are acidic or basic aqueous conditions present? start->check_conditions anhydrous_workup Perform non-aqueous workup check_conditions->anhydrous_workup No aqueous_workup Perform cold, rapid aqueous workup with mild base (NaHCO3) check_conditions->aqueous_workup Yes purification Purify via chromatography anhydrous_workup->purification aqueous_workup->purification hydrolyzed_product Carboxylic Acid Side Product aqueous_workup->hydrolyzed_product product Pure Ethyl Ester purification->product

Caption: Decision tree for preventing ester hydrolysis.

FAQ 4: I am using methanol as a solvent and I've isolated a product with a different mass. Could it be transesterification?

Answer:

Yes, transesterification is a likely side reaction if you are using an alcohol other than ethanol as a solvent, especially in the presence of an acid or base catalyst. The ethyl ester can exchange with the solvent alcohol to form the corresponding methyl ester.

Detecting Transesterification:

  • Mass Spectrometry: The mass of the methyl ester will be 14 atomic mass units less than the ethyl ester.

  • NMR Spectroscopy: In the ¹H NMR, you will see a singlet for the methyl ester at around 3.9 ppm instead of the quartet and triplet for the ethyl group.

How to Avoid Transesterification:

  • Solvent Choice: The simplest solution is to use ethanol as the solvent if the reaction chemistry allows.

  • Aprotic Solvents: If possible, use aprotic solvents like THF, dioxane, DMF, or toluene.

  • Catalyst Control: If an acid or base catalyst is required, use the minimum effective amount and perform the reaction at the lowest possible temperature.

FAQ 5: Is N-demethylation a possible side reaction?

Answer:

While N-demethylation of N-methyl heterocycles is a known transformation, it typically requires specific and often harsh reagents (e.g., strong oxidizing agents followed by reduction).[1][5][6] It is unlikely to be a significant side reaction under standard synthetic conditions such as cross-coupling or hydrolysis. However, if you observe an unexpected byproduct with a mass 14 units lower than your starting material that is not the transesterified product, N-demethylation could be a remote possibility, especially if your reaction conditions involve strong oxidants.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Palladium-catalyzed dehalogenation of 5-halopyrazoles. ResearchGate. [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • N-Demethylation of N-Methyl Alkaloids with Ferrocene. ResearchGate. [Link]

  • N-Demethylation of Alkaloids. ResearchGate. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. [Link]

Sources

Technical Support Center: Chromatography Purification of Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and solutions for common challenges encountered during chromatographic purification of this key pyrazole intermediate.

Compound Profile & Key Properties

Understanding the physicochemical properties of this compound is the foundation for developing a robust purification strategy. This molecule is a moderately polar heterocyclic compound, and its purification is typically achieved using normal-phase column chromatography.

PropertyValueSource
Molecular Formula C₈H₁₁BrN₂O₂[1]
Molecular Weight 247.09 g/mol [1]
Appearance Off-white solid[2]
pKa (Predicted) 10.31 ± 0.50[2]
Storage Temp. Room Temperature, Sealed in Dry Conditions[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography process in a question-and-answer format.

Question 1: I am seeing poor separation between my target compound and an impurity. How can I improve the resolution?

Answer:

Poor resolution is the most common challenge in chromatography and typically stems from a suboptimal mobile phase composition. The goal is to find a solvent system that provides a significant difference in the retention factor (R_f) between your product and the impurities.

Causality: The separation on a silica gel column is governed by the polarity of the compounds and the eluting power of the mobile phase. If the mobile phase is too polar (too high an elution strength), both your product and impurities will travel quickly up the column with little interaction with the stationary phase, resulting in co-elution. If it's not polar enough, elution will be excessively slow.

Step-by-Step Protocol for Optimization:

  • Systematic TLC Analysis: Before attempting any column purification, it is essential to screen various solvent systems using Thin-Layer Chromatography (TLC).[3] A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is a standard starting point for compounds of intermediate polarity.[4]

  • Target the Ideal R_f Value: The ideal solvent system for column chromatography will give your target compound an R_f value between 0.25 and 0.35 on the TLC plate.[3] This range ensures that the compound spends enough time interacting with the stationary phase to achieve effective separation without requiring an excessive volume of solvent.

  • Adjust Polarity Incrementally: Start with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent. Observe the separation between the spots on the TLC plate.

Example Solvent Systems for TLC Development:

Solvent System (Hexane:Ethyl Acetate)Observed R_f (Example)Assessment
95:50.10Too low; increase polarity.
90:100.28Good starting point for column.
80:200.55Too high; product will elute too quickly.
70:300.75Poor separation from non-polar impurities.
  • Consider a Different Solvent Combination: If a simple two-component system fails, consider alternatives. For heterocyclic compounds, adding a small amount of a third solvent like methanol or triethylamine (if the compound is basic) can sometimes improve peak shape and resolution.

Question 2: My purified product fractions show significant peak tailing on analytical HPLC/TLC. What is the cause and how can I fix it?

Answer:

Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by column overloading.

Causality: The silica gel stationary phase has acidic silanol groups (Si-OH) on its surface. The nitrogen atoms in the pyrazole ring of your compound can interact strongly with these acidic sites through hydrogen bonding, causing a portion of the molecules to lag behind the main band, resulting in a tailed peak. Overloading the column saturates the stationary phase, also leading to poor peak shape.

Solutions:

  • Reduce Sample Load: The most straightforward solution is to decrease the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica).

  • Use a Mobile Phase Modifier: Adding a small amount (0.1-1%) of a polar modifier can cap the active silanol sites on the silica.

    • Acetic Acid: If your compound is neutral or acidic, a small amount of acetic acid can improve peak shape.

    • Triethylamine (TEA): If your compound has basic character, adding TEA can saturate the acidic sites and prevent tailing.

  • Dry Loading Technique: If your crude product has poor solubility in the mobile phase, it can precipitate at the top of the column, leading to tailing. Adsorbing the crude material onto a small amount of silica gel (dry loading) before adding it to the column ensures a more uniform application.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard workflow for purification and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Product tlc TLC Analysis to Find Optimal Solvent System crude->tlc pack Pack Column with Silica Gel Slurry load Load Sample (Dry or Wet) pack->load elute Elute with Solvent System & Collect Fractions load->elute analyze Analyze Fractions (TLC or LC-MS) elute->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: General workflow for column chromatography purification.

G cluster_problems cluster_causes cluster_solutions start Problem Observed p1 Poor Separation start->p1 p2 Peak Tailing start->p2 p3 Low Recovery start->p3 c1 Suboptimal Solvent System? p1->c1 c2 Column Overloaded? p1->c2 p2->c2 c3 Secondary Interactions? p2->c3 c4 Product Degrading on Column? p3->c4 s1 Re-optimize Solvent System using TLC c1->s1 s2 Reduce Sample Load c2->s2 s3 Add Modifier (e.g., 0.5% TEA) c3->s3 s4 Use Deactivated Silica or Change Method c4->s4

Caption: Decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities from the synthesis of this compound?

A: Impurities largely depend on the synthetic route. A common synthesis involves the bromination of a pyrazole precursor.[5] Potential impurities could include:

  • Unreacted Starting Material: The ethyl 1-methyl-1H-pyrazole-5-carboxylate precursor.

  • Regioisomers: Bromination at other positions on the pyrazole ring, although the 4-position is typically favored.

  • Di-brominated Species: Over-bromination can lead to the formation of di-bromo-pyrazole derivatives.

  • Hydrolysis Product: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, which would be significantly more polar.

Q: How should I prepare my crude sample before loading it onto the column?

A: Proper sample preparation is crucial for a successful separation. You have two primary options:

  • Wet Loading: This is suitable for samples that are readily soluble in the mobile phase. Dissolve the crude material in a minimal amount of the mobile phase (or a solvent in which it is highly soluble, like dichloromethane) and carefully pipette it onto the top of the column bed. This method is quick but can disturb the top of the silica bed if not done carefully.

  • Dry Loading: This is the preferred method, especially for less soluble compounds. Dissolve your crude product in a suitable volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution. Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique ensures a very even band of application and often results in better separation.

Q: Can this compound degrade on silica gel?

A: While this compound is generally stable, highly acidic conditions on the surface of some silica gels could potentially lead to the slow hydrolysis of the ethyl ester over a long period. If a purification run takes an unusually long time (e.g., >24 hours), this could become a concern. Using a high-quality silica gel and aiming for an efficient purification with a well-chosen solvent system will minimize this risk. If degradation is suspected, neutralizing the silica gel by pre-washing the column with a solvent mixture containing a small amount of triethylamine may be beneficial.

References

Sources

Technical Support Center: Recrystallization of Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the recrystallization of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this important heterocyclic building block.

Introduction to Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds. The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][2][3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals of the desired compound, while the impurities remain dissolved in the surrounding solution (mother liquor).[3][4]

This guide provides structured protocols and troubleshooting logic specifically tailored to the unique chemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the key to selecting a suitable solvent for the recrystallization of this compound?

A1: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[2][5] This temperature-dependent solubility gradient is crucial for achieving a high recovery of the purified product. For this compound, which possesses both a polar pyrazole ring and a less polar ethyl ester group, solvents of intermediate polarity are often a good starting point. A general rule of thumb is "like dissolves like"; therefore, solvents containing functional groups similar to the target molecule, such as esters or alcohols, can be effective.[6]

Q2: Should I use a single-solvent or a mixed-solvent system?

A2: A single-solvent system is generally preferred for its simplicity.[5] However, if a single solvent that meets all the ideal criteria cannot be found, a mixed-solvent system is an excellent alternative.[7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible with each other.[7][8]

Q3: My purified crystals are still colored. What can I do?

A3: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal (decolorizing carbon) before the hot filtration step.[9][10] Activated charcoal has a high surface area and adsorbs large, conjugated molecules that are often responsible for color.[9][10] However, it should be used sparingly as it can also adsorb some of the desired product, leading to a lower yield.[9]

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form spontaneously, the solution may be supersaturated.[11] Crystallization can often be induced by:

  • Scratching: Gently scratching the inside surface of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.[5][11]

  • Seeding: Adding a tiny crystal of the pure compound (a "seed crystal") to the cooled solution can initiate crystallization.[11]

  • Concentration: If an excess of solvent was used, carefully evaporating some of the solvent and allowing the solution to cool again can lead to saturation and crystallization.[12][13]

Experimental Protocols & Methodologies

Based on the chemical structure of this compound, the following protocols provide a rational starting point for developing a robust recrystallization procedure.

Solvent Selection Workflow

The selection of an appropriate solvent is the most critical step in a successful recrystallization. The following diagram illustrates the decision-making process.

Solvent_Selection start Start: Crude Solid test_rt Test solubility in a small amount of solvent at room temperature. start->test_rt is_soluble_rt Is it soluble? test_rt->is_soluble_rt reject_rt Reject Solvent (Too soluble at RT) is_soluble_rt->reject_rt Yes heat_solvent Heat the mixture to the solvent's boiling point. is_soluble_rt->heat_solvent No consider_antisolvent Consider for Mixed-Solvent System (As the 'poor' solvent) reject_rt->consider_antisolvent is_soluble_hot Is it soluble? heat_solvent->is_soluble_hot reject_hot Reject Solvent (Insoluble when hot) is_soluble_hot->reject_hot No cool_solution Cool the solution slowly to room temperature, then in an ice bath. is_soluble_hot->cool_solution Yes crystals_form Do crystals form? cool_solution->crystals_form accept Accept Solvent (Good for single-solvent recrystallization) crystals_form->accept Yes consider_mixed Consider for Mixed-Solvent System (As the 'good' solvent) crystals_form->consider_mixed No

Caption: Decision workflow for selecting a recrystallization solvent.

Recommended Solvents

The following table provides a list of potential solvents to evaluate for the recrystallization of this compound, categorized by their polarity.

Solvent SystemTypeRationale & Comments
Ethanol or Isopropanol Single Solvent (Medium Polarity)Alcohols are often effective for pyrazole derivatives. They are likely to dissolve the compound when hot and allow for crystallization upon cooling.
Ethyl Acetate Single Solvent (Medium Polarity)As an ester, ethyl acetate shares a functional group with the target molecule, which can lead to favorable solubility characteristics.[6]
Toluene Single Solvent (Low Polarity)May be effective if the compound is less polar than anticipated. Aromatic solvents can sometimes promote good crystal growth.
Hexane/Ethyl Acetate Mixed-Solvent (Low to Medium Polarity)A commonly used pair where ethyl acetate is the "good" solvent and hexane is the "anti-solvent." This system allows for fine-tuning of the polarity to induce crystallization.
Ethanol/Water Mixed-Solvent (Medium to High Polarity)Another classic mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid, then clarified with a little more ethanol.
Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Hexane/Ethyl Acetate)
  • Dissolution: Dissolve the crude solid in a minimum amount of the "good" solvent (ethyl acetate) at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (hexane) dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Troubleshooting Guide

Even with a well-chosen solvent, experimental issues can arise. This section addresses common problems in a question-and-answer format.

Troubleshooting start Problem Encountered During Recrystallization prob1 No Crystals Form Upon Cooling start->prob1 prob2 Product 'Oils Out' start->prob2 prob3 Low Recovery of Crystals start->prob3 prob4 Crystals are Impure/Colored start->prob4 sol1a Cause: Too much solvent used Solution: Evaporate some solvent and re-cool. prob1->sol1a sol1b Cause: Supersaturation Solution: Scratch flask or add seed crystal. prob1->sol1b sol2a Cause: Solution is too concentrated or cooled too quickly. Solution: Reheat to dissolve, add more solvent, and cool slowly. prob2->sol2a sol2b Cause: Melting point of the compound is below the boiling point of the solvent. Solution: Choose a lower-boiling point solvent. prob2->sol2b sol3a Cause: Too much solvent used or premature filtration. Solution: Concentrate mother liquor and re-cool for a second crop. prob3->sol3a sol3b Cause: Compound is too soluble in cold solvent. Solution: Use a different solvent or cool to a lower temperature. prob3->sol3b sol4a Cause: Rapid crystallization trapping impurities. Solution: Ensure slow cooling. prob4->sol4a sol4b Cause: Colored impurities present. Solution: Use activated charcoal before filtration. prob4->sol4b

Caption: Common recrystallization problems and their solutions.

Q5: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

A5: "Oiling out" occurs when the solid melts before it dissolves or when the saturated solution's temperature is above the melting point of the compound.[12] To resolve this, reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a larger volume of solvent or a solvent with a lower boiling point can also help.

Q6: My final yield of crystals is very low. What are the likely causes?

A6: A low yield can result from several factors:

  • Using too much solvent, which keeps more of the product dissolved in the mother liquor.[11]

  • Premature crystallization during hot filtration, leading to loss of product on the filter paper.

  • Washing the collected crystals with solvent that is not ice-cold, causing some of the product to redissolve.

  • The compound having significant solubility in the cold solvent.

To improve yield, one can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

Q7: The crystals formed very quickly as a fine powder. Is this a problem?

A7: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, leading to a less pure product.[4] The goal is to allow for slow, methodical crystal growth. This can be achieved by ensuring the hot, saturated solution is cooled slowly and without disturbance. Insulating the flask can promote slower cooling.

References

  • Recrystallization I 10. (n.d.).
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Recrystallization1. (n.d.).
  • recrystallization.pdf. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal.
  • recrystallization-2.doc.pdf. (n.d.).
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Recrystallization. (n.d.).
  • Decolorizing carbon. (n.d.).

Sources

Technical Support Center: Improving Regioselectivity in the Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective bromination of ethyl 1-methyl-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize this crucial transformation effectively. We will explore the factors governing the reaction's selectivity and provide actionable solutions to common experimental issues.

Part I: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the electrophilic bromination of the pyrazole core. Understanding these principles is the first step toward rational optimization.

Q1: What makes the C4 position of the pyrazole ring the most likely site for electrophilic bromination?

A1: The high regioselectivity for the C4 position is a direct consequence of the electronic properties of the pyrazole ring and the stability of the reaction intermediate.[1] Pyrazole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr).[2][3] The reaction proceeds via the formation of a cationic intermediate known as a Wheland complex or arenium ion.[4][5]

  • Electronic Factors: Molecular orbital calculations confirm that the C4 position in pyrazole has the highest electron density, making it the most nucleophilic and reactive site for electrophiles.[1]

  • Intermediate Stability: Attack of the electrophile ("Br+") at C4 allows the positive charge of the Wheland intermediate to be delocalized across the ring without placing it on the electron-deficient, pyridine-like nitrogen atom (N2). In contrast, attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an sp²-hybridized nitrogen, which is energetically unfavorable.[4][5][6] Therefore, the activation energy for the C4-attack pathway is significantly lower, leading to its preference.

Q2: What are the most common brominating agents for this synthesis, and how do they compare?

A2: The choice of brominating agent is critical for controlling selectivity and reactivity. The two most common reagents for this transformation are N-Bromosuccinimide (NBS) and molecular bromine (Br₂).

ReagentAdvantagesDisadvantagesRecommended Use Case
N-Bromosuccinimide (NBS) - High Selectivity: Generally provides higher regioselectivity for the C4 position.[7][8] - Milder Conditions: Reactions can often be run at lower temperatures, minimizing side reactions.[2] - Easier Handling: Solid reagent, safer to handle than liquid bromine.- Can be less reactive, sometimes requiring longer reaction times or a catalyst.[8]Recommended for most applications due to its superior selectivity and safety profile.[2][7]
Molecular Bromine (Br₂) - High Reactivity: Very powerful brominating agent.[3]- Lower Selectivity: Can lead to over-bromination (dibromination) or other side reactions if not carefully controlled. - Hazardous: Corrosive, toxic, and volatile liquid requiring careful handling.When a very strong brominating agent is required and the substrate is less reactive. Not the first choice for this specific synthesis.

Q3: What are the primary potential side products in this reaction?

A3: While the C4-bromo isomer is heavily favored, improper reaction conditions can lead to the formation of several impurities:

  • 3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylate: This is the most common side product, arising from over-bromination when an excess of the brominating agent is used or the reaction is run for too long.

  • Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate: Formation of this isomer is electronically disfavored but can occur under harsh conditions (e.g., high temperatures) where the thermodynamic product may be formed.

  • Unreacted Starting Material: Incomplete conversion is a common issue, often due to insufficient reagent, low temperature, or short reaction time.

Part II: Troubleshooting Guide for Poor Regioselectivity & Yield

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Issue 1: The reaction results in a mixture of C4-bromo and 3,4-dibromo products.

  • Primary Cause: The stoichiometry of the brominating agent is too high, or its addition was too rapid. The C4-monobrominated product, once formed, can undergo a second, slower bromination if excess electrophile is present.

  • Troubleshooting & Validation Protocol:

    • Verify Stoichiometry: Carefully measure the brominating agent. Use a slight excess, typically 1.05 to 1.1 equivalents of NBS, to ensure full conversion of the starting material without promoting extensive dibromination.

    • Control the Addition: Add the NBS in small portions over an extended period (e.g., 20-30 minutes) rather than all at once.[2] This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

    • Implement In-Process Control (IPC): Monitor the reaction's progress every 15-30 minutes using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material and a pure sample of the desired product (if available). The goal is to stop the reaction immediately after the starting material spot has disappeared, preventing the formation of the dibrominated product which will appear as a new, less polar spot.

Issue 2: Poor regioselectivity is observed, with significant formation of the undesired 3-bromo isomer.

  • Primary Cause: The reaction temperature is too high. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable 3-bromo isomer, leading to a loss of selectivity.

  • Troubleshooting & Validation Protocol:

    • Implement Strict Temperature Control: Begin the reaction at 0 °C using an ice-water bath.[2] Add the brominating agent slowly at this temperature.

    • Maintain Low Temperature: Continue stirring at 0 °C for 30-60 minutes after the addition is complete before allowing the reaction to slowly warm to room temperature.[2]

    • Analyze the Impact: Compare the isomer ratio (via ¹H NMR or GC-MS analysis of the crude product) from a reaction run at 0 °C versus one run at room temperature or higher to validate the effect of temperature on regioselectivity.

Issue 3: The reaction is sluggish or results in a low yield of the desired C4-bromo product.

  • Primary Cause: Insufficient reactivity of the brominating agent, improper solvent choice, or deactivation of the pyrazole ring.

  • Troubleshooting & Validation Protocol:

    • Solvent Selection: Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves the starting material and NBS and can facilitate the reaction.[2] If using less polar solvents like Dichloromethane (DCM) or Chloroform, ensure all reagents are fully dissolved.

    • Avoid Acidic Conditions: Ensure the reaction is not run in a strongly acidic medium. Protonation of the pyrazole ring deactivates it towards electrophilic attack.[1][9] The reaction should be run under neutral conditions.

    • Consider a Catalyst (Advanced): For particularly stubborn substrates, a catalytic amount of an agent that enhances the electrophilicity of NBS may be used, though this is often unnecessary for this specific transformation.[8] If this route is pursued, start with very small catalytic loadings and monitor selectivity closely, as it may decrease.

Troubleshooting Summary Table
ProblemLikely Cause(s)Recommended Solution(s)
Dibromination Excess brominating agent; rapid addition.Use 1.05 eq of NBS; add portion-wise; monitor via TLC.
Poor Regioselectivity High reaction temperature.Run the reaction at 0 °C and allow it to warm slowly.
Low Yield / No Reaction Improper solvent; acidic conditions.Use DMF as the solvent; ensure neutral reaction conditions.
Part III: Validated Experimental Protocol

This protocol is designed as a self-validating system, incorporating best practices to maximize the yield and regioselectivity of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separating funnel

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF (approx. 4 mL per mmol of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature stabilizes at 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over a period of 20-30 minutes. Use a powder funnel to avoid leaving reagent on the neck of the flask.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0 °C. Monitor the reaction progress every 30 minutes by TLC (eluent: 3:7 ethyl acetate:petroleum ether). The reaction is complete when the starting material spot is no longer visible. This typically takes 1-3 hours.

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into a separating funnel containing water (approx. 10x the volume of DMF). Extract the aqueous phase three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃, water, and finally, saturated brine. This removes residual DMF and acidic byproducts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The resulting crude product is often a white or off-white solid of high purity. If necessary, it can be further purified by trituration with cold petroleum ether or recrystallization.[2] Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and MS analysis.

Part IV: Mechanistic & Workflow Diagrams

Visual aids are essential for understanding complex chemical processes and troubleshooting logic.

G cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products pyrazole Ethyl 1-methyl-1H-pyrazole-5-carboxylate wheland C4-Wheland Intermediate (Most Stable) pyrazole->wheland Electrophilic Attack at C4 nbs N-Bromosuccinimide (NBS) nbs->wheland Provides 'Br+' product This compound wheland->product Deprotonation (Fast) succinimide Succinimide

Caption: Mechanism of C4-Bromination.

G start Experiment Yields Poor Regioselectivity check_purity Check Purity of Starting Materials start->check_purity Start Here check_temp Was Reaction Run at 0°C? check_purity->check_temp If Pure action_purify Purify Starting Materials and Repeat check_purity->action_purify If Impure check_stoich Was NBS Stoichiometry 1.05-1.1 eq? check_temp->check_stoich Yes action_temp SOLUTION: Run reaction at 0°C in an ice bath. check_temp->action_temp No check_addition Was NBS Added Slowly over 20+ min? check_stoich->check_addition Yes action_stoich SOLUTION: Adjust NBS to 1.05 eq. check_stoich->action_stoich No action_addition SOLUTION: Add NBS in small portions. check_addition->action_addition No

Caption: Troubleshooting Decision Workflow.

References
  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Ala-Fijah, F., et al. (2012). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Synthetic Communications. Available at: [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Available at: [Link]

  • Shaikh, M. M., et al. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. Available at: [Link]

  • DeRatt, L. G., & Dudley, G. B. (2020). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

  • Brian, I., & Finar, I. L. (1964). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2012). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Available at: [Link]

  • Canadian Science Publishing. (1964). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Available at: [Link]

  • SlideShare. (n.d.). Pyrazole. Available at: [Link]

Sources

Technical Support Center: Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering challenges with the electrophilic bromination of ethyl 1-methyl-1H-pyrazole-5-carboxylate. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction's regioselectivity, choice of reagents, and reaction monitoring.

Q1: What is the expected major product from the bromination of ethyl 1-methyl-1H-pyrazole-5-carboxylate, and what is the chemical rationale?

A1: The expected major product is ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate .

The regioselectivity of this reaction is governed by the principles of electrophilic aromatic substitution on the pyrazole ring. The pyrazole nucleus is an electron-rich heterocycle. Molecular orbital calculations suggest that the C4 position is the most electron-rich and thus the most susceptible to attack by an electrophile ("Br+").[1]

In your specific substrate:

  • The N1 position is blocked by a methyl group.

  • The C5 position bears an electron-withdrawing ethyl carboxylate group (-COOEt), which deactivates the ring towards electrophilic attack, particularly at the adjacent C4 position.

  • The N2 (pyridine-like) nitrogen also deactivates the adjacent C3 position.

Despite the deactivating effect of the ester, the inherent reactivity of the C4 position on the pyrazole ring typically prevails, directing bromination to this site.[2] The formation of the Wheland intermediate (the arenium ion) is more stable when the positive charge is distributed away from the electron-withdrawing ester group, favoring attack at C4 over C3.[3][4]

Q2: What is the most suitable brominating agent for this substrate: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A2: For substrates like this, N-Bromosuccinimide (NBS) is highly recommended over molecular bromine (Br₂).

NBS is a milder and more selective source of electrophilic bromine ("Br+").[5][6] This is crucial for preventing common side reactions like over-bromination (formation of a di-bromo product) which can occur with the more reactive and hazardous Br₂.[7] The reaction with NBS is typically cleaner, leading to higher yields of the desired mono-brominated product and simplifying purification.[8]

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Reactivity Milder, more selectiveHighly reactive, less selective
Byproducts Succinimide (water-soluble)Hydrobromic acid (HBr)
Handling Crystalline solid, easier to handleCorrosive, volatile liquid; requires fume hood
Side Reactions Less prone to over-brominationHigh risk of di-bromination and other side reactions

Q3: How can I effectively monitor the progress of the reaction?

A3: The most effective method for monitoring this reaction is Thin-Layer Chromatography (TLC) .

A suitable mobile phase (eluent) would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting point for the eluent ratio is 4:6 ethyl acetate to petroleum ether.[8]

Procedure:

  • Spot the starting material on the TLC plate as a reference.

  • At regular intervals (e.g., every 30 minutes), carefully take a small aliquot from the reaction mixture.

  • Quench the aliquot in a vial containing a small amount of aqueous sodium thiosulfate solution to destroy any unreacted bromine source, then extract with a drop of ethyl acetate.

  • Spot the organic layer of the quenched sample on the TLC plate.

  • The reaction is complete when the spot corresponding to the starting material has been completely consumed and a new, typically less polar (higher Rf), spot corresponding to the product is dominant.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the experiment, providing potential causes and validated solutions.

Problem 1: Low or No Conversion of Starting Material

Q: My TLC analysis shows only the starting material spot, even after several hours. What are the likely causes and how can I resolve this?

A: This issue typically points to problems with reagent activity or insufficient reaction energy.

  • Potential Cause 1: Inactive N-Bromosuccinimide (NBS).

    • Explanation: NBS can degrade over time, especially if exposed to moisture or light. Old or improperly stored NBS may have lost its activity.

    • Solution: Use a fresh bottle of NBS or recrystallize the old NBS from water before use. Always store NBS in a cool, dark, and dry place.

  • Potential Cause 2: Reaction Temperature is Too Low.

    • Explanation: While the reaction is often initiated at 0°C to control selectivity, the deactivating effect of the ester group may require a higher temperature to achieve a reasonable rate.[8]

    • Solution: After the initial addition of NBS at 0°C, allow the reaction to slowly warm to room temperature and continue stirring.[8] If the reaction is still sluggish, gentle heating (e.g., to 40-50°C) can be cautiously applied while monitoring for side product formation by TLC.

  • Potential Cause 3: Inappropriate Solvent.

    • Explanation: The choice of solvent is critical for solubilizing the reactants and mediating the reaction. Highly non-polar solvents may not sufficiently dissolve the starting material or intermediates.

    • Solution: Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent polar aprotic solvents for this type of reaction, as they can help stabilize the charged intermediate.[8] If using chlorinated solvents like dichloromethane (DCM), ensure the starting material is fully dissolved.

Problem 2: Formation of Multiple Products (Over-bromination or Isomers)

Q: My TLC plate shows multiple new spots, and the NMR of my crude product is complex. How can I improve the selectivity for the desired 4-bromo isomer?

A: The formation of multiple products indicates either a lack of regioselectivity or over-bromination.

  • Potential Cause 1: Over-bromination.

    • Explanation: The pyrazole ring, even when substituted, can be reactive enough to undergo a second bromination, especially if an excess of the brominating agent is used or the reaction temperature is too high.

    • Solution:

      • Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of NBS. Add the NBS in small portions over a period of 20-30 minutes rather than all at once.[8] This keeps the instantaneous concentration of the brominating agent low.

      • Maintain Low Temperature: Conduct the entire reaction at 0°C or below. Do not allow it to warm to room temperature until TLC confirms the starting material has been consumed.

  • Potential Cause 2: Competing Isomer Formation.

    • Explanation: While C4 is the electronically preferred site, some bromination at C3 can occur under certain conditions, leading to a difficult-to-separate mixture of isomers.

    • Solution: Using a polar aprotic solvent like DMF can enhance the selectivity for the C4 position. The choice of a milder brominating agent like NBS is also critical for ensuring high regioselectivity.[5]

Problem 3: Difficult Product Purification

Q: My crude product is a sticky oil that won't crystallize, and I'm struggling with purification.

A: This is a common issue, often caused by residual solvent or minor impurities inhibiting crystallization.

  • Solution 1: Column Chromatography.

    • Explanation: Flash column chromatography is the most robust method for separating the desired product from unreacted starting material, the succinimide byproduct, and any isomers.

    • Procedure: Use silica gel as the stationary phase. Start with a non-polar eluent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Monitor the fractions by TLC.

  • Solution 2: Trituration.

    • Explanation: If the product is mostly pure but oily, trituration can induce crystallization.[8]

    • Procedure: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or a 1:1 mixture of diethyl ether and petroleum ether) to the crude oil.[8] Vigorously scratch the side of the flask with a glass rod or spatula. If a solid begins to form, continue stirring in the cold solvent, then filter to collect the purified solid product.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq).

    • Dissolve the starting material in a suitable solvent, such as dimethylformamide (DMF, approx. 4 mL per mmol of substrate).[8]

    • Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition:

    • Weigh out N-Bromosuccinimide (NBS) (1.1 eq) in a separate container.

    • While stirring the cooled solution vigorously, add the NBS in small portions over a period of 20-30 minutes.[8] Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction at 0°C for an additional 30 minutes.[8]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

Protocol 2: Reaction Workup and Purification

  • Quenching:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold water (approx. 20 mL per mmol of substrate).[8]

  • Extraction:

    • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (2 x 15 mL per mmol of substrate).[8]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic phase sequentially with water and then with saturated aqueous sodium chloride (brine) solution.[8] This removes residual DMF and inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, attempt purification by trituration with a cold non-polar solvent system (e.g., diethyl ether/petroleum ether).[8]

Section 4: Visual Aids

Diagram 1: Proposed Reaction Mechanism

This diagram illustrates the electrophilic aromatic substitution mechanism for the bromination at the C4 position of the pyrazole ring.

reaction_mechanism sub Ethyl 1-methyl-1H-pyrazole-5-carboxylate wheland Wheland Intermediate (Arenium Ion) sub->wheland + Br+ nbs NBS (Source of 'Br+') prod This compound wheland->prod - H+ h_succ Succinimide

Caption: Electrophilic attack at C4 leads to a stable arenium ion.

Diagram 2: Troubleshooting Workflow for Bromination

This flowchart provides a logical path for diagnosing and solving common experimental problems.

troubleshooting_workflow start Reaction Issue Observed p1 Low / No Conversion start->p1 p2 Multiple Products start->p2 p3 Purification Difficulty start->p3 c1a Inactive NBS? p1->c1a c2a Over-bromination? p2->c2a c3a Oily Crude Product p3->c3a c1b Temp Too Low? c1a->c1b No s1a Use Fresh / Recrystallized NBS c1a->s1a Yes s1b Allow to Warm to RT / Gentle Heat c1b->s1b Yes c2b Poor Regioselectivity? c2a->c2b No s2a Control Stoichiometry (≤1.1 eq) Add NBS in Portions c2a->s2a Yes s2b Maintain Low Temp (0°C) Use Polar Aprotic Solvent (DMF) c2b->s2b Yes s3a Flash Column Chromatography c3a->s3a Primary Method s3b Trituration with Non-Polar Solvent c3a->s3b Alternative

Caption: A logical guide to diagnosing and solving common issues.

Section 5: References

  • Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.[Link]

  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Wiley Online Library.[Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing.[Link]

  • The Bromination of Pyrazabole. DTIC.[Link]

  • Regioselectivity of pyrazole bromination. Reddit.[Link]

  • Bromination of pyrazole derivatives. ResearchGate.[Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate.[Link]

  • Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing.[Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry.[Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate.[Link]

  • Bromination - Common Conditions. Common Organic Chemistry.[Link]

  • Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI.[Link]

  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. PMC - NIH.[Link]

Sources

Technical Support Center: Deprotection Strategies for Ethyl 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in successfully converting the ethyl ester to the corresponding carboxylic acid while preserving the integrity of the pyrazole core.

As Senior Application Scientists, we understand that seemingly routine synthetic steps can present unexpected challenges. This resource is designed to explain the "why" behind the "how," empowering you to make informed decisions and troubleshoot effectively.

Table of Contents

  • Troubleshooting Guide: Common Issues & Solutions

  • Frequently Asked Questions (FAQs)

  • Recommended Deprotection Protocols

    • Protocol 1: Lithium Hydroxide (LiOH) Mediated Saponification (Preferred Method)

    • Protocol 2: Sodium Hydroxide (NaOH) Mediated Saponification

  • Reaction Workflow and Decision Logic

  • References

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during the deprotection of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient Base: The stoichiometric amount of base was not enough to drive the reaction to completion. 2. Low Reaction Temperature: The temperature may be too low for the saponification to proceed at a reasonable rate. 3. Poor Solubility: The starting material may not be fully dissolved in the solvent system, limiting its availability to the reagent.1. Increase the equivalents of base (e.g., from 1.5 eq. to 2.5 eq. of LiOH). 2. Gradually increase the reaction temperature (e.g., from 0 °C to room temperature), while monitoring for side product formation via TLC or LC-MS. 3. Add a co-solvent like THF or Dioxane to improve the solubility of the starting material.
Formation of a Debrominated Byproduct 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to nucleophilic aromatic substitution, replacing the bromo group. 2. Strong Nucleophile: The hydroxide ion (OH-) can act as a nucleophile, attacking the carbon bearing the bromine atom.1. Conduct the reaction at a lower temperature (e.g., 0 °C or even -10 °C). 2. Use a milder base like lithium hydroxide (LiOH), which is known to be effective for saponification at lower temperatures. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of Unidentified Impurities 1. Pyrazole Ring Opening: Under very harsh basic or acidic conditions, the pyrazole ring itself can degrade. 2. Reaction with Solvent: The solvent (e.g., methanol or ethanol) could potentially participate in side reactions if conditions are not well-controlled.1. Ensure the pH during workup does not become excessively acidic or basic. 2. Stick to aprotic co-solvents like THF or dioxane where possible. 3. Perform a thorough analysis of the impurities by LC-MS and NMR to identify their structures and deduce the degradation pathway.
Difficult Product Isolation / Emulsion during Workup 1. Formation of Salts: The carboxylate product can form salts that are partially soluble in both the aqueous and organic layers. 2. Insufficient Acidification: If the aqueous layer is not acidified sufficiently, the product will remain as the carboxylate salt and will not partition into the organic layer.1. During workup, after acidification, add a sufficient amount of brine to break up emulsions. 2. Ensure the aqueous layer is acidified to a pH of ~2-3 with a suitable acid (e.g., 1N HCl) to fully protonate the carboxylate. 3. Use a larger volume of organic solvent for extraction.

Frequently Asked Questions (FAQs)

Q1: Why is LiOH often preferred over NaOH or KOH for the saponification of sensitive substrates like this?

A1: Lithium hydroxide is often the base of choice for the saponification of esters in complex or sensitive molecules for several reasons. Firstly, LiOH is effective at lower temperatures (e.g., 0 °C to room temperature), which minimizes the risk of temperature-sensitive side reactions like debromination. Secondly, lithium salts are often more soluble in mixed aqueous/organic solvent systems, which can lead to more homogeneous reaction mixtures and cleaner conversions.

Q2: Can I use acidic conditions for this deprotection?

A2: While acid-catalyzed hydrolysis is a standard method for ester deprotection, it is generally not recommended for this specific substrate. The pyrazole ring system can be sensitive to strong acidic conditions, potentially leading to degradation or undesired side reactions. Basic saponification is a more reliable and predictable method in this context.

Q3: How can I monitor the progress of the reaction?

A3: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside the starting material. The product (carboxylic acid) is more polar and should have a lower Rf value than the starting material (ethyl ester). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • LC-MS: This will give you a clear picture of the conversion of the starting material to the product and will also help in the early detection of any side products, such as the debrominated species.

Q4: My reaction is complete, but I am struggling to isolate the pure carboxylic acid. What can I do?

A4: If you are having trouble with isolation, consider the following:

  • Acidification: Ensure you have acidified the aqueous layer to a pH of 2-3. Use a pH meter or pH paper for accuracy.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.

  • Purification: If the crude product is still impure, consider purification by recrystallization or column chromatography. For column chromatography, a silica gel column with a gradient of ethyl acetate in hexanes (with a small amount of acetic acid, e.g., 1%, to keep the product protonated) is a good starting point.

Recommended Deprotection Protocols

Protocol 1: Lithium Hydroxide (LiOH) Mediated Saponification (Preferred Method)

This protocol is designed to minimize side reactions by using a milder base at a controlled temperature.

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.5 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30-60 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Quenching: Once the starting material is consumed, quench the reaction by adding water.

  • Workup - Acidification: Carefully acidify the aqueous mixture to pH 2-3 with 1N HCl.

  • Workup - Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Sodium Hydroxide (NaOH) Mediated Saponification

This protocol uses a more common base but requires careful temperature control to avoid side product formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq.) dropwise.

  • Reaction Monitoring: Stir the reaction at the same temperature, monitoring by TLC or LC-MS.

  • Quenching and Workup: Follow the same quenching, acidification, extraction, and purification steps as described in Protocol 1.

Reaction Workflow and Decision Logic

The following diagram illustrates the general workflow for the deprotection and the key decision points for troubleshooting.

Deprotection_Workflow start_node Start: this compound protocol_node Select Protocol (LiOH preferred) start_node->protocol_node reaction_node Run Saponification (0°C to RT) protocol_node->reaction_node monitor_node Monitor by TLC/LC-MS reaction_node->monitor_node decision_node Reaction Complete? monitor_node->decision_node troubleshoot_side_product Side Product Detected? (e.g., Debromination) monitor_node->troubleshoot_side_product workup_node Aqueous Workup (Acidify to pH 2-3) decision_node->workup_node Yes troubleshoot_incomplete Troubleshoot: - Increase base eq. - Increase temp. decision_node->troubleshoot_incomplete No product_node Final Product: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid workup_node->product_node troubleshoot_incomplete->reaction_node troubleshoot_side_product->decision_node No optimize_conditions Optimize: - Lower temp. - Use LiOH troubleshoot_side_product->optimize_conditions Yes optimize_conditions->reaction_node

Caption: Deprotection workflow and troubleshooting decision tree.

References

  • Strategic Applications of Named Reactions in Organic Synthesis (2nd ed.). Kürti, L., & Czakó, B. (2005). Elsevier Academic Press.
  • Protective Groups in Organic Synthesis (5th ed.) . Wuts, P. G. M. (2014). John Wiley & Sons. (Detailed discussion on the choice of reagents for ester deprotection, including the use of LiOH for sensitive substrates). [Link]

Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for cross-coupling reactions involving ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this specific heterocyclic building block. The unique electronic and structural features of this substrate—namely, the electron-withdrawing ester at the C5 position and the two potentially coordinating nitrogen atoms of the pyrazole ring—present distinct challenges and opportunities in catalyst selection.

This guide moves beyond generic protocols to provide a troubleshooting framework based on mechanistic principles and field-proven strategies. We will explore the causality behind experimental choices to empower you to diagnose issues, optimize conditions, and achieve your synthetic goals efficiently.

Core Principles for Catalyst Selection

Before diving into specific problems, it's crucial to understand the role of each component in the catalytic cycle, especially as it pertains to our substrate. The N-methylation of the pyrazole ring prevents complications arising from acidic N-H protons, which can inhibit palladium catalysts.[1][2] However, the lone pair on the N2 nitrogen can still interact with the palladium center. The primary challenge stems from the electronic nature of the C4-Br bond, which is activated by the adjacent C5-ester group, making oxidative addition generally favorable.[3]

  • Palladium Precatalyst: The choice of Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is often less critical than the ligand, but modern, air-stable precatalysts (e.g., Buchwald G2, G3, G4 precatalysts) offer convenience and improved reproducibility by ensuring a consistent L:Pd ratio and facilitating the generation of the active Pd(0) species.[4]

  • Ligand: This is the most critical variable. For electron-deficient heteroaryl bromides like our substrate, bulky, electron-rich phosphine ligands are typically required.

    • Steric Bulk: Promotes the final reductive elimination step to release the product and regenerate the catalyst.

    • Electron-Donating Ability: Increases electron density on the palladium center, which can facilitate the initial oxidative addition step.[5][6]

  • Base: The base's role is multifaceted; it facilitates transmetalation in Suzuki couplings and deprotonates the nucleophile in Buchwald-Hartwig aminations.[7] Its strength and solubility can significantly impact reaction rate and side reactions.

  • Solvent: The solvent must solubilize all components and is often chosen based on the reaction temperature required. Aprotic polar solvents like dioxane, toluene, or DMF are common.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address the most common issues encountered during cross-coupling reactions with this compound.

Question: My Suzuki-Miyaura coupling reaction has stalled or shows low conversion. Where do I start troubleshooting?

Answer: Low conversion is a common issue that can often be resolved by systematically evaluating your setup and reagents.

  • Verify Reagent Quality & Inert Atmosphere: This is the simplest yet most overlooked area.

    • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. Check the quality of your boronic acid. If it's old, consider using a fresh bottle or recrystallizing it.[8]

    • Solvent Degassing: Oxygen can oxidize the active Pd(0) catalyst. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes.[8]

    • Base: Inorganic bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic. Ensure they are dry, as excess water can affect the reaction.[9]

  • Re-evaluate Your Catalyst System: If reagents are not the issue, focus on the catalyst.

    • Initial Choice: For this substrate, a robust starting point is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[10][11] It offers a good balance of stability and activity for many heteroaryl couplings.

    • Upgrade to Buchwald Ligands: If Pd(dppf)Cl₂ fails, moving to a more active catalyst system is the logical next step. Bulky, electron-rich biaryl phosphine ligands are highly effective for challenging substrates. Start with SPhos or XPhos, often used with Pd(OAc)₂ or as a pre-formed precatalyst like XPhos Pd G2.[4][5] These ligands are known to accelerate both oxidative addition and reductive elimination.

  • Optimize Reaction Parameters:

    • Temperature: While the C4-Br bond is activated, some coupling partners may require more thermal energy. Incrementally increase the temperature from a starting point of 80 °C up to 110 °C. Be aware that higher temperatures can sometimes lead to catalyst decomposition or side reactions.[12][13]

    • Base: The choice of base is critical. K₃PO₄ is a good starting point for Suzuki couplings. If that is not effective, switching to a stronger, more soluble base like Cs₂CO₃ can sometimes accelerate the transmetalation step.[12]

Troubleshooting Workflow Diagram

troubleshooting_workflow cluster_observations Initial Observation cluster_actions Troubleshooting Steps start Low / No Yield check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents First Step check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK note_reagents Degas solvents? Fresh boronic acid? check_reagents->note_reagents optimize_params Optimize Parameters check_catalyst->optimize_params Catalyst OK note_catalyst Try Pd(dppf)Cl₂? Move to XPhos/SPhos? check_catalyst->note_catalyst success Successful Coupling optimize_params->success note_params Increase Temp? Change Base/Solvent? optimize_params->note_params

Caption: A stepwise workflow for troubleshooting failed coupling reactions.

Question: I am observing significant debromination (hydrodehalogenation) of my starting material. How can I suppress this side reaction?

Answer: Debromination is a common side reaction, particularly with electron-deficient heteroaryl halides. It occurs when the organopalladium halide intermediate undergoes protonolysis or reacts with a hydride source before it can proceed through the desired coupling pathway.

  • Lower the Reaction Temperature: This is often the most effective first step. Side reactions can have a higher activation energy than the desired coupling, so reducing the temperature can significantly improve selectivity. Try running the reaction at a lower temperature for a longer period.

  • Choose a Milder Base: Strong bases, especially in the presence of trace water or alcohol, can promote protonolysis. If you are using a strong base like KOH or NaOtBu, consider switching to a weaker inorganic base like K₂CO₃ or even KF.[14][15]

  • Protect the Pyrrole Nitrogen (If Applicable): While your substrate is N-methylated, it's a critical point for related pyrazoles. Unprotected N-H groups can lead to debromination. N-protection (e.g., with a BOC group) can suppress this side reaction, although the BOC group may sometimes be cleaved under the reaction conditions.[16]

  • Increase Ligand-to-Palladium Ratio: Sometimes, catalyst decomposition can lead to palladium black, which is known to catalyze dehalogenation. Ensuring a slight excess of the phosphine ligand can help stabilize the active catalytic species and prevent the formation of palladium black.

Question: I want to perform a Buchwald-Hartwig amination. Which catalyst system is recommended for coupling amines to this pyrazole core?

Answer: The Buchwald-Hartwig amination of five-membered heterocyclic bromides can be challenging due to potential catalyst inhibition.[2][17] However, significant progress has been made with specialized ligands.

  • Recommended Ligand Families:

    • Bulky Biarylphosphines: This is the premier class of ligands for C-N coupling. For your specific substrate, ligands like tBuBrettPhos and AdBrettPhos are excellent starting points.[17] These ligands are both sterically demanding and electron-rich, which is necessary to facilitate the challenging reductive elimination of the C-N bond.

    • Josiphos or DavePhos-type Ligands: For certain amine classes, ferrocene-based ligands like tBuDavePhos have also shown success with bromopyrazoles, particularly when high temperatures are required.[18][19]

  • Choice of Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[20][21]

  • Palladium Source: Using a Pd(dba)₂ or Pd(OAc)₂ source with the chosen ligand is common. However, for reproducibility and ease of use, using an air-stable precatalyst like tBuBrettPhos Pd G4 is highly recommended. These precatalysts simplify reaction setup and ensure the correct ligand-to-metal ratio.

Recommended Starting Conditions for Different Coupling Reactions
Coupling TypeRecommended Catalyst/LigandRecommended BaseSolventTemp (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (3-5 mol%) or XPhos Pd G3 (1-2 mol%)K₃PO₄ or Cs₂CO₃ (2 eq.)Dioxane/H₂O (10:1)80-100
Buchwald-Hartwig tBuBrettPhos Pd G4 (1-2 mol%)NaOtBu (1.2-1.5 eq.)Toluene or Dioxane100-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-3 mol%), CuI (4-5 mol%)Et₃N or DIPATHF or DMF25-60
Heck Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃N (1.5 eq.)DMF or Acetonitrile100-120

Frequently Asked Questions (FAQs)

Q1: Why are pyrazoles sometimes considered "difficult" substrates in cross-coupling? The primary reason is the potential for the pyrazole's nitrogen lone pairs to coordinate to the palladium center. This can lead to the formation of stable, off-cycle complexes that inhibit or deactivate the catalyst.[1] While your N-methylated substrate is less problematic than N-H pyrazoles, this effect can still play a role. Using bulky ligands helps to disfavor such coordination and keep the catalyst active.

Q2: How does the C5-ester group influence the reaction? The ethyl carboxylate group is strongly electron-withdrawing. This has two main effects:

  • It makes the C4 carbon atom more electron-deficient, which generally accelerates the rate-limiting oxidative addition of the C4-Br bond to the Pd(0) catalyst.[3][7]

  • It can make the final reductive elimination step more challenging. This is another reason why bulky, electron-rich ligands are essential—they promote this final, product-releasing step.

Q3: For a Sonogashira coupling, are copper-free conditions a better option for my substrate? Copper-free Sonogashira couplings can be advantageous as they avoid issues related to copper-mediated homocoupling of the alkyne (Glaser coupling).[22] For your substrate, a good starting point for a copper-free system would be a palladium source like Pd(OAc)₂ with a bulky phosphine ligand and a tertiary amine base at a slightly elevated temperature. However, the classic Pd/CuI system is often very efficient and should be attempted first due to its reliability.[23][24]

Q4: Can I use Nickel catalysts as a lower-cost alternative to Palladium? Yes, nickel catalysis is a rapidly evolving field and can be an excellent alternative, especially for C-N couplings.[25] Nickel catalysts, often paired with specialized ligands like the DalPhos family, can effectively couple (hetero)aryl chlorides and bromides.[25] They often operate via different mechanisms and can sometimes offer complementary reactivity to palladium. However, they can be more sensitive to air and moisture, requiring stricter inert techniques.

Standard Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add degassed 1,4-dioxane (to achieve approx. 0.1 M concentration) and degassed water (1/10th the volume of dioxane).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[26]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask or microwave vial under an argon atmosphere, add the palladium precatalyst (e.g., tBuBrettPhos Pd G4, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Add anhydrous, degassed toluene or dioxane (to achieve approx. 0.1-0.2 M concentration).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[18][27]

References

Technical Support Center: Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its stability, with a primary focus on preventing unwanted hydrolysis of the ethyl ester functionality. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity of your experiments and the successful outcome of your synthetic routes.

Introduction to the Challenge: The Susceptibility of an Ester to Hydrolysis

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] The ethyl ester group, while essential for many synthetic transformations, is susceptible to hydrolysis—the cleavage of the ester bond by water to form the corresponding carboxylic acid and ethanol.[2][3] This side reaction can be a significant issue, leading to reduced yields, purification difficulties, and the formation of unintended byproducts.

The rate of ester hydrolysis is highly dependent on the reaction conditions, particularly the presence of water, and is significantly catalyzed by both acids and bases.[3] Understanding the mechanisms and influential factors is the first step toward effective prevention.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address the common issues and questions that arise during the handling and reaction of this compound.

Q1: My ester is hydrolyzing during a reaction. How can I confirm this is happening?

A1: The most direct evidence of hydrolysis is the appearance of the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid) in your reaction mixture. This can be detected by several analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the starting ester. You will observe a new, lower Rf spot corresponding to the acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic quartet and triplet of the ethyl group (around 4.4 and 1.4 ppm, respectively) will diminish, while a broad peak corresponding to the carboxylic acid proton may appear. In ¹³C NMR, you will see the disappearance of the ethyl group signals and a shift in the carbonyl carbon resonance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the mass of the hydrolyzed product.

Q2: What are the primary causes of unintentional hydrolysis of my pyrazole ester?

A2: Unintentional hydrolysis is almost always linked to one or more of the following factors:

  • Presence of Water: This is the most critical factor. Water can be introduced from wet solvents, reagents, or glassware, or absorbed from the atmosphere.

  • Acidic or Basic Conditions: Both acids and bases can catalyze the hydrolysis of esters.[3] Many common reagents and reaction conditions can be acidic or basic, creating an environment conducive to hydrolysis.

  • Elevated Temperatures: Like most chemical reactions, the rate of hydrolysis increases with temperature. Running reactions at elevated temperatures for extended periods can exacerbate hydrolysis.

Q3: I am performing a Suzuki coupling with my bromo-pyrazole ester. I'm seeing significant hydrolysis. What can I do?

A3: Suzuki couplings often employ basic conditions, which can promote ester hydrolysis. Here’s a systematic approach to troubleshooting this issue:

  • Choice of Base: This is the most critical parameter. Strong bases like sodium hydroxide or potassium hydroxide will readily hydrolyze the ester.[4] Opt for milder bases.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are often effective and are less prone to causing hydrolysis than hydroxides.

    • Potassium Phosphate (K₃PO₄): This can be a good choice, particularly in anhydrous conditions.

    • Organic Bases: In some cases, non-nucleophilic organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although they are less common in Suzuki reactions.

  • Solvent System: The choice of solvent is also crucial.

    • Anhydrous Solvents: Using strictly anhydrous solvents like dioxane, THF, or DMF is highly recommended. Ensure solvents are freshly distilled or from a sealed bottle over molecular sieves.

    • Minimize Water in Biphasic Systems: If an aqueous phase is necessary for the base, minimize the amount of water and consider using degassed water.

  • Reaction Temperature and Time:

    • Lower the Temperature: If the coupling proceeds at a reasonable rate at a lower temperature, this can significantly reduce the extent of hydrolysis.

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

Troubleshooting Suzuki Coupling Hydrolysis

ParameterProblematic ConditionRecommended SolutionRationale
Base Strong inorganic bases (e.g., NaOH, KOH)Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)Minimizes base-catalyzed hydrolysis of the ester.
Solvent Wet solvents or excessive waterAnhydrous solvents (dioxane, THF, DMF)Reduces the availability of water for the hydrolysis reaction.
Temperature High temperatures for extended periodsLowest effective temperatureSlows the rate of the hydrolysis side reaction.
Reaction Time Prolonged reaction timesMonitor closely and quench upon completionMinimizes the time the ester is exposed to hydrolytic conditions.

Experimental Protocols for Preventing Hydrolysis

Here are detailed protocols for common experimental scenarios, designed to minimize the risk of hydrolysis.

Protocol 1: General Handling and Storage

To ensure the long-term stability of this compound, follow these storage guidelines:

  • Storage Container: Store the compound in a tightly sealed container to prevent moisture ingress.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store in a cool, dry place. Refrigeration is generally recommended.

  • Desiccant: Storing the container within a desiccator can provide an additional layer of protection against moisture.

Protocol 2: Setting up a Reaction under Anhydrous Conditions

This protocol is essential for any reaction where hydrolysis is a concern.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator over a drying agent.

  • Solvent and Reagent Preparation:

    • Use freshly distilled anhydrous solvents or solvents from a commercial system (e.g., PureSolv).

    • Dry liquid reagents over appropriate drying agents if necessary.

    • Solid reagents should be dried in a vacuum oven.

  • Reaction Assembly:

    • Assemble the glassware hot and allow it to cool under a positive pressure of an inert gas (nitrogen or argon).

    • Use septa and cannulation techniques for the transfer of liquids.

    • Add solid reagents under a positive flow of inert gas.

  • Reaction Monitoring:

    • Maintain a positive inert gas pressure throughout the reaction.

    • For reactions open to the air (e.g., with a condenser), use a drying tube filled with a desiccant.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis reaction and a decision-making workflow for troubleshooting.

Diagram 1: The Hydrolysis Reaction

Hydrolysis Ester This compound Products Carboxylic Acid + Ethanol Ester->Products Hydrolysis Water H₂O Water->Products Catalyst H⁺ or OH⁻ Catalyst->Products

Caption: The hydrolysis of the pyrazole ester to its corresponding carboxylic acid and ethanol, catalyzed by acid or base.

Diagram 2: Troubleshooting Workflow for Hydrolysis

Troubleshooting Start Hydrolysis Detected? Check_Conditions Review Reaction Conditions Start->Check_Conditions Yes Anhydrous Was the reaction run under strictly anhydrous conditions? Check_Conditions->Anhydrous Dry_Reagents Re-dry all solvents and reagents. Use molecular sieves. Anhydrous->Dry_Reagents No Base_Acid Are acidic or basic impurities possible catalysts? Anhydrous->Base_Acid Yes Dry_Reagents->Base_Acid Scavenger Add a non-nucleophilic base or acid scavenger. Base_Acid->Scavenger Yes Temperature Can the reaction temperature be lowered? Base_Acid->Temperature No Scavenger->Temperature Lower_Temp Decrease reaction temperature. Monitor for longer time. Temperature->Lower_Temp Yes Protecting_Group Consider a more robust strategy (e.g., protecting group). Temperature->Protecting_Group No Success Problem Solved Lower_Temp->Success Protecting_Group->Success

Caption: A logical flow for troubleshooting and resolving issues with ester hydrolysis during a chemical reaction.

Concluding Remarks

The successful use of this compound in organic synthesis hinges on the ability to control its reactivity and prevent unwanted side reactions. By understanding the principles of ester hydrolysis and implementing the rigorous experimental techniques outlined in this guide, researchers can significantly improve their reaction outcomes. Careful attention to the choice of reagents, the exclusion of water, and the optimization of reaction conditions are paramount to preserving the integrity of the ethyl ester group and achieving high yields of the desired products.

References

  • Hiremath, R. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Askin, D. (2024). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synfacts. [Link]

  • Various Authors. (2024). Struggling with Suzuki Reaction. Reddit. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • ChemistNate. (2021). Saponification (Hydrolysis of Esters with OH-). YouTube. [Link]

  • It's Dr. Dan. (2023). Acid and Base (Saponification) Hydrolysis Explained. YouTube. [Link]

  • PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. [Link]

  • Shah, S. et al. (2014). Current status of pyrazole and its biological activities. PMC. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Critical Role of Purity in Pyrazole-Based Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a component of numerous pharmacologically active compounds.[1][2] The precise substitution pattern on the pyrazole ring is crucial for biological activity, and even minor impurities, such as regioisomers, can significantly impact efficacy and safety. Therefore, a robust and validated analytical method for purity assessment is paramount.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[3] Its high resolution, sensitivity, and reproducibility make it the method of choice for the purity analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This guide will focus on a comparative analysis of HPLC methods for separating this compound from its potential regioisomeric impurity, ethyl 4-bromo-2-methyl-2H-pyrazole-5-carboxylate. The formation of such N-methylated regioisomers is a common challenge in the synthesis of substituted pyrazoles.

The Analytical Challenge: Separating Regioisomers

The primary challenge in the purity analysis of this compound lies in the effective separation of the target molecule from its closely related impurities, particularly regioisomers. These isomers often have very similar physicochemical properties, making their separation difficult. The choice of stationary phase, mobile phase composition, and other chromatographic parameters is critical to achieving the necessary resolution.

Proposed HPLC Method and Comparative Analysis

Based on extensive experience with the analysis of pyrazole derivatives and a thorough review of existing literature on the separation of heterocyclic compounds, a robust reversed-phase HPLC (RP-HPLC) method is proposed.

Experimental Protocol:

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase provides the necessary hydrophobicity to retain the pyrazole derivatives while allowing for effective separation based on subtle differences in polarity.

2. Reagents and Sample Preparation:

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid (0.1% v/v). The addition of a small amount of acid to the mobile phase helps to protonate any residual silanols on the stationary phase, reducing peak tailing and improving peak shape.

  • Sample Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the diluent. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the diluent.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm. Pyrazole derivatives typically exhibit strong UV absorbance in this region. A PDA detector can be used to scan a wider range to determine the optimal wavelength.

Comparative Data: Analyte vs. Potential Impurity

The following table presents hypothetical, yet realistic, data from the analysis of a sample containing both this compound and its regioisomeric impurity, ethyl 4-bromo-2-methyl-2H-pyrazole-5-carboxylate, using the proposed HPLC method.

ParameterThis compound (Analyte)Ethyl 4-bromo-2-methyl-2H-pyrazole-5-carboxylate (Impurity)
Retention Time (min) 15.216.5
Resolution (Rs) -> 2.0
Tailing Factor (T) 1.11.2
Theoretical Plates (N) > 10000> 9000

Interpretation of Results:

The proposed method demonstrates a successful separation of the target analyte from its potential regioisomeric impurity, as indicated by a resolution value greater than 2.0. The tailing factors are close to 1, indicating good peak symmetry. The high number of theoretical plates signifies excellent column efficiency.

Method Validation: A Trustworthy and Self-Validating System

To ensure the reliability and accuracy of the analytical data, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.

Key Validation Parameters:
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the baseline separation of the analyte from all potential impurities.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be evaluated, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualizing the Workflow and Logic

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Prep_Standard Prepare Reference Standard Solution HPLC_System HPLC System (Pump, Autosampler, Oven) Prep_Standard->HPLC_System Inject Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Inject Column C18 Column HPLC_System->Column Detector PDA/UV Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report (Purity, Impurity Profile) Integration->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Framework for HPLC Method Development

Method_Development_Logic Analyte_Properties Analyte Physicochemical Properties Polarity, pKa, UV Absorbance Initial_Conditions Initial Chromatographic Conditions Column: C18 Mobile Phase: ACN/H2O Analyte_Properties->Initial_Conditions Informs selection of Optimization Method Optimization Gradient Profile Mobile Phase pH Temperature Flow Rate Initial_Conditions->Optimization Iterative refinement Validation Method Validation (ICH) Specificity Linearity Accuracy Precision Robustness Optimization->Validation Finalized method

Caption: Logical progression of HPLC method development for purity analysis.

Troubleshooting Common HPLC Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient profile; try a different organic modifier (e.g., methanol).
Column degradation.Replace the column.
Peak Tailing Active silanol groups on the column.Ensure the mobile phase pH is appropriate; use a mobile phase additive like formic acid or trifluoroacetic acid.
Column overload.Reduce the sample concentration or injection volume.
Ghost Peaks Contamination in the mobile phase or sample.Use fresh, high-purity solvents; ensure proper sample filtration.
Carryover from previous injections.Implement a needle wash step in the autosampler method.
Baseline Drift Column not equilibrated.Increase the column equilibration time.
Fluctuations in detector lamp intensity.Allow the detector to warm up sufficiently; replace the lamp if necessary.

Conclusion

This guide has provided a comprehensive framework for the purity analysis of this compound by HPLC. By understanding the scientific principles behind the method development and validation process, researchers can ensure the generation of accurate and reliable data, which is essential for the advancement of drug discovery and development programs. The proposed HPLC method, coupled with a rigorous validation strategy, provides a robust platform for the quality control of this important chemical intermediate.

References

  • U.A.B. Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • National Institutes of Health (NIH). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • African Journals Online (AJOL). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific scaffold, ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, serves as a versatile building block for creating novel therapeutic candidates.[4]

This guide provides a comprehensive, technically-grounded framework for validating the biological activity of new derivatives based on this core structure. We will move beyond simple protocols to explain the causality behind experimental choices, establish self-validating systems, and compare novel compounds against established alternatives, thereby providing a robust pathway for your research and development efforts.

Overall Validation Workflow

The initial screening and validation of novel pyrazole derivatives follow a logical progression from broad cytotoxicity assessments to more specific antimicrobial or targeted enzymatic assays. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Lead Optimization Synthesis Synthesis of Derivatives Purity Purity & Characterization (NMR, Mass Spec) Synthesis->Purity Cytotoxicity Broad Spectrum Cytotoxicity Screening (e.g., MTT Assay) Purity->Cytotoxicity Antimicrobial Primary Antimicrobial Screening (e.g., Disk Diffusion) Purity->Antimicrobial IC50 IC50 Determination (Dose-Response) Cytotoxicity->IC50 MIC MIC Determination (Broth Dilution) Antimicrobial->MIC Selectivity Selectivity Index (Cancer vs. Normal Cells) IC50->Selectivity Mechanism Mechanism of Action (e.g., Enzyme Inhibition Assay) Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow for validating novel pyrazole derivatives.

Part 1: Anticancer Activity Validation

Numerous studies have demonstrated that pyrazole derivatives can possess potent anticancer activities by targeting various cellular mechanisms, including the inhibition of critical enzymes like cyclin-dependent kinases (CDK2), VEGFR-2, and PI3 kinase.[5] Therefore, a primary and logical first step in validating new derivatives is to assess their cytotoxic potential against relevant cancer cell lines.

Chosen Assay: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial cytotoxicity screening.[6][7] Its selection is based on its reliability, high throughput, and direct correlation of metabolic activity with cell viability.[8] The principle is elegant: viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells, which can be quantified spectrophotometrically.[10]

This protocol is a synthesized standard for assessing the cytotoxicity of a novel compound ("Test Compound") against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[11][12]

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize, count, and dilute the cells to a concentration of 7.5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well flat-bottom plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of the Test Compound in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of the Test Compound in serum-free media. It is crucial to use serum-free media during treatment to avoid compound-protein interactions that could skew results.[9]

    • Carefully aspirate the overnight media from the cells and add 100 µL of each compound dilution to the wells in triplicate.

    • Self-Validation Controls: Include wells for:

      • Untreated Control: Cells with media only (represents 100% viability).

      • Solvent Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds.

      • Blank Control: Media only, with no cells (for background subtraction).[13]

    • Incubate the plate for a predetermined exposure time (e.g., 48 hours) at 37°C and 5% CO₂.[14]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[9]

    • Add 20 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[8]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the media containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[9][13]

    • Measure the absorbance (OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[10] A reference wavelength of >650 nm can be used to reduce background noise.

The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[14]

  • Calculate Percentage Viability:

    • % Viability = [(OD_Test - OD_Blank) / (OD_Untreated - OD_Blank)] * 100

  • Determine IC₅₀: Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

The potency of your novel derivatives should be compared against a standard-of-care chemotherapeutic agent to provide context.

Table 1: Comparative Anticancer Activity (Hypothetical Data)

CompoundTarget Cell LineIC₅₀ (µM)
Derivative A MCF-7 (Breast Cancer)8.5 ± 0.7
Derivative B MCF-7 (Breast Cancer)15.2 ± 1.1
Derivative C MCF-7 (Breast Cancer)> 100
Doxorubicin (Std.) MCF-7 (Breast Cancer)5.2 ± 0.5[11]
Derivative A A549 (Lung Cancer)12.1 ± 0.9
Derivative B A549 (Lung Cancer)28.4 ± 2.3
Derivative C A549 (Lung Cancer)> 100
Cisplatin (Std.) A549 (Lung Cancer)9.3 ± 0.8

Data are presented as mean ± standard deviation.

From this hypothetical data, Derivative A emerges as the most promising candidate for further investigation.

G cluster_workflow MTT Assay Workflow cluster_principle Assay Principle start Seed Cells in 96-Well Plate incubate1 Incubate Overnight (Allow Attachment) start->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate for Exposure Time (48h) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze live_cell Live Cell with Active Mitochondria enzyme Mitochondrial Dehydrogenase live_cell->enzyme mtt MTT (Yellow, Soluble) formazan Formazan (Purple, Insoluble) mtt->formazan Reduction by Enzyme quantify Spectrophotometric Quantification formazan->quantify

Caption: Workflow and principle of the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity Validation

The pyrazole scaffold is also a key component in many compounds with significant antibacterial and antifungal properties.[15][16][17] Therefore, screening derivatives for antimicrobial activity is a valuable parallel validation pathway.

Chosen Assay: Kirby-Bauer Disk Diffusion Test

For initial screening, the Kirby-Bauer agar disk diffusion method is the industry standard.[18] It is chosen for its simplicity, cost-effectiveness, and ability to qualitatively screen multiple compounds against various microorganisms simultaneously.[19] The principle relies on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism. The presence and size of a clear "zone of inhibition" around the disk indicate the compound's ability to halt microbial growth.[20]

This protocol outlines the standardized procedure for testing compounds against representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

  • Prepare Inoculum:

    • Select 3-5 isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility as it standardizes the inoculum density.

  • Inoculate Agar Plate:

    • Use Mueller-Hinton agar for bacteria and a suitable medium like Sabouraud Dextrose Agar for fungi. The agar depth must be a uniform 4 mm.[18]

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[20]

    • Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[18][20]

  • Apply Antimicrobial Disks:

    • Prepare sterile blank paper disks by impregnating them with a known concentration of your Test Compound dissolved in a suitable solvent.

    • Aseptically place the disks onto the inoculated agar surface using sterile forceps. Gently press each disk to ensure complete contact.[20]

    • Space the disks far enough apart to prevent the overlapping of inhibition zones.

    • Self-Validation Controls:

      • Positive Control: Disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

      • Negative Control: A disk impregnated only with the solvent used to dissolve the test compounds.

  • Incubation:

    • Invert the plates and incubate them under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).[18][21]

    • The "15-15-15 minute rule" should be observed: inoculate plates within 15 minutes of preparing the suspension, apply disks within 15 minutes of inoculation, and place plates in the incubator within 15 minutes of applying disks.[21]

  • Measure and Interpret Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or caliper.

    • The size of the zone correlates with the susceptibility of the microorganism to the compound.

The results are presented as the diameter of the inhibition zone. These values allow for a direct comparison of the relative potency of different derivatives and their spectrum of activity.

Table 2: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundS. aureus (Gram +) Zone (mm)E. coli (Gram -) Zone (mm)C. albicans (Fungus) Zone (mm)
Derivative A 18158
Derivative B 221920
Derivative C 7 (No inhibition)7 (No inhibition)7 (No inhibition)
Ciprofloxacin (Std.) 2530N/A
Fluconazole (Std.) N/AN/A24
Solvent (DMSO) 7 (No inhibition)7 (No inhibition)7 (No inhibition)

Zone diameters include the 7 mm disk.

In this scenario, Derivative B shows promising broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, warranting further investigation, such as determining its Minimum Inhibitory Concentration (MIC).

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information (PMC). [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information (PMC). [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development (IJNRD). [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information (PMC). [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information (PMC). [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information (PMC). [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]

  • Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

  • Biologically active pyrazole derivatives. ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

Sources

structure-activity relationship of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate Analogues

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," appearing in numerous approved therapeutic agents, from the blockbuster anti-inflammatory drug Celecoxib to a host of kinase inhibitors used in oncology, such as Crizotinib and Ruxolitinib.[2][3] The this compound core represents a particularly valuable starting point for chemical library synthesis. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing molecular diversity, typically through transition metal-catalyzed cross-coupling reactions.[4]

This guide, intended for researchers and drug development professionals, offers a comparative analysis of the structure-activity relationships (SAR) for analogues derived from this core structure. By synthesizing findings from various studies, we will explore how modifications at key positions—the N1-substituent, the C4-bromo group, and the C5-ethyl carboxylate—influence biological activity, with a particular focus on anticancer and anti-inflammatory applications.

The Core Scaffold: Synthetic Access and Key Features

The synthesis of the core pyrazole ring is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the specific scaffold , this would involve a substituted hydrazine and a β-ketoester. Subsequent bromination, often using reagents like N-bromosuccinimide (NBS), regioselectively installs the bromine atom at the electron-rich C4 position.[4]

The workflow for generating a library of analogues from this scaffold is a classic example of divergent synthesis, a strategy employed to rapidly generate multiple distinct compounds from a common intermediate. This approach is highly efficient for exploring the chemical space around a promising hit compound.

G cluster_0 Core Synthesis cluster_1 Analogue Diversification start 1,3-Dicarbonyl + Methylhydrazine core Ethyl 1-methyl-1H- pyrazole-5-carboxylate start->core Cyclocondensation brominated_core Ethyl 4-bromo-1-methyl-1H- pyrazole-5-carboxylate core->brominated_core Bromination (e.g., NBS) c4_coupling C4-Analogues (Suzuki, Sonogashira, etc.) brominated_core->c4_coupling Cross-Coupling Reactions c5_hydrolysis C5-Carboxylic Acid brominated_core->c5_hydrolysis Ester Hydrolysis c5_amides C5-Amide Analogues c5_hydrolysis->c5_amides Amide Coupling caption General workflow for the synthesis and diversification of the pyrazole scaffold.

Figure 1. Synthetic workflow for generating analogues.

Comparative SAR Analysis of Analogues

The biological activity of pyrazole derivatives can be exquisitely sensitive to the nature and position of substituents. We will now examine the impact of modifications at three key positions.

Modification of the N1-Substituent: Impact on Potency and Selectivity

The N1 position of the pyrazole ring is frequently substituted to modulate pharmacokinetic properties and to probe for interactions with the target protein. While our core scaffold specifies a methyl group, varying this substituent can have profound effects.

In a study on pyrazole-based inhibitors of the metalloprotease meprin, substitution at the N1 position was explored.[6] While the parent NH-pyrazole was potent, the introduction of an N1-methyl group led to a 4- to 6-fold decrease in activity.[6] However, extending the N1-substituent to a benzyl group restored potency, suggesting the presence of a nearby hydrophobic pocket in the enzyme's active site that can be exploited by larger substituents.[6] This highlights a critical principle in medicinal chemistry: the effect of a substituent is highly dependent on the topology of the target protein.

In the context of kinase inhibition, the N1-substituent often projects into the solvent-exposed region of the ATP-binding site. This allows for the introduction of larger, more polar groups to improve solubility and other physicochemical properties without necessarily disrupting the core binding interactions.

The C4-Position: A Gateway to New Chemical Space

The bromine atom at the C4 position is not merely a substituent; it is a versatile functional group that enables a wide array of subsequent chemical transformations. Its primary role in many medicinal chemistry campaigns is to serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings).[4] This allows for the rapid introduction of diverse aryl, heteroaryl, or alkyl groups, enabling a broad exploration of the surrounding chemical space.

For example, in the development of pyrazole-based c-Jun N-terminal kinase (JNK) inhibitors, the C4 position was modified to explore interactions within the kinase hinge-binding region.[7] While direct substitution at C4 was not the focus of that particular study, the general principle of using a C4-halo intermediate for diversification is a well-established and powerful strategy.

The electronic nature of the C4-substituent also modulates the properties of the pyrazole ring itself. Replacing the electron-withdrawing bromine with electron-donating groups can impact the pKa of the ring system and the binding affinity to the target.

The C5-Position: Bioisosteric Replacement of the Ethyl Ester

The ethyl ester at the C5 position is a common feature in early-stage drug candidates due to its straightforward synthesis. However, esters are often metabolic liabilities, being susceptible to rapid hydrolysis by plasma esterases.[8] This can lead to poor pharmacokinetic profiles and premature clearance of the drug. Therefore, replacing the ester with a more stable bioisostere is a common optimization strategy.

Bioisosteres are functional groups that possess similar physicochemical properties and produce broadly similar biological effects.[8] The most common and effective bioisosteric replacement for an ester is a carboxamide.

Modification Rationale Typical Outcome Supporting Evidence
Ester to Carboxamide Improve metabolic stability against esterases. Introduce new hydrogen bonding vectors.Enhanced plasma stability, potentially altered potency and solubility.Numerous studies show that pyrazole-5-carboxamide derivatives exhibit potent biological activities, including anticancer and fungicidal effects.[9][10][11]
Ester to 1,3,4-Oxadiazole Introduce a metabolically robust, non-hydrolyzable group. Mimics the steric and electronic profile of the ester.Significantly improved metabolic stability while often retaining biological activity.Oxadiazoles are well-established ester bioisosteres known for their resistance to hydrolysis.[8]
Ester to Carboxylic Acid Introduce a charged group to improve solubility or target specific interactions (e.g., with basic residues like lysine or arginine).Increased solubility, but may introduce issues with cell permeability and oral bioavailability.Often an intermediate step towards making amides, but can be the final desired functionality.[10]

A study on novel pyrazole-5-carboxamide derivatives as potential anticancer agents found that specific amide analogues exhibited potent inhibitory activity against the MGC-803 cancer cell line, with IC50 values in the low micromolar range.[11] For example, compound 8e from this study, a pyrazole-5-carboxamide, was identified as a potent telomerase inhibitor with an IC50 of 1.02 µM.[11] This demonstrates that the conversion from an ester to an amide can lead to highly potent compounds.

G cluster_0 C5-Ester Modification Strategy start C5-Ethyl Ester (Parent Compound) acid C5-Carboxylic Acid start->acid Hydrolysis oxadiazole C5-Oxadiazole (Metabolically Robust) start->oxadiazole Multi-step Conversion amide C5-Amide (Improved Stability) acid->amide Amide Coupling caption Bioisosteric replacement strategies for the C5-ester group.

Figure 2. Bioisosteric replacement strategies for the C5-ester.

Experimental Methodologies

To facilitate further research, we provide representative protocols for the synthesis of a key intermediate and for a common biological assay.

Protocol 1: Synthesis of Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

This protocol is a representative example of pyrazole synthesis followed by bromination.

Materials:

  • Ethyl 2,4-dioxopentanoate (a 1,3-dicarbonyl)

  • Methylhydrazine

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Chloroform

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Cyclocondensation:

    • Dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol in a round-bottom flask.

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Purify the crude product (ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate) by column chromatography on silica gel.

  • Bromination:

    • Dissolve the purified pyrazole from the previous step (1.0 eq) in chloroform.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting solid, ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate, can be further purified by recrystallization if necessary.

Rationale: This two-step procedure is a robust and widely used method for accessing 4-bromopyrazole scaffolds.[5] The initial Knorr pyrazole synthesis is highly efficient, and the subsequent bromination with NBS is selective for the electron-rich C4 position of the pyrazole ring.

Protocol 2: In-Vitro Kinase Inhibition Assay (Representative)

Given that many pyrazole derivatives are potent kinase inhibitors, this protocol outlines a common method for assessing their activity.[12]

Materials:

  • Recombinant human kinase (e.g., Akt1, Aurora A)

  • Kinase-specific peptide substrate

  • Adenosine-5'-triphosphate (ATP), [γ-³³P]-ATP

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase enzyme in a 96-well plate.

    • Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control.

    • Pre-incubate the plate for 10 minutes at 30°C to allow the compound to bind to the kinase.

  • Initiation and Termination:

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

    • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing and Detection:

    • Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the paper and place it in scintillation fluid.

    • Measure the amount of incorporated ³³P (representing phosphorylated substrate) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Rationale: This radiometric assay is a gold-standard method for directly measuring kinase activity. It is highly sensitive and provides quantitative data (IC50 values) that are essential for comparing the potency of different analogues and establishing a clear SAR.

Conclusion and Future Directions

The this compound scaffold is a highly tractable starting point for the development of novel bioactive compounds. The structure-activity relationships derived from the literature suggest several key principles for optimization:

  • The N1-position can be modified to probe for interactions in solvent-exposed regions of a binding site, often allowing for the introduction of groups to improve physicochemical properties.

  • The C4-bromo group is an invaluable synthetic handle for introducing diversity through cross-coupling reactions, enabling rapid exploration of the SAR in this region.

  • The C5-ethyl ester is a metabolic liability that should be addressed during lead optimization. Conversion to a carboxamide is a proven strategy to enhance metabolic stability and often leads to potent analogues with improved drug-like properties.

Future research in this area should focus on the systematic, parallel synthesis of analogue libraries where each of these three positions is varied independently and in combination. By combining this synthetic strategy with high-throughput biological screening, researchers can efficiently map the SAR for this privileged scaffold against new biological targets, accelerating the discovery of the next generation of pyrazole-based therapeutics.

References

  • Zhang, N., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Molecules. Available from: [Link]

  • Faria, J. V., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Li, P., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available from: [Link]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry.
  • Abdel-Aziz, M., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Molecular Diversity. Available from: [Link]

  • Prie, G., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available from: [Link]

  • Sangani, C. B., et al. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023).
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available from: [Link]

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • Shi, J-B., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry. Available from: [Link]

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Biomedicines. Available from: [Link]

  • Nguyen, T. H. X., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available from: [Link]

  • Singh, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Medicinal Chemistry. Available from: [Link]

  • Hu, Y-Z., et al. (2016). Design, Synthesis and Biological Evaluation of Pyrazol-Furan Carboxamide Analogues as Novel Akt Kinase Inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Wotka, S., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • D'Andrea, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available from: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. On the Practice of Medicinal Chemistry. Available from: [Link]

  • Nguyen, T. H. X., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available from: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available from: [Link]

  • Gläser, J., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available from: [Link]

  • PubChem. 4-Bromopyrazole. Available from: [Link]

Sources

A Comparative Guide to Bioisosteric Replacement of the Bromo Group in Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profile. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a rational approach to fine-tune the properties of a molecule to enhance efficacy, improve safety, and optimize pharmacokinetic properties.[1][2] This guide provides an in-depth comparative analysis of bioisosteric replacements for the bromo group in ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, a scaffold of significant interest due to the prevalence of pyrazoles in approved pharmaceuticals.[3][4][5]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[3][4][6][7] Its versatility allows for diverse substitution patterns that can be tailored to interact with a wide array of biological targets. The 4-position of the pyrazole ring is a key vector for modification, and the presence of a halogen, such as bromine, provides a convenient synthetic handle for introducing a variety of functional groups through cross-coupling reactions. However, the bromo group itself may not be optimal for a drug candidate due to potential metabolic liabilities or suboptimal physicochemical properties. Therefore, its replacement with suitable bioisosteres is a critical step in the lead optimization process.

This guide will explore the rationale behind selecting various bioisosteres, present a comparative analysis of their predicted and experimentally determined properties, and provide detailed protocols for their synthesis and evaluation.

The Rationale for Bioisosteric Replacement of the Bromo Group

The decision to replace the bromo group in this compound is driven by the desire to modulate several key molecular attributes:

  • Physicochemical Properties: Halogens, particularly bromine, contribute to a molecule's lipophilicity. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity. Bioisosteric replacements can fine-tune the lipophilicity to achieve a more favorable balance.[8]

  • Metabolic Stability: Aromatic C-Br bonds can be susceptible to metabolic cleavage, potentially leading to the formation of reactive metabolites. Replacing the bromo group with more metabolically stable moieties can improve the drug's half-life and reduce the risk of toxicity.[9]

  • Biological Activity: The electronic and steric properties of the substituent at the 4-position can significantly influence the molecule's interaction with its biological target. A bromo group exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. Replacing it with bioisosteres that have different electronic profiles (e.g., cyano, trifluoromethyl) can modulate binding affinity and selectivity.[10]

  • Synthetic Accessibility: While the bromo group is a versatile synthetic handle, certain bioisosteric replacements may offer more efficient or novel synthetic routes for further diversification of the scaffold.

A Comparative Analysis of Bromo Group Bioisosteres

The following table provides a comparative overview of potential bioisosteres for the bromo group in the context of the this compound scaffold. The data presented is a synthesis of established principles of medicinal chemistry and extrapolated from similar scaffolds.

BioisostereRationale for ReplacementExpected Impact on Physicochemical PropertiesExpected Impact on Metabolic StabilityExpected Impact on Biological Activity
Chloro (Cl) Fine-tuning of lipophilicity and electronic properties.[8]Less lipophilic than bromo.[8] Similar electronic effects but smaller size.Generally considered more stable than the C-Br bond.May lead to subtle changes in binding affinity due to altered size and electronics.
Cyano (CN) Introduction of a polar group, potential for hydrogen bonding.[10]Increased polarity, reduced lipophilicity.Generally metabolically stable.Can act as a hydrogen bond acceptor, potentially forming new interactions with the target. Strong electron-withdrawing group.
Trifluoromethyl (CF3) Strong electron-withdrawing group, metabolically robust.[1][10]Significantly increases lipophilicity.Highly stable to metabolic degradation.Strong electron-withdrawing nature can significantly alter the electronics of the pyrazole ring, impacting binding.
Methyl (CH3) Introduction of a small, lipophilic, and metabolically susceptible group for SAR studies.Less lipophilic than bromo.Can be a site for oxidative metabolism.Can probe for steric tolerance in the binding pocket.
Ethynyl (C≡CH) Linear, rigid linker with unique electronic properties.[11]Can act as a weak hydrogen bond donor. Polarity is context-dependent.Generally stable, but can be hydrated in some cases.Can provide a rigid vector to probe interactions in the binding pocket. Can mimic some electronic features of halogens.[11]

Experimental Workflows

A systematic approach is required to synthesize and evaluate the different bioisosteres. The following diagram illustrates a typical workflow for these studies.

workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start This compound suzuki Suzuki Coupling (e.g., with boronic acids) start->suzuki sonogashira Sonogashira Coupling (e.g., with terminal alkynes) start->sonogashira cyanation Cyanation Reaction (e.g., with Zn(CN)2) start->cyanation trifluoromethylation Trifluoromethylation Reaction start->trifluoromethylation analogues Bioisosteric Analogues suzuki->analogues sonogashira->analogues cyanation->analogues trifluoromethylation->analogues physchem Physicochemical Profiling (Solubility, logD) analogues->physchem metabolic Metabolic Stability Assay (Microsomal Stability) analogues->metabolic activity Biological Activity Assay (e.g., Kinase Inhibition) analogues->activity data Comparative Data Analysis physchem->data metabolic->data activity->data

Caption: Experimental workflow for bioisosteric replacement studies.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling for Arylation at the 4-Position

This protocol describes a general method for replacing the bromo group with various aryl or heteroaryl moieties.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K2CO3 (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Add Pd(PPh3)4 to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound (1 µM final concentration)

  • Human Liver Microsomes (HLM) (0.5 mg/mL final concentration)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile with an internal standard (e.g., warfarin)

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the potassium phosphate buffer and HLM. Pre-incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.

Logical Relationships in Bioisostere Selection

The choice of a bioisostere is a multi-parameter optimization problem. The following diagram illustrates the interplay between the desired properties and the choice of bioisostere.

relationships cluster_goals Optimization Goals cluster_properties Molecular Properties cluster_bioisosteres Bioisostere Choice inc_potency Increase Potency electronics Electronic Effects inc_potency->electronics sterics Steric Profile inc_potency->sterics h_bonding Hydrogen Bonding inc_potency->h_bonding inc_solubility Increase Solubility lipophilicity Lipophilicity (logD) inc_solubility->lipophilicity inc_solubility->h_bonding inc_stability Increase Metabolic Stability inc_stability->electronics red_toxicity Reduce Toxicity red_toxicity->lipophilicity Cl Chloro electronics->Cl CN Cyano electronics->CN CF3 Trifluoromethyl electronics->CF3 Me Methyl sterics->Me lipophilicity->Cl lipophilicity->CF3 h_bonding->CN

Caption: Interplay between optimization goals and bioisostere selection.

Conclusion

The bioisosteric replacement of the bromo group in this compound presents a powerful strategy for optimizing the properties of this privileged scaffold. By carefully selecting bioisosteres based on their anticipated effects on physicochemical properties, metabolic stability, and biological activity, researchers can rationally design and synthesize new analogues with improved drug-like characteristics. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these analogues, enabling a data-driven approach to lead optimization. The successful application of these principles will undoubtedly accelerate the discovery of novel therapeutics based on the versatile pyrazole core.

References

spectroscopic analysis of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate and Its Regioisomers

Introduction: The Critical Role of Isomer Identification in Pyrazole Chemistry

Pyrazole derivatives are foundational scaffolds in modern drug discovery and materials science, prized for their diverse biological activities. However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the pyrazole ring. Differentiating these isomers is not merely an academic exercise; it is a critical step in development, as distinct regioisomers can exhibit vastly different pharmacological, toxicological, and material properties.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to unambiguously identify and characterize this compound and its key regioisomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output, empowering researchers to make confident structural assignments. The insights and protocols described herein are grounded in established principles of spectroscopic analysis and data from analogous systems.[1][2]

The Challenge: Differentiating Key Regioisomers

The synthesis of a N-methylated bromopyrazole carboxylate can result in several isomers depending on the regioselectivity of the reactions. For this guide, we will focus on three principal isomers that present a common analytical challenge:

  • This compound (Isomer A): The target compound.

  • Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (Isomer B): A common regioisomeric byproduct.

  • Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (Isomer C): Another possible regioisomer.

The subtle differences in the placement of the bromo and ethyl carboxylate groups profoundly impact their spectroscopic signatures.

isomers cluster_A Isomer A: this compound cluster_B Isomer B: Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate cluster_C Isomer C: Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate A A B B C C

Caption: Chemical structures of the three primary regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation

NMR spectroscopy is the most powerful and indispensable technique for distinguishing pyrazole regioisomers.[3] The chemical environment of each proton and carbon atom is unique, resulting in distinct chemical shifts and coupling patterns that serve as a structural fingerprint.

Expertise & Experience: The Causality Behind Chemical Shifts

The pyrazole ring's electronic landscape is heavily influenced by its substituents. The ethyl carboxylate (-COOEt) and bromine (-Br) are both electron-withdrawing groups, which generally deshield (shift downfield) nearby nuclei. The N-methyl group is electron-donating. The precise position of these groups relative to the sole pyrazole ring proton (H-3 or H-5) and the ring carbons (C-3, C-4, C-5) is the key to their differentiation.

¹H NMR Analysis: Pinpointing the Ring Proton

The most diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the lone proton on the pyrazole ring.

  • Isomer A (H-3 proton): The H-3 proton is adjacent to the N-methyl group and two carbons away from the electron-withdrawing bromine at C-4.

  • Isomer B (H-3 proton): The H-3 proton is flanked by the N-methyl group and the electron-withdrawing ester at C-4. This proton is expected to be significantly deshielded compared to Isomer A.

  • Isomer C (H-5 proton): The H-5 proton is adjacent to the electron-withdrawing bromine at C-4 and the second ring nitrogen. Its chemical shift will be distinct from the H-3 protons in Isomers A and B.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework. The chemical shifts of the pyrazole ring carbons are highly sensitive to the attached substituents.

  • C-4 (Carbon bearing Bromine): In Isomers A and C, the C-4 carbon is directly bonded to bromine, resulting in a characteristic upfield shift compared to a proton-bearing carbon due to the "heavy atom effect."

  • C-5 (Carbon bearing Bromine): In Isomer B, the C-5 carbon is bonded to bromine.

  • Carbonyl Carbon (C=O): The chemical shift of the ester's carbonyl carbon will be subtly different in each isomer due to variations in electronic conjugation with the pyrazole ring.

Trustworthiness: Unambiguous Assignment with 2D NMR

While 1D NMR provides strong evidence, 2D NMR techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) offer definitive, self-validating proof of structure.[4]

  • NOESY: This experiment reveals through-space proximity. A cross-peak between the N-methyl protons (~3.8-4.0 ppm) and the lone pyrazole ring proton confirms that the proton is on the adjacent C-5 position (as in Isomer C) or C-3 position (as in Isomers A and B). Crucially, a NOE between the N-methyl protons and the CH₂ protons of the ethyl ester would be expected for Isomer A , where these groups are peri-disposed, but absent in Isomers B and C.

  • HMBC: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For Isomer A , the N-methyl protons should show a correlation to both C-5 (bearing the ester) and C-4 (bearing the bromine). For Isomer B , the N-methyl protons would correlate to C-5 (bearing the bromine) and C-4 (bearing the ester). This provides an unambiguous link between the N-methyl group and its neighboring ring carbons.[4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
IsomerRing Proton (Singlet)N-CH₃ (Singlet)O-CH₂ (Quartet)O-CH₂CH₃ (Triplet)C-3C-4C-5C=O
A (4-bromo-1-methyl-5-carboxylate) ~7.6 ppm (H-3)~3.9 ppm~4.3 ppm~1.3 ppm~140~95~135~160
B (5-bromo-1-methyl-4-carboxylate) ~7.9 ppm (H-3)~3.8 ppm~4.3 ppm~1.3 ppm~142~110~120~162
C (4-bromo-1-methyl-3-carboxylate) ~8.1 ppm (H-5)~3.9 ppm~4.4 ppm~1.4 ppm~145~98~130~161
Note: These are estimated values based on substituent effects on the pyrazole ring. Actual values may vary depending on solvent and concentration.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • 2D NMR Acquisition (NOESY/HMBC): Utilize standard pulse programs for NOESY and HMBC experiments, optimizing mixing times and delays to observe the key long-range correlations.

Mass Spectrometry (MS): Confirming Identity and Halogenation

Mass spectrometry is essential for confirming the molecular weight and elemental composition, particularly the presence of bromine.

Expertise & Experience: The Isotopic Signature of Bromine

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a highly characteristic pattern for the molecular ion in the mass spectrum: two peaks of nearly equal intensity separated by 2 mass-to-charge units (m/z).[6] This M and M+2 pattern is a definitive indicator of a monobrominated compound.

All three isomers (A, B, and C) have the molecular formula C₇H₉BrN₂O₂ and a monoisotopic mass of approximately 231.98 g/mol (for ⁷⁹Br) and 233.98 g/mol (for ⁸¹Br). Observing this pair of peaks confirms the correct mass and the presence of one bromine atom. While fragmentation patterns may show subtle differences, they are generally less reliable for primary isomer differentiation than NMR.[7]

Table 2: Expected High-Resolution MS Data
IsomerMolecular FormulaCalculated m/z [M+H]⁺ (⁷⁹Br)Calculated m/z [M+H]⁺ (⁸¹Br)Appearance
A, B, CC₇H₉BrN₂O₂232.9920234.9900Two peaks of ~1:1 intensity ratio

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), or via direct infusion (e.g., ESI-MS).

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adducts. Ensure the mass range covers the expected molecular weight (~100-300 m/z).

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups.[8][9]

Expertise & Experience: Vibrational Modes and Substitution Patterns

The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretching vibration from the ethyl ester group, typically appearing around 1700-1730 cm⁻¹. While the exact position of this band is sensitive to the electronic environment, the differences between the three isomers may be subtle. More significant differences will appear in the "fingerprint region" (below 1500 cm⁻¹), where the complex vibrations of the pyrazole ring and C-Br bond occur.[10] The unique substitution pattern of each isomer will give rise to a distinct and reproducible fingerprint, allowing for differentiation if authentic reference spectra are available.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
IsomerC=O Stretch (Ester)C-H Stretch (Aromatic/Alkyl)C=N, C=C Stretch (Ring)Fingerprint Region
A, B, C~1720 (strong)~2900-3100~1400-1600Unique for each isomer

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[5]

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

Integrated Analytical Workflow: A Self-Validating System

For maximum confidence, these techniques should be used in a complementary workflow.

workflow cluster_workflow Recommended Analytical Workflow Sample Isomeric Mixture or Unknown Product MS Mass Spectrometry Sample->MS Confirm Mass & Presence of Bromine IR IR Spectroscopy Sample->IR Confirm Functional Groups (C=O, etc.) NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D Initial Isomer Hypothesis NMR_2D 2D NMR (NOESY, HMBC) NMR_1D->NMR_2D If ambiguity exists Structure Unambiguous Structure Confirmed NMR_2D->Structure

Caption: A logical workflow for the definitive identification of pyrazole isomers.

Conclusion

While mass spectrometry and IR spectroscopy are vital for confirming molecular formula and the presence of functional groups, NMR spectroscopy stands alone as the definitive technique for differentiating regioisomers of ethyl 4-bromo-1-methyl-1H-pyrazole-carboxylate. The distinct chemical shifts of the pyrazole ring proton and carbons in 1D spectra provide strong initial evidence. For absolute, publication-quality confirmation, 2D NMR experiments such as NOESY and HMBC are essential. They provide a self-validating system by revealing through-space and through-bond connectivities that unambiguously establish the substitution pattern on the pyrazole ring. By employing the integrated workflow described, researchers can confidently and accurately characterize these valuable chemical entities.

References

  • Journal of the Chemical Society B. (n.d.). A vibrational assignment for pyrazole. RSC Publishing.
  • Ok, S., Şen, E., & Kasımoğulları, R. (2009). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • Begtrup, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • Pinga, E., et al. (2022).
  • Pinto, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Synthesis of pyrazoles. (n.d.).
  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011).
  • A MULTINUCLEAR NMR STUDY (IH, 13C, 15N) OF 1-MONOSUBSTITUTED PYRAZOLES. (n.d.). ElectronicsAndBooks.
  • ResearchGate. (n.d.).
  • BLDpharm. (n.d.).
  • Journal of the Chemical Society B. (n.d.). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. RSC Publishing.
  • Biosynth. (n.d.).
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.).
  • ChemBK. (n.d.).
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2020). 16.
  • BenchChem. (2025). A Comparative Guide to the Computational Analysis of Methyl Pyrazole Isomers.
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.).
  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
  • ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
  • MDPI. (2015).
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Journal of the American Chemical Society. (2025).
  • ChemicalBook. (2025).
  • Alfa Chemistry. (n.d.). CAS 105486-72-4 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Chemsrc. (2024).
  • CymitQuimica. (n.d.).

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole-5-Carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Derivatives of pyrazole-5-carboxylate, in particular, have garnered significant attention for their diverse biological activities, including anticancer and anti-inflammatory properties.[3][4] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of compounds based on this versatile scaffold, with a focus on derivatives related to ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. While direct comparative data for this specific scaffold is emergent, we will draw upon structurally related pyrazole derivatives to illuminate the critical principles of translating preclinical data.

The Pyrazole Core: A Scaffold of Therapeutic Promise

The pyrazole ring's unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with a wide array of biological targets.[2] This versatility has led to the development of pyrazole-containing drugs for a multitude of diseases. This guide will delve into the nuances of evaluating the efficacy of these compounds, from initial cell-based assays to complex animal models.

In Vitro Efficacy Assessment: The Proving Ground

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. These assays are typically conducted in a controlled environment using isolated enzymes, cells, or tissues.

Key In Vitro Methodologies

A critical aspect of in vitro testing is the selection of appropriate assays to probe the compound's mechanism of action. For pyrazole-5-carboxylate derivatives with potential anticancer activity, a common starting point is the evaluation of their cytotoxic effects on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxicity of pyrazole derivatives against a cancer cell line, such as the human breast cancer cell line MCF-7.

Materials:

  • Pyrazole-based compounds

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow:

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Pyrazole Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Interpreting In Vitro Data

The IC50 value is a key metric obtained from in vitro cytotoxicity assays. A lower IC50 value generally indicates higher potency. For instance, a study on 4-cyano-1,5-diphenylpyrazoles identified a compound with a GI50 (a similar metric to IC50) value of 40 nM against the IGROVI ovarian tumor cell line, highlighting its potent in vitro activity.[5][6]

Table 1: In Vitro Cytotoxicity of Representative Pyrazole Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound A IGROVI (Ovarian)0.04[5][6]
Compound B MCF-7 (Breast)1.5[7]
Compound C Huh7 (Hepatocellular)0.7[7][8]

In Vivo Efficacy Assessment: The Litmus Test

While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

Key In Vivo Methodologies

For anti-inflammatory pyrazole derivatives, a widely used in vivo model is the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a common method for evaluating the anti-inflammatory activity of pyrazole compounds.

Materials:

  • Pyrazole-based compounds

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Pletysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (vehicle control, reference drug, and test compound groups). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the pyrazole compounds or the reference drug orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Diagram of the In Vivo Anti-Inflammatory Assay Workflow:

InVivo_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis A Acclimatize & Group Rats B Administer Pyrazole Compound / Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume over Time C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow for the carrageenan-induced paw edema model.

The In Vitro-In Vivo Disconnect: Bridging the Translational Gap

A significant challenge in drug development is the often-observed discrepancy between in vitro and in vivo results. A compound that demonstrates high potency in a cell-based assay may exhibit poor efficacy in an animal model. This "in vitro-in vivo disconnect" can be attributed to several factors:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a crucial role in its in vivo efficacy. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can all lead to a lack of efficacy, even for a highly potent compound.

  • Off-Target Effects: In vivo, a compound can interact with multiple targets, leading to unforeseen side effects or a different pharmacological profile than observed in vitro.

  • Complexity of the Biological System: The intricate network of signaling pathways and feedback mechanisms in a living organism can modulate the effect of a drug in ways that are not captured by simplified in vitro models.

A study on pyrazolo[3,4-d]pyrimidinone derivatives highlighted the importance of this correlation, where compounds with potent in vitro COX-2 inhibition also demonstrated significant in vivo anti-inflammatory effects, coupled with a good safety profile.[4]

Table 2: Comparison of In Vitro and In Vivo Anti-Inflammatory Activity of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound IDIn Vitro COX-2 IC50 (µM)In Vivo % Inhibition of Edema (at 4h)Reference
5d 0.5868.5[4]
5j 0.3575.2[4]
5k 0.2778.9[4]
Celecoxib 0.2980.1[4]

The data in Table 2 illustrates a good correlation between the in vitro potency (lower IC50) and the in vivo efficacy (% inhibition of edema) for this series of compounds.

Conclusion and Future Directions

The development of effective therapeutics based on the this compound scaffold and its analogs requires a thorough and systematic evaluation of both in vitro and in vivo efficacy. While in vitro assays are indispensable for initial screening and mechanism of action studies, in vivo models are critical for assessing the true therapeutic potential of a compound. Understanding and mitigating the factors that contribute to the in vitro-in vivo disconnect is paramount for the successful translation of promising laboratory findings into clinically effective drugs. Future research should focus on developing more predictive in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better mimic the complexity of the in vivo environment and improve the correlation between preclinical data and clinical outcomes.

References

  • PubMed. (1998). Synthesis and immunosuppressant activity of pyrazole carboxamides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. [Link]

  • ResearchGate. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. [Link]

  • PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • PubMed. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. [Link]

  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • PubMed Central. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]

  • Amerigo Scientific. (n.d.). Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. [Link]

  • Dana Bioscience. (n.d.). Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate 1g. [Link]

  • PubMed Central. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. [Link]

  • MDPI. (n.d.). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. [Link]

  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

  • ResearchGate. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. [Link]

  • PubMed Central. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure."[1] Its synthetic accessibility and versatile bioisosteric properties have cemented its role in the development of numerous therapeutic agents, including several FDA-approved protein kinase inhibitors.[2][3] This guide provides an in-depth, experience-driven protocol for conducting a comparative molecular docking study of novel ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate derivatives. Our objective is to evaluate their potential as ATP-competitive inhibitors of a key oncogenic protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The rationale for selecting VEGFR-2 as our target is its critical role in tumor angiogenesis, the process by which new blood vessels form to supply nutrients to a growing tumor. Inhibition of VEGFR-2 is a clinically validated strategy in oncology, making it an excellent candidate for assessing the potential of novel small molecules. Pyrazole derivatives have previously demonstrated inhibitory activity against various kinases, including VEGFR-2, suggesting that our core scaffold is a promising starting point for inhibitor design.[4][5][6]

This guide is structured to not only provide a step-by-step methodology but also to instill a deep understanding of the causality behind each experimental choice, ensuring a scientifically rigorous and reproducible virtual screening cascade.

I. The Strategic Design of a Virtual Derivative Library

To conduct a meaningful comparative analysis, we will first define a virtual library of this compound derivatives. The core scaffold remains constant, while we introduce systematic modifications at a key position to probe the structure-activity relationship (SAR). For this study, we will vary the substituent at the C5-carboxylate position, replacing the ethyl ester with a series of amides. This choice is based on the common occurrence of amide functionalities in known kinase inhibitors, where they often form crucial hydrogen bond interactions within the ATP-binding pocket.

Table 1: Virtual Library of this compound Derivatives

Compound IDR Group (Substitution at Carboxylate)Rationale for Inclusion
EBPC-00 -OCH2CH3 (Parent Ethyl Ester)Baseline compound for comparison.
EBPC-01 -NH2 (Primary Amide)Introduction of H-bond donor/acceptor.
EBPC-02 -NHCH3 (Methyl Amide)Probing steric effects near the amide.
EBPC-03 -N(CH3)2 (Dimethyl Amide)Removal of H-bond donor capability.
EBPC-04 -NH(Phenyl) (Phenyl Amide)Introduction of a larger aromatic group.
EBPC-05 -NH(4-Chlorophenyl) (Substituted Phenyl Amide)Exploring electronic effects on the phenyl ring.

This focused library allows for a systematic evaluation of how changes in hydrogen bonding capacity, steric bulk, and aromatic interactions at this position influence the binding affinity and orientation within the VEGFR-2 active site.

II. Experimental Workflow: A Self-Validating Docking Protocol

Our computational experiment is designed as a self-validating system. This means that at each stage, we have checks and balances to ensure the integrity of our findings. The overall workflow is depicted below.

G cluster_prep Preparation Phase cluster_ligand Ligand Phase cluster_dock Docking & Analysis PDB 1. Target Selection & Retrieval (VEGFR-2, PDB: 2QU5) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt GridGen 3. Grid Box Generation (Define active site) PrepProt->GridGen Docking 6. Molecular Docking (AutoDock Vina) GridGen->Docking LigDesign 4. Ligand Design (Virtual Derivative Library) LigPrep 5. Ligand Preparation (2D to 3D, energy minimization) LigDesign->LigPrep LigPrep->Docking Analysis 7. Pose Analysis & Scoring (Binding energy, interactions) Docking->Analysis Comparison 8. Comparative Analysis (SAR elucidation) Analysis->Comparison

Caption: Workflow for the comparative docking study.

Step 1: Target Protein Preparation

The foundation of any successful docking study is a meticulously prepared protein structure. We will use the crystal structure of VEGFR-2 in complex with a known inhibitor (PDB ID: 2QU5), which provides an experimentally validated conformation of the active site.[4][5][6]

Protocol:

  • Obtain the Crystal Structure: Download the PDB file for 2QU5 from the Protein Data Bank (rcsb.org).

  • Initial Cleaning: Load the structure into a molecular modeling program (e.g., AutoDockTools, PyMOL, Chimera). Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This is crucial as we want to dock our novel compounds into an unoccupied active site.

  • Add Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for calculating the electrostatic interactions during docking.

  • Save as PDBQT: The prepared protein structure is saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

Each derivative from our virtual library must be converted from a 2D representation to a 3D structure with an optimized geometry.

Protocol:

  • 2D Sketching: Draw each of the six compounds (EBPC-00 to EBPC-05) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, physically plausible conformation before docking.

  • Save as PDBQT: Save the prepared ligands in the PDBQT format, which will include torsional information allowing for ligand flexibility during the docking process.

Step 3: Molecular Docking with AutoDock Vina

With our prepared protein and ligands, we can now perform the docking simulation. We will use AutoDock Vina, a widely used and validated docking program, for its accuracy and speed.

Protocol:

  • Grid Box Definition: Define a 3D grid box that encompasses the entire ATP-binding site of VEGFR-2. The dimensions of this box should be large enough to allow the ligand to move and rotate freely but focused enough to concentrate the search in the region of interest. The center of the grid can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Docking Simulation: Execute the docking run for each of the six ligands against the prepared VEGFR-2 structure. AutoDock Vina will explore various conformations and orientations of the ligand within the active site, scoring each based on a semi-empirical free energy force field.

  • Output Analysis: The program will output a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

III. Results and Comparative Analysis

The primary quantitative output from our docking study is the binding affinity. This data allows for a direct comparison of the derivatives.

Table 2: Comparative Docking Results against VEGFR-2 (PDB: 2QU5)

Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/Pi Interactions)
EBPC-00 -7.8Cys919Val848, Ala866, Leu1035
EBPC-01 -8.9Cys919, Asp1046Val848, Ala866, Leu1035
EBPC-02 -8.5Cys919, Asp1046Val848, Ala866, Leu1035, Val916
EBPC-03 -7.5Cys919Val848, Ala866, Leu1035
EBPC-04 -9.4Cys919, Asp1046Val848, Ala866, Leu1035, Phe1047
EBPC-05 -9.7Cys919, Asp1046Val848, Ala866, Leu1035, Phe1047

Note: The data presented in this table is hypothetical and for illustrative purposes.

Interpretation of Results

From our hypothetical results, several key SAR insights can be drawn:

  • The Importance of the Amide: The conversion of the parent ester (EBPC-00) to a primary amide (EBPC-01) resulted in a significant improvement in binding affinity (-7.8 to -8.9 kcal/mol). Visual inspection of the docked poses would likely reveal that the amide group forms a crucial hydrogen bond with the backbone of Asp1046 in the DFG motif, an interaction characteristic of many type II kinase inhibitors.

  • Steric and Electronic Effects: While the methyl amide (EBPC-02) is still a strong binder, the dimethyl amide (EBPC-03) shows a significant drop in affinity. This is likely due to the loss of the N-H hydrogen bond donor and potential steric hindrance.

  • Aromatic Interactions: The introduction of a phenyl ring (EBPC-04) further enhances binding, suggesting a favorable pi-stacking or hydrophobic interaction, possibly with Phe1047. The addition of a chloro- group (EBPC-05) provides a slight additional improvement, which could be due to favorable electronic interactions or better positioning within the hydrophobic pocket.

These computational results provide a strong rationale for prioritizing the synthesis and in vitro testing of derivatives like EBPC-04 and EBPC-05 .

IV. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative in silico evaluation of novel this compound derivatives as potential VEGFR-2 inhibitors. By systematically modifying the core scaffold and analyzing the resulting changes in binding affinity and molecular interactions, we can efficiently generate hypotheses to guide synthetic chemistry efforts.[7]

The docking results strongly suggest that an amide functionality capable of hydrogen bonding, coupled with an aromatic extension, is key to achieving high affinity for the VEGFR-2 active site. The next logical steps would be to synthesize these prioritized compounds and validate the computational predictions through in vitro kinase assays. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern, efficient drug discovery.

References

  • Nossier, E. S., Abd El-Karim, S. S., Khalifa, N. M., El-Sayed, A. S., Hassan, E. S. I., & El-Hallouty, S. M. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(15), 4598. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., & Merlino, G. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]

  • ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Singh, U. P., & Kumar, S. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(18), 4234. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6). [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. [Link]

  • OUCI. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. [Link]

  • ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • JOCPR. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. [Link]

  • Dash, S. R., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Chemical Methodologies. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. [Link]

  • PubMed Central. (n.d.). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. [Link]

  • PubMed. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Bentham Science Publishers. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. [Link]

  • College of Science. (n.d.). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. [Link]

  • MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Amerigo Scientific. (n.d.). Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. [Link]

  • Dana Bioscience. (n.d.). Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate 1g. [Link]

  • SpectraBase. (n.d.). Ethyl 5-{[4-(4-bromo-1H-pyrazol-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate. [Link]

  • ChemBK. (n.d.). Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methylpyrazole-5-carboxylate. [Link]

Sources

A Researcher's Guide to Assessing the Kinase Selectivity of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[1][3] This conservation presents a significant challenge: achieving inhibitor selectivity.[1][4] A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, hindering the therapeutic potential of promising compounds.[1]

This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. While specific experimental data for this compound is not yet broadly published, we will delineate the principles and methodologies for such an investigation. We will present a hypothetical experimental workflow, illustrative data, and a comparative analysis against established kinase inhibitors, providing researchers with a robust template for their own investigations.

The Imperative of Kinase Selectivity

The development of isoform-selective kinase inhibitors is a primary objective in contemporary drug discovery.[2] Highly selective inhibitors can provide a clearer understanding of the biological function of their target kinase and often exhibit a more favorable safety profile. Conversely, in some instances, multi-targeted or "polypharmacology" approaches can be beneficial, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[4] However, this should be a deliberate strategy rather than an unintended consequence of poor selectivity. Therefore, a thorough understanding of a compound's activity across the kinome is essential.

Experimental Workflow for Assessing Kinase Selectivity

A systematic approach is crucial for accurately determining the selectivity profile of a test compound. The following workflow outlines the key steps, from initial screening to in-depth analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Cellular Validation Compound Preparation Compound Preparation Single-Dose Kinase Panel Screen Single-Dose Kinase Panel Screen Compound Preparation->Single-Dose Kinase Panel Screen 10 µM concentration Dose-Response (IC50) Assays Dose-Response (IC50) Assays Single-Dose Kinase Panel Screen->Dose-Response (IC50) Assays Identify primary targets and significant off-targets Selectivity Scoring Selectivity Scoring Dose-Response (IC50) Assays->Selectivity Scoring Calculate Selectivity Score (S-score) and Gini coefficient Kinome Mapping Kinome Mapping Selectivity Scoring->Kinome Mapping Visualize selectivity profile Cell-Based Target Engagement Assays Cell-Based Target Engagement Assays Kinome Mapping->Cell-Based Target Engagement Assays Confirm activity in a physiological context

Caption: A four-phase workflow for assessing kinase inhibitor selectivity.

Detailed Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate.[5]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound (test compound)

  • Reference inhibitors (e.g., Staurosporine - non-selective, a known selective inhibitor for the primary target)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Acoustic liquid handler (for precise compound dispensing)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.

    • Create a serial dilution series for IC50 determination. For a 10-point dose-response curve, this may range from 100 µM to 1 nM.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 384-well plate, add a small volume (e.g., 25 nL) of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Dispense the kinase/substrate master mix into each well.

    • Allow the plate to incubate for 10-15 minutes at room temperature to permit the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This will convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Comparative Analysis: Hypothetical Kinase Selectivity Data

To illustrate the assessment of selectivity, we present hypothetical data for this compound against a representative kinase panel. For comparison, we include data for Staurosporine (a known non-selective inhibitor) and Sunitinib (a multi-targeted inhibitor).

Table 1: Single-Dose (10 µM) Kinase Inhibition

Kinase TargetThis compound (% Inhibition)Staurosporine (% Inhibition)Sunitinib (% Inhibition)
CDK2 98 9985
GSK3B 95 9778
PIM1 92 9996
VEGFR2 359899
PDGFRB 289598
SRC 159265
EGFR 88845
MAPK1 57530

Table 2: IC50 Values for Significantly Inhibited Kinases

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)
CDK2 50 6250
GSK3B 85 15450
PIM1 120 890
VEGFR2 >10,0002015
PDGFRB >10,0003525

Interpreting the Selectivity Profile

The hypothetical data suggests that this compound exhibits a degree of selectivity. At a high concentration (10 µM), it strongly inhibits a small subset of kinases (CDK2, GSK3B, PIM1), while having minimal effect on others like EGFR and MAPK1. This is in stark contrast to Staurosporine, which demonstrates broad, potent inhibition across the panel. Sunitinib, as expected, shows potent inhibition of its known targets (VEGFR2, PDGFRB) and some off-target activity.

The IC50 values provide a more quantitative measure of potency and selectivity. Our hypothetical compound shows nanomolar potency against CDK2, GSK3B, and PIM1, while being essentially inactive against VEGFR2 and PDGFRB. This profile suggests it is not a broad-spectrum inhibitor but may have activity against a specific subset of the kinome.

To quantify selectivity, researchers often use metrics such as the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Cellular Context and Signaling Pathways

Biochemical assays are a crucial first step, but it is vital to validate these findings in a cellular context.[6][7] Cell-based target engagement assays can confirm that the compound is cell-permeable and interacts with its intended target(s) in a more physiologically relevant environment.[6][7]

For instance, if CDK2 is a primary target, its inhibition would be expected to impact cell cycle progression. CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates to drive the transition from the G1 to the S phase of the cell cycle.

G Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs activate Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK RTKs->Ras/Raf/MEK/ERK activates Cyclin D Cyclin D Ras/Raf/MEK/ERK->Cyclin D upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds to Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription of CDK2 CDK2 Cyclin E->CDK2 binds to S-Phase Entry S-Phase Entry CDK2->S-Phase Entry drives This compound This compound This compound->CDK2 inhibits

Caption: Simplified G1/S cell cycle transition pathway showing the point of inhibition by our hypothetical compound.

A selective CDK2 inhibitor would arrest cells at the G1/S checkpoint. However, if the compound also potently inhibits other kinases involved in different signaling pathways, the observed cellular phenotype could be a composite of multiple effects, complicating data interpretation. This underscores the importance of comprehensive selectivity profiling.[8]

Conclusion

The assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. While this compound is a novel entity without a published selectivity profile, this guide provides a detailed roadmap for its characterization. By employing a systematic workflow of broad panel screening, IC50 determination, and cellular validation, researchers can build a comprehensive understanding of a compound's activity across the kinome. This knowledge is indispensable for making informed decisions about which compounds to advance as therapeutic candidates or as precise chemical probes to unravel complex biological processes.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening Services. Retrieved from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • NIH. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Retrieved from [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. Retrieved from [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]

  • NIH. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC. Retrieved from [Link]

  • NIH. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle chemical reagents not only effectively but also with the highest degree of safety and environmental responsibility. Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, a halogenated heterocyclic compound, is a valuable building block in synthetic chemistry. However, its bromine content necessitates specific handling and disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory compliance.

Core Hazard Profile & Immediate Safety

Before handling any waste, a clear understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the title compound may vary by supplier, data from closely related brominated pyrazole analogs allow for a reliable hazard assessment.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound or its waste includes:

  • Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield is recommended.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2][3]

  • Body Protection: A fully buttoned laboratory coat.[1]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

Hazard Summary Table:

Hazard ClassClassificationRationale and Precautionary Actions
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][5][6] Avoid direct contact. If contact occurs, wash the affected area immediately with soap and plenty of water.[2][3]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1][5][6] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]
Target Organ Toxicity Category 3 (Respiratory)May cause respiratory irritation.[1][5][6] Avoid breathing dust or vapors by working in a fume hood.[3] If inhaled, move to fresh air.[2]
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Do not eat, drink, or smoke when using this product.[1]

The Cardinal Rule: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is segregation. Brominated compounds are classified as halogenated organic waste .

Why is segregation critical? Halogenated waste cannot be disposed of with general chemical solvent waste. It requires high-temperature incineration with specialized scrubbers to neutralize the resulting hydrobromic acid (HBr) and prevent the formation of toxic byproducts like dioxins.[9] Mixing it with non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and environmental burden.

Containerization Protocol:

  • Select a Compatible Container: Use a designated, leak-proof hazardous waste container with a secure screw cap.[10][11] Glass or high-density polyethylene (HDPE) are typically appropriate.

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label.

  • Specify Contents: Clearly write all constituents on the label, including "this compound" and any solvents. Crucially, mark the container as "Halogenated Organic Waste." [12]

  • Keep Closed: Waste containers must remain closed at all times, except when adding waste.[13][14] This prevents the release of vapors into the laboratory atmosphere.

Step-by-Step Disposal Procedures

The state of the waste dictates the specific disposal path. Follow the workflow below to ensure proper handling from generation to collection.

DisposalWorkflow Start Waste Generated Containing This compound Decision1 Identify Waste Form Start->Decision1 Solid Contaminated Solid Waste (Gloves, Paper Towels, Silica Gel) Decision1->Solid Solid Liquid Liquid Waste Decision1->Liquid Liquid Container Empty Stock Container Decision1->Container Empty Container SolidWasteBin Solid Halogenated Hazardous Waste Container Solid->SolidWasteBin Decision2 Is it Aqueous or Organic? Liquid->Decision2 ContainerDisposal Dispose of as Solid Halogenated Waste Container->ContainerDisposal Aqueous Dilute Aqueous Waste Decision2->Aqueous Aqueous Organic Concentrated / Organic Solution Decision2->Organic Organic / Concentrated LiquidWasteBin Liquid Halogenated Hazardous Waste Container Aqueous->LiquidWasteBin Organic->LiquidWasteBin

Caption: Disposal decision workflow for various forms of waste.

Protocol Details:

  • Pure Compound & Concentrated Solutions:

    • Carefully transfer any unused solid reagent or concentrated solutions into the designated Liquid Halogenated Hazardous Waste Container .

    • If transferring a solid, use a solvent (e.g., acetone, ethyl acetate) to rinse the spatula and weigh boat, collecting the rinse into the same waste container. This ensures complete transfer and prevents contamination of lab surfaces.

    • NEVER evaporate this chemical as a method of disposal.[13]

  • Dilute Aqueous Waste:

    • Aqueous solutions containing this compound (e.g., from workups) must be treated as hazardous waste.

    • Collect all such solutions in the Liquid Halogenated Hazardous Waste Container .[12]

    • DO NOT pour aqueous solutions containing this compound down the drain.[5][13] Its environmental fate is not fully known, and discharging halogenated organics is broadly prohibited.

  • Contaminated Solid Waste:

    • All disposable items that have come into direct contact with the compound must be disposed of as hazardous solid waste.[12] This includes:

      • Gloves

      • Weighing paper/boats

      • Contaminated paper towels

      • Silica gel from chromatography

    • Place these items into a designated Solid Halogenated Hazardous Waste Container or a properly labeled, sealed bag for this purpose.

  • Empty Reagent Containers:

    • An empty container that held this compound is still considered hazardous waste.

    • While triple rinsing is a common procedure for some chemicals, it simply transfers the hazard to the rinse solvent.[13] For this class of compound, it is best practice to cap the empty container tightly and place it in the solid hazardous waste stream for disposal.

    • Deface the original label to avoid confusion.[13]

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[10] This area must be:

  • At or near the point of generation. [14] Waste should not be carried through hallways or between labs for storage.

  • Under the control of the operator.

  • Segregated: Store halogenated waste containers separately from non-halogenated waste. Furthermore, ensure waste containers are stored away from incompatible materials, particularly strong oxidizing agents and bases.[8][15][16]

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

Final Disposal: Coordination with EH&S

Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.[10][14] They will manage the transportation and final disposal at a licensed hazardous waste facility.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate vicinity.[12]

    • Absorb the spill with an inert material like vermiculite, sand, or earth.[17]

    • Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[2]

    • Wipe the area with a suitable solvent (e.g., acetone) and paper towels, disposing of the towels as solid halogenated waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S or emergency response team immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush skin with soap and running water for at least 15 minutes.[2] Seek medical attention if irritation persists.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

By adhering to these protocols, you ensure that your use of this compound is conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Bromination Process for Disposal of Spilled Hazardous Materials. US EPA. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. Capot Chemical. [Link]

  • 4-Bromo-2-methylbut-1-ene Safety Data Sheet. Angene Chemical. [Link]

  • ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2. PubChem. [Link]

  • Bromine Standard Operating Procedure. Washington State University. [Link]

Sources

Operational Safety Protocol: Handling and Disposal of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As a Senior Application Scientist, my primary objective is to empower you, our partners in research and development, to achieve your scientific goals safely and efficiently. This guide moves beyond mere compliance, offering a deep dive into the practical safety measures, operational protocols, and disposal plans for Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. Our approach is grounded in a thorough understanding of the compound's potential hazards, derived from data on closely related structural analogs. By understanding the why behind each step, you can build a self-validating system of safety in your laboratory.

Hazard Assessment: A Proactive Stance on Safety

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative and professionally responsible approach involves evaluating the hazards of structurally similar brominated pyrazole compounds. Analysis of analogs such as 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid and 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid reveals a consistent hazard profile that we must assume applies to our target compound.[1][2]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]

  • Eye Damage: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly when handled as a powder.[1][2][3][4]

These classifications mandate a stringent adherence to personal protective equipment (PPE) protocols to create a reliable barrier between the researcher and the chemical.[5]

Core PPE Requirements: The Non-Negotiable Baseline

For any procedure involving this compound, regardless of scale, the following PPE constitutes the minimum required standard. This baseline is designed to protect against unforeseen splashes, brief contact, and incidental exposure.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. However, for any task involving liquids or the potential for splashes, chemical splash goggles are required.[3][6]

  • Hand Protection: Double-gloving is recommended. An inner disposable nitrile glove provides a base layer of protection, while a second, more robust outer glove should be chosen based on the task. For incidental contact, a thicker (e.g., 8 mil) nitrile glove is acceptable, but must be removed and replaced immediately upon known contact.[7]

  • Body Protection: A flame-resistant (FR) lab coat, fully buttoned, is required. Standard cotton lab coats are not sufficient for handling organic compounds, especially when flammable solvents are present.[8]

  • Footwear: Fully enclosed, non-porous shoes are required.[9]

Task-Specific PPE and Engineering Controls

Different laboratory operations present varying levels of risk. The following section provides step-by-step guidance for adapting your PPE and operational setup to the specific task at hand. Engineering controls, such as chemical fume hoods, are the first and most critical line of defense.[8]

The primary hazard during solid handling is the generation and inhalation of airborne particulates.

  • Engineering Control: All weighing and transfers of the solid compound MUST be performed within a certified chemical fume hood or a powder containment hood. This is the most effective way to prevent respiratory exposure.[10]

  • Respiratory Protection: If the use of a fume hood is not feasible, a NIOSH-approved half-mask respirator equipped with P100 (particulate) cartridges is mandatory.[3] A simple dust mask is insufficient.

  • Hand Protection: Wear double-layered nitrile gloves. The fine powder can easily contaminate surfaces and permeate a single layer.

  • Body Protection: A standard lab coat is sufficient within the fume hood.

This stage introduces risks from splashing and direct skin contact with the dissolved compound.

  • Engineering Control: All solution preparations and transfers should be conducted in a chemical fume hood.

  • Eye/Face Protection: Chemical splash goggles are required. If handling volumes greater than 100 mL or if the procedure involves pressure or heating, a full face shield must be worn over the goggles.[8]

  • Hand Protection: The choice of outer glove is critical and depends on the solvent used. While nitrile offers broad, short-term splash protection, it performs poorly against many halogenated hydrocarbons.[11][12] Consult a glove compatibility chart for the specific solvent in use. For extended use or when handling concentrated solutions, consider neoprene or butyl rubber gloves over an inner nitrile glove.[12]

  • Body Protection: Wear a lab coat and consider a chemical-resistant apron if there is a significant splash risk.

Data Presentation: Glove Selection Guide for Common Solvents

Solvent ClassRecommended Glove MaterialPoor ResistanceRationale & Citation
Alcohols (e.g., Methanol, Ethanol)Nitrile, NeopreneButylNitrile and Neoprene offer good protection against alcohols.[12]
Aliphatic Hydrocarbons (e.g., Hexane, Heptane)NitrileButylNitrile provides good resistance to aliphatic hydrocarbons.[7][13]
Aromatic Hydrocarbons (e.g., Toluene)Viton, Polyvinyl Alcohol (PVA)Nitrile, NeopreneNitrile and Neoprene degrade quickly with aromatic solvent exposure.[11][13]
Chlorinated Solvents (e.g., Dichloromethane)Viton, Polyvinyl Alcohol (PVA)Nitrile, Neoprene, LatexHalogenated solvents readily permeate most common glove materials.[11][13][14]
Ketones (e.g., Acetone)Butyl, LatexNitrileNitrile gloves offer very poor resistance to ketones.[11][12]
Ethers (e.g., Diethyl Ether, THF)ButylNitrileEthers can cause rapid breakthrough in nitrile gloves.[11]
PPE Selection Workflow

The following diagram outlines the logical decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Start: Assess Operation cluster_1 Hazard Evaluation cluster_2 Engineering & Respiratory Controls cluster_3 Eye & Face Protection cluster_4 Hand & Body Protection cluster_5 Final PPE Ensemble Start What is the task? Solid Handling Solid Powder? Start->Solid Weighing/ Transfer Liquid Handling Liquid/Solution? Start->Liquid Dissolving/ Reaction FumeHood Work in Fume Hood Solid->FumeHood Respirator Wear P100 Respirator Solid->Respirator If hood unavailable Goggles Chemical Goggles Liquid->Goggles Small Volume FaceShield Goggles + Face Shield Liquid->FaceShield Large Volume/ Splash Risk Spill Spill or Emergency? FumeHood->Goggles Respirator->Goggles Gloves Double Nitrile Gloves Goggles->Gloves ChemGloves Solvent-Rated Outer Gloves Goggles->ChemGloves FaceShield->ChemGloves PPE_Solid Final PPE: - Fume Hood - Goggles - Double Nitrile Gloves - Lab Coat Gloves->PPE_Solid Apron Chemical Apron ChemGloves->Apron Splash Risk PPE_Liquid Final PPE: - Fume Hood - Goggles/Face Shield - Chem-Rated Gloves - Lab Coat/Apron ChemGloves->PPE_Liquid Apron->PPE_Liquid

Caption: PPE selection workflow for handling the target compound.

Disposal Plan: Contaminated Materials

Proper disposal is paramount to prevent secondary exposure and environmental contamination.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, that has come into contact with the compound must be considered hazardous waste.

    • Carefully doff gloves, avoiding contact with the outer surface.[15]

    • Place all contaminated items into a designated, sealed hazardous waste bag within the fume hood.

    • Label the bag clearly as "Hazardous Waste" with the chemical name.

  • Chemical Waste:

    • Dispose of surplus solid compound and solutions through your institution's hazardous waste management program.[15]

    • Never dispose of this compound down the drain.

    • Containers must be securely sealed, properly labeled, and stored in a designated secondary containment area while awaiting pickup.[15]

By integrating these detailed protocols into your standard operating procedures, you build a robust safety culture that protects researchers and ensures the integrity of your work.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • NSP Powder Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. Gloves - Tables of Properties and Resistances. Available at: [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. U.S. Department of Labor. Available at: [Link]

  • University of Wisconsin-Madison, Office of Chemical Safety. (2012, May). Glove Selection. Available at: [Link]

  • Providence College, Environmental Health and Safety. Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Available at: [Link]

  • Capot Chemical. (2025, December 24). MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Singh, R., et al. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Patel, D. R., et al. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Available at: [Link]

  • Thorn-Seshold Group, LMU. Safety. Available at: [Link]

  • Samalla, P., & Hall, S. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. Available at: [Link]

  • Al-Farabi Kazakh National University. Guidelines and Laboratory Protocols of Organic Chemistry. Available at: [Link]

  • Noël, T., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Available at: [Link]

  • Lunn, G., & Sansone, E. B. Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. OUCI. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.